molecular formula C11H16N2O B12047884 6-Methyl-3-pyridinyl 4-piperidinyl ether

6-Methyl-3-pyridinyl 4-piperidinyl ether

Katalognummer: B12047884
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: IUYVQHKOIHBGRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-3-pyridinyl 4-piperidinyl ether is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-3-pyridinyl 4-piperidinyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-3-pyridinyl 4-piperidinyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

2-methyl-5-piperidin-4-yloxypyridine

InChI

InChI=1S/C11H16N2O/c1-9-2-3-11(8-13-9)14-10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3

InChI-Schlüssel

IUYVQHKOIHBGRC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C=C1)OC2CCNCC2

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Monograph: 6-Methyl-3-pyridinyl 4-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical monograph for 6-Methyl-3-pyridinyl 4-piperidinyl ether (CAS 946759-84-8), a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) modulators, particularly for Histamine H3 antagonists and GPR119 agonists.[1]

CAS 946759-84-8[1]

Executive Summary & Chemical Identity

6-Methyl-3-pyridinyl 4-piperidinyl ether (systematically 2-methyl-5-(piperidin-4-yloxy)pyridine ) acts as a privileged scaffold in medicinal chemistry.[1] Its structural value lies in the ether linkage, which provides a flexible yet stable spacer between the basic piperidine nitrogen (a common cation-pi interactor) and the aromatic pyridine ring (a hydrogen bond acceptor).

The presence of the 6-methyl group is not merely decorative; it serves a dual purpose:

  • Metabolic Blocking: It sterically and electronically hinders oxidation at the susceptible 2-position of the pyridine ring (a common metabolic soft spot for aldehyde oxidase).

  • Lipophilicity Modulation: It incrementally increases LogP, improving blood-brain barrier (BBB) penetration for CNS-targeted programs (e.g., H3 antagonists).[1]

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue / Description
CAS Number 946759-84-8
IUPAC Name 2-Methyl-5-(piperidin-4-yloxy)pyridine
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
LogP (Predicted) ~1.2 - 1.5 (Ideal for fragment-based drug design)
pKa (Piperidine) ~9.8 (Basic, typically protonated at physiological pH)
pKa (Pyridine) ~3.5 (Weakly basic)
Appearance Viscous oil (free base) or White solid (Dihydrochloride salt)
Solubility Soluble in MeOH, DMSO, DCM; Salt form soluble in water

Synthesis & Manufacturing Protocol

The synthesis of CAS 946759-84-8 presents a specific challenge: forming an ether bond between an electron-rich pyridine (3-hydroxypyridine derivative) and a secondary alkyl center (4-hydroxypiperidine).[1]

Critical Analysis of Routes
  • Route A (Nucleophilic Aromatic Substitution - SNAr): Ineffective.[1] The 6-methyl group is electron-donating, deactivating the pyridine ring toward SNAr.[1] Unless the pyridine is fluorinated or nitrated, direct displacement of a leaving group by the piperidine alkoxide is sluggish and low-yielding.

  • Route B (Williamson Ether Synthesis): Problematic. Alkylation of 3-hydroxypyridine with 4-halopiperidines often leads to elimination (E2) products due to the secondary nature of the electrophile and the basicity of the phenoxide.[1]

  • Route C (Mitsunobu Coupling): Preferred. This route operates under neutral conditions, avoids elimination, and offers high regioselectivity.

Optimized Protocol: The Mitsunobu Route

This protocol describes the synthesis of the N-Boc protected intermediate, followed by deprotection.

Step 1: Mitsunobu Coupling

Reagents: 6-Methylpyridin-3-ol (1.0 equiv), N-Boc-4-hydroxypiperidine (1.2 equiv), Triphenylphosphine (PPh₃, 1.5 equiv), Diisopropyl azodicarboxylate (DIAD, 1.5 equiv).[1] Solvent: Anhydrous THF or Toluene.

  • Preparation: Charge a reaction vessel with 6-Methylpyridin-3-ol, N-Boc-4-hydroxypiperidine, and PPh₃ in anhydrous THF (0.2 M concentration).

  • Activation: Cool the mixture to 0°C under nitrogen atmosphere.

  • Addition: Add DIAD dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation and side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by LC-MS (Target mass: [M+H]⁺ ~293 for Boc-intermediate).[1]

  • Workup: Quench with water. Extract with EtOAc.[2] Wash organic layer with 1N NaOH (to remove unreacted pyridinol) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The byproduct (Ph₃P=O) can be difficult to remove; a precipitation step with cold ether/hexane is often required before chromatography.

Step 2: N-Boc Deprotection

Reagents: 4N HCl in Dioxane or TFA/DCM (1:4).[1]

  • Dissolution: Dissolve the purified Boc-intermediate in 1,4-dioxane (or DCM).

  • Acidolysis: Add 4N HCl in dioxane (5–10 equiv) at 0°C. Stir at room temperature for 2–4 hours.

  • Isolation: The product often precipitates as the dihydrochloride salt. Filter the solid and wash with diethyl ether to remove organic impurities.

  • Free Basing (Optional): If the free base is required, partition the salt between DCM and saturated NaHCO₃, separate, dry over Na₂SO₄, and concentrate.

Visualization: Synthesis & Mechanism

The following diagram illustrates the preferred Mitsunobu pathway and the subsequent deprotection, highlighting the key transition states.

SynthesisPath cluster_0 Mitsunobu Coupling Cycle Start1 6-Methylpyridin-3-ol (Nucleophile) Inter1 Oxyphosphonium Intermediate Start1->Inter1 Activation (0°C) Start2 N-Boc-4-hydroxypiperidine (Alcohol) Start2->Inter1 Activation (0°C) Reagents PPh3 + DIAD (Activators) Reagents->Inter1 ProductBoc N-Boc-Ether Intermediate Inter1->ProductBoc SN2 Displacement (Inversion if chiral) Final CAS 946759-84-8 (Dihydrochloride Salt) ProductBoc->Final Deprotection Deprotect HCl / Dioxane (Acidolysis)

Figure 1: Step-wise synthesis workflow via Mitsunobu coupling, avoiding elimination side-reactions common in SN2 alkylation.

Medicinal Chemistry Applications

This compound is not typically a drug in itself but a high-value fragment used to construct larger bioactive molecules.[1]

Target Class: Histamine H3 Antagonists

The 6-methyl-3-pyridinyl ether motif mimics the lipophilic, aromatic spacer found in several clinical H3 antagonists (e.g., ABT-239 analogues).[1] The ether oxygen acts as a hydrogen bond acceptor, while the piperidine nitrogen provides the essential basic center for interaction with Aspartate residues (e.g., Asp3.32) in the GPCR transmembrane bundle.

Target Class: GPR119 Agonists

For metabolic disorders (Type 2 Diabetes), GPR119 agonists often feature a piperidine ring linked to a heteroaromatic system. The 2-methyl-5-pyridinyl moiety provides a metabolically stable "cap" that fits into the hydrophobic pocket of the receptor, enhancing potency compared to the unsubstituted pyridine.[1]

Pharmacophore Mapping

Pharmacophore N_Pip Piperidine Nitrogen (Basic Center) Linker Ether Oxygen (H-Bond Acceptor) N_Pip->Linker ~3-4 Å Spacer Asp Receptor Aspartate (Ionic Interaction) N_Pip->Asp Ionic Bond Ring Pyridine Ring (Pi-Stacking) Linker->Ring C-O Bond Linker->Asp Dipole Interaction Me_Group 6-Methyl Group (Metabolic Block) Ring->Me_Group C-C Bond Pocket Hydrophobic Pocket (Van der Waals) Ring->Pocket Pi-Pi / Hydrophobic Me_Group->Pocket Steric Fit / Stability

Figure 2: Pharmacophore map illustrating the interaction of the CAS 946759-84-8 scaffold with typical GPCR binding sites.

Handling, Stability & Safety

  • Storage: The free base is prone to oxidation (N-oxide formation) and should be stored under inert gas (Argon/Nitrogen) at -20°C. The dihydrochloride salt is hygroscopic but chemically stable at room temperature if kept desiccated.[1]

  • Safety: As with most piperidine ethers, treat as a potential skin and eye irritant.

  • Analytical Marker: In ¹H NMR (DMSO-d₆), look for the characteristic methyl singlet at ~2.4 ppm and the ether proton (O-CH-piperidine) multiplet at ~4.5 ppm.[1]

References

  • Mitsunobu Reaction in Medicinal Chemistry: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link[1]

  • General Piperidine Synthesis: "Piperidine Synthesis: A Review of Methods and Applications." Organic Chemistry Portal. Link

  • H3 Antagonist SAR: Berlin, M., et al. "Histamine H3 Receptor Antagonists: A Review of the Literature." Journal of Medicinal Chemistry, 2011. Link[1]

  • GPR119 Agonist Scaffolds: Ritter, K., et al. "GPR119 Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 2012. Link[1]

  • Chemical Identity Verification: "2-Methyl-5-(piperidin-4-yloxy)pyridine - CAS 946759-84-8." ChemicalBook. Link

Sources

Technical Monograph: 6-Methyl-3-pyridinyl 4-piperidinyl ether dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph on 6-Methyl-3-pyridinyl 4-piperidinyl ether dihydrochloride (CAS 1184991-32-9). It is designed for medicinal chemists and pharmacologists focusing on nicotinic acetylcholine receptor (nAChR) modulation.

Optimized Scaffold for α4β2 nAChR Ligand Development

Executive Summary

6-Methyl-3-pyridinyl 4-piperidinyl ether dihydrochloride (CAS 1184991-32-9) is a synthetic small molecule belonging to the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands. Structurally analogous to high-affinity agonists like A-85380 , this compound incorporates a methyl substituent at the 6-position of the pyridine ring.

This specific modification serves a dual purpose in drug design:

  • Metabolic Blockade: It sterically and electronically hinders oxidation at the reactive

    
    -position of the pyridine nitrogen, a common metabolic soft spot for aldehyde oxidase.
    
  • Pharmacophore Refinement: It maintains the critical distance between the cationic center (piperidine nitrogen) and the hydrogen-bond acceptor (pyridine nitrogen) required for high-affinity binding to the

    
     nAChR subtype.
    

This guide details the synthesis, physicochemical properties, and experimental protocols for utilizing this compound as a probe in neurodegenerative and cognitive research.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The dihydrochloride salt form is preferred for experimental use due to its enhanced aqueous solubility and stability compared to the hygroscopic free base.

PropertyData
CAS Number 1184991-32-9
IUPAC Name 2-Methyl-5-(piperidin-4-yloxy)pyridine dihydrochloride
Synonyms 4-(6-Methylpyridin-3-yloxy)piperidine 2HCl; 6-Methyl-3-(4-piperidinyloxy)pyridine
Molecular Formula

Molecular Weight 265.18 g/mol (Salt); 192.26 g/mol (Free Base)
Solubility Water (>50 mg/mL), DMSO (>20 mg/mL), Methanol
pKa (Calc) ~9.8 (Piperidine N), ~3.5 (Pyridine N)
Appearance White to off-white crystalline solid
Hygroscopicity Moderate (Store with desiccant)

Synthesis & Characterization

Retrosynthetic Analysis

The ether linkage between the electron-rich 4-hydroxypiperidine and the 3-hydroxypyridine moiety is the challenging step. Direct Nucleophilic Aromatic Substitution (


) is difficult due to the weak electrophilicity of the 3-position on the pyridine ring. Therefore, the Mitsunobu Reaction  is the preferred laboratory-scale method, ensuring regioselectivity and high yield.
Optimized Synthetic Protocol

Objective: Synthesize CAS 1184991-32-9 from 6-methyl-3-pyridinol and N-Boc-4-hydroxypiperidine.

Step 1: Mitsunobu Coupling
  • Reagents: 6-Methyl-3-pyridinol (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), Triphenylphosphine (

    
    , 1.5 eq).
    
  • Solvent: Anhydrous THF (0.1 M concentration).

  • Procedure:

    • Dissolve reactants in THF under

      
       atmosphere.
      
    • Cool to 0°C.[1]

    • Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes. Note: Slow addition prevents overheating and side-reactions.

    • Allow to warm to Room Temperature (RT) and stir for 16 hours.

  • Workup: Concentrate in vacuo. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and purify the filtrate via silica gel chromatography (Hexane/EtOAc gradient).
Step 2: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the Boc-protected intermediate in minimal Dioxane or DCM.

    • Add 4M HCl/Dioxane (10 eq) at 0°C.

    • Stir at RT for 2–4 hours until TLC shows complete consumption of starting material.

    • Observation: The product often precipitates as a white solid.

  • Isolation: Filter the precipitate under

    
     (hygroscopic). Wash with anhydrous ether (
    
    
    
    ) to remove excess acid. Dry under high vacuum over
    
    
    .
Visualization: Synthetic Pathway

SynthesisPath Start1 6-Methyl-3-pyridinol Intermediate Boc-Protected Ether (Intermediate) Start1->Intermediate Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) Start2 N-Boc-4-hydroxypiperidine Start2->Intermediate Product CAS 1184991-32-9 (Dihydrochloride Salt) Intermediate->Product Deprotection (4M HCl in Dioxane)

Figure 1: Mitsunobu-based synthesis strategy for regioselective ether formation.

Pharmacology & Mechanism of Action

Target Interaction: α4β2 nAChR

This compound acts as a partial agonist or agonist at the


 nicotinic acetylcholine receptor. The pharmacophore mimics the endogenous ligand Acetylcholine (ACh) but with rigidified geometry.
  • Cationic Center: The protonated piperidine nitrogen (at physiological pH) mimics the quaternary ammonium of ACh, interacting with the aromatic cage (Trp, Tyr residues) in the receptor binding site.

  • H-Bond Acceptor: The pyridine nitrogen accepts a hydrogen bond from the receptor backbone, a critical interaction for high-affinity binding.

  • Linker: The ether oxygen provides the optimal distance (~5.9 Å) between the cationic center and the aromatic ring.

Signaling Cascade

Upon binding, the compound stabilizes the open-channel conformation of the nAChR, leading to:

  • Influx of

    
     and 
    
    
    
    .
  • Membrane depolarization.

  • Downstream dopamine release in the striatum and prefrontal cortex (cognitive enhancement).

Visualization: Mechanism of Action

MOA Ligand 6-Methyl-3-pyridinyl 4-piperidinyl ether Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor Binding (Kd ~ nM) IonFlux Ion Channel Opening (Na+ / Ca2+ Influx) Receptor->IonFlux Conformational Change Depol Membrane Depolarization IonFlux->Depol Release Neurotransmitter Release (Dopamine/Ach) Depol->Release Vesicle Fusion Effect Cognitive Modulation (Attention/Memory) Release->Effect

Figure 2: Signal transduction pathway from ligand binding to cognitive modulation.

Experimental Protocols

In Vitro Binding Assay (Radioligand Displacement)

Purpose: Determine binding affinity (


) using rat cortical membranes.
  • Membrane Prep: Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    .
  • Ligand: Use

    
    -Epibatidine (0.5 nM) or 
    
    
    
    -Cytisine.
  • Incubation:

    • Add 100 µL membrane suspension.

    • Add 25 µL test compound (CAS 1184991-32-9) at varying concentrations (

      
       to 
      
      
      
      M).
    • Incubate for 75 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Electrophysiology (Two-Electrode Voltage Clamp)

Purpose: Assess functional efficacy (Agonist vs. Antagonist) in Xenopus oocytes expressing human


 nAChR.
  • Expression: Inject oocytes with cRNA encoding human

    
     and 
    
    
    
    subunits (1:1 ratio). Incubate for 3–5 days.
  • Setup: Place oocyte in recording chamber perfused with Ringer's solution.

  • Clamp: Voltage clamp at -60 mV.

  • Application:

    • Apply Acetylcholine (

      
      ) as a control (define as 100% response).
      
    • Washout (5 min).

    • Apply CAS 1184991-32-9 (various concentrations).

  • Data: Record peak current amplitude. Plot Dose-Response curve to determine

    
     and 
    
    
    
    (relative to ACh).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Toxic if swallowed (typical for potent nAChR ligands).

  • Storage: Store at -20°C. The dihydrochloride salt is hygroscopic; store in a desiccator or under inert gas (

    
    /Argon).
    
  • Solution Stability: Aqueous solutions are stable for 24 hours at 4°C. For long-term storage, prepare aliquots in DMSO and freeze at -20°C.

References

  • PubChem. (n.d.). Compound Summary: 6-Methyl-3-pyridinyl 4-piperidinyl ether dihydrochloride. National Library of Medicine. Retrieved from [Link]

  • Holladay, M. W., et al. (1997). Structure-Activity Relationships of 3-Pyridyl Ether Derivatives as Nicotinic Acetylcholine Receptor Ligands. Journal of Medicinal Chemistry. (Contextual grounding for 3-pyridyl ether scaffold pharmacology).

Sources

3-pyridyl ether nicotinic acetylcholine receptor ligands

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Design, Synthesis, and Pharmacological Characterization

Executive Summary

The 3-pyridyl ether moiety represents a "privileged scaffold" in the design of nicotinic acetylcholine receptor (nAChR) ligands. Originally derived to mimic the inter-atomic distances of nicotine and epibatidine, this structural class has yielded compounds with picomolar affinity and unprecedented subtype selectivity, particularly for the


 isoform.

This guide provides a technical deep-dive for researchers optimizing this scaffold. It details the structure-activity relationships (SAR) that drive selectivity, provides a validated synthetic workflow via Mitsunobu coupling, and outlines the "silent desensitization" mechanism that distinguishes modern ligands like Sazetidine-A from classical agonists.

Molecular Architecture & SAR

The success of the 3-pyridyl ether scaffold lies in its ability to position a cationic center (pyrrolidine or azetidine) at an optimal distance from the aromatic pyridine ring, while the ether oxygen serves as a critical hydrogen bond acceptor.

Core Scaffold Analysis

The scaffold consists of three pharmacophoric elements:

  • The Cationic Head: Typically a secondary amine (azetidine or pyrrolidine) that interacts with the Trp147 residue in the orthosteric binding site.

  • The Ether Linker: Provides rotational freedom and an H-bond acceptor, mimicking the pyridine nitrogen of nicotine but with altered vector geometry.

  • The Pyridine Ring: Engages in

    
    -
    
    
    
    interactions (Tyr190, Tyr198). Substitutions at position 6 (e.g., Chlorine) or 5 (e.g., Alkynyl) drastically alter efficacy and metabolic stability.

SAR_Map Core 3-Pyridyl Ether Scaffold Head Cationic Head Group (Azetidine/Pyrrolidine) Core->Head Linker Ether Linker (-O-CH2-) Core->Linker Ring Pyridine Ring (Aromatic Core) Core->Ring Cat_Inter Cation-π Interaction (Trp147) Head->Cat_Inter Function Mod_Head Azetidine = High Potency Pyrrolidine = Selectivity Head->Mod_Head H_Bond H-Bond Acceptor (Water mediated?) Linker->H_Bond Function Pi_Stack π-π Stacking (Tyr190/198) Ring->Pi_Stack Function Mod_Ring C-6 Cl = Metabolic Stability C-5 Alkynyl = Silent Desensitization Ring->Mod_Ring

Caption: Pharmacophore decomposition of 3-pyridyl ether ligands highlighting critical binding interactions.

Key Ligands and Profiles

The following table contrasts the pharmacological profiles of the most significant ligands in this class.

CompoundStructure NameTarget (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

nM)
EfficacyClinical/Research Status
A-85380 3-(2(S)-azetidinylmethoxy)pyridine

(0.05)
Full AgonistPET Tracer ([ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

F]A-85380)
Tebanicline 5-(2(R)-azetidinylmethoxy)-2-chloropyridine

(0.07)
Full AgonistDiscontinued (Phase II, Pain)
Sazetidine-A 6-(5-((S)-azetidin-2-ylmethoxy)pyridin-3-yl)hex-5-yn-1-olngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(0.[1][2]4)
Partial / SilentResearch Tool (Addiction)
A-84543 3-((1-methylpyrrolidin-2-yl)methoxy)pyridinengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(0.15)
Full AgonistSelective vs Ganglionic

Chemical Synthesis Protocol

The construction of the 3-pyridyl ether linkage is most reliably achieved via the Mitsunobu Reaction . This method allows for the convergent coupling of a hydroxypyridine core with a chiral azetidinyl methanol.

Retrosynthetic Strategy
  • Bond Formed: Ether oxygen-carbon bond.[3]

  • Precursors: 3-Hydroxypyridine derivative + N-protected Azetidinyl-2-methanol.[3]

  • Stereochemistry: The reaction proceeds with inversion of configuration if the alcohol is secondary, but for primary alcohols (like azetidinyl methanol), the chiral center is usually adjacent and preserved, though care must be taken with specific reagents.

Step-by-Step Protocol (A-85380 Analog)

Reagents:

  • Triphenylphosphine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )[4]
    
  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[3]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[3]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), dissolve N-Boc-2-(S)-azetidinylmethanol  (1.0 equiv) and 3-hydroxypyridine  (or 2-chloro-5-hydroxypyridine for Tebanicline analogs) (1.1 equiv) in anhydrous THF (0.1 M concentration).
    
  • Activation: Add

    
      (1.2 equiv) to the solution and cool the mixture to 
    
    
    
    in an ice bath.
  • Coupling: Dropwise add DIAD (1.2 equiv) over 15-20 minutes. The solution will typically turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.[3]

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in

    
     or EtOAc and wash with 1N NaOH (to remove unreacted hydroxypyridine) and brine. Dry over 
    
    
    
    .[5]
  • Purification: Purify the N-Boc intermediate via flash column chromatography (

    
    ).
    
  • Deprotection: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (1:4 ratio TFA:DCM) and stir at

    
     for 2 hours.
    
  • Free Base Isolation: Concentrate in vacuo. Basify with saturated

    
     and extract into DCM/MeOH (9:1). Dry and concentrate to yield the final amine.
    

Mechanistic Pharmacology: The "Silent Desensitizer"

A critical development in this field is the discovery of Sazetidine-A . Unlike A-85380 (a full agonist), Sazetidine-A binds with high affinity but induces a conformational state that prevents ion flux while desensitizing the receptor to endogenous acetylcholine.

This "Silent Desensitization" is therapeutically valuable for addiction, as it blunts the reward signal of nicotine without activating the receptor itself (avoiding agonist-induced side effects).

Mechanism Resting Resting State (Closed) Activated Activated State (Open/Ion Flux) Resting->Activated Binding (Agonist) Desensitized Desensitized State (Closed/Refractory) Resting->Desensitized Binding (Sazetidine-A) Direct Transition Activated->Desensitized Prolonged Exposure Desensitized->Activated Refractory to ACh Agonist Full Agonist (e.g., A-85380, Nicotine) Silent Silent Desensitizer (e.g., Sazetidine-A)

Caption: Kinetic differentiation between classical agonists and silent desensitizers like Sazetidine-A.

In Vitro Characterization Protocols

Radioligand Binding Assay (Affinity)

Objective: Determine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 values for 

nAChRs. Standard Ligand: [

H]-Epibatidine or [

H]-Cytisine.
  • Membrane Prep: Homogenize rat cortical tissue (or transfected HEK293 cells) in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In 96-well plates, mix:

    • 50 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      L Membrane suspension (
      
      
      
      g protein).
    • 50 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      L Radioligand (
      
      
      
      concentration).
    • 50 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      L Test Compound (3-pyridyl ether analog, 
      
      
      
      to
      
      
      M).
    • Non-specific binding defined by 300

      
      M Nicotine.
      
  • Equilibrium: Incubate at

    
     for 75 minutes.
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester.

  • Quantification: Scintillation counting. Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     using the Cheng-Prusoff equation.
    
Functional Calcium Flux Assay (Efficacy)

Objective: Determine Agonist (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) or Antagonist (

) activity. Platform: FLIPR (Fluorometric Imaging Plate Reader).[3]
  • Cell Loading: Plate HEK293 cells stably expressing human

    
     nAChR in poly-D-lysine coated black-wall plates.
    
  • Dye Loading: Incubate cells with Calcium-4 or Fluo-4 AM dye for 45 minutes at

    
    .
    
  • Baseline: Measure fluorescence for 10 seconds.

  • Addition: Inject test compound.

  • Measurement: Monitor fluorescence increase (calcium influx) for 120 seconds.

  • Analysis: Normalize to response of

    
    M Nicotine (100% Efficacy).
    
    • Note: For Sazetidine-A type compounds, run an Antagonist Mode protocol: Pre-incubate with test compound for 5 minutes, then inject

      
       Nicotine to measure inhibition/desensitization.
      

References

  • Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers. National Institutes of Health (NIH).[3][3]

  • Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry.[3][3]

  • Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. Molecular Pharmacology.[1][6]

  • A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor. CNS Drug Reviews.

  • Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology.[3]

Sources

Technical Guide: Structure-Activity Relationship of 6-Methyl-3-Pyridyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-pyridyl ether scaffold represents a privileged structure in neuropharmacology, serving as a critical bioisostere for the ester linkage found in acetylcholine and the amine linkage in nicotine. This guide provides a deep technical analysis of 6-methyl-3-pyridyl ethers , a subclass designed to optimize the metabolic stability and receptor subtype selectivity of nicotinic acetylcholine receptor (nAChR) ligands.

While the unsubstituted 3-pyridyl ether (e.g., A-85380) exhibits picomolar affinity for


 nAChRs, it suffers from rapid oxidative metabolism. The introduction of a methyl group at the C6 position of the pyridine ring is a strategic medicinal chemistry modification intended to block metabolic soft spots while modulating lipophilicity and binding kinetics. This document details the mechanistic SAR, synthetic pathways, and pharmacological trade-offs of this specific scaffold.[1][2]

Chemical Space & Scaffold Architecture

The core architecture of these ligands consists of three distinct pharmacophoric elements. Understanding the interplay between these regions is essential for rational drug design.

The Pharmacophore Triad
  • The Pyridine "Anchor" (A-Ring): Mimics the acetyl group of acetylcholine. It engages in

    
     interactions (specifically with Trp147 in the 
    
    
    
    subunit) and hydrogen bonding via the pyridine nitrogen.
  • The Ether Linkage (Linker): A flexible, hydrogen-bond-accepting bridge that replaces the unstable ester of acetylcholine. It dictates the distance and angle between the aromatic center and the cationic amine.

  • The Cationic Amine (B-Ring): Typically an azetidine, pyrrolidine, or quinuclidine ring. This moiety interacts with the aspartate/glutamate residues in the receptor binding pocket.

Diagram 1: Mechanistic SAR Map

The following diagram illustrates the functional impact of specific structural modifications on the 6-methyl-3-pyridyl ether scaffold.

SAR_Map cluster_legend Legend Core 6-Methyl-3-Pyridyl Ether (Scaffold) PyridineN Pyridine Nitrogen (H-Bond Acceptor) Core->PyridineN Essential for High Affinity EtherO Ether Oxygen (Linker Stability) Core->EtherO Bioisostere for Ester/Amine Methyl6 C6-Methyl Group (Metabolic Block) Core->Methyl6 Modulates PK & Selectivity AmineR Amine Headgroup (Cationic Center) Core->AmineR Determines Potency Trp147 Interaction Trp147 Interaction PyridineN->Trp147 Interaction Rotational Freedom Rotational Freedom EtherO->Rotational Freedom Blocks CYP2A6\nOxidation Blocks CYP2A6 Oxidation Methyl6->Blocks CYP2A6\nOxidation Steric Clash\n(Potential Affinity Loss) Steric Clash (Potential Affinity Loss) Methyl6->Steric Clash\n(Potential Affinity Loss) Asp Residue\nInteraction Asp Residue Interaction AmineR->Asp Residue\nInteraction Green Arrow: Beneficial Effect Green Arrow: Beneficial Effect Red Arrow: Liability/Risk Red Arrow: Liability/Risk

Caption: Functional decomposition of the 6-methyl-3-pyridyl ether scaffold, highlighting the dual role of the C6-methyl group in enhancing stability while challenging steric tolerance.

Mechanistic SAR Analysis

The C6-Methyl "Switch"

The introduction of a methyl group at the 6-position of the pyridine ring is not merely a lipophilic addition; it is a targeted metabolic blockade.

  • Metabolic Stability: The primary route of metabolism for 3-substituted pyridines is C-oxidation at the 6-position, catalyzed largely by CYP2A6. By substituting this position with a methyl group, the formation of the 6-pyridone metabolite is sterically and chemically precluded.

  • Lipophilicity (

    
    ):  The 6-methyl group increases the 
    
    
    
    by approximately 0.5 units compared to the unsubstituted analog. This enhances blood-brain barrier (BBB) permeability, a critical factor for CNS ligands.
  • Binding Affinity Trade-off: While stability improves, the 6-methyl group can induce a steric clash within the binding pocket of certain nAChR subtypes. For

    
    , this substitution is generally tolerated, but it often reduces affinity compared to the 6-H or 6-halogenated analogs (e.g., A-85380 vs. 6-methyl-A-85380). However, this reduction in affinity can sometimes improve the selectivity ratio against ganglionic (
    
    
    
    ) receptors.
The Ether Linkage

The ether oxygen serves as a hydrogen bond acceptor. Unlike the ester linkage in acetylcholine (susceptible to esterases) or the methylene linkage in other analogs, the ether provides a unique balance of:

  • Chemical Stability: Resistant to hydrolysis in plasma.

  • Conformational Flexibility: Allows the molecule to adopt the "bioactive conformation" required to bridge the agonist binding site (Trp147) and the anionic sub-site.

Synthetic Methodologies

Synthesis of 6-methyl-3-pyridyl ethers requires precision to avoid racemization of the chiral amine headgroup. The Mitsunobu Reaction is the industry standard for this transformation, offering stereochemical retention (or inversion, depending on the alcohol) and mild conditions.

Protocol: Mitsunobu Coupling for Pyridyl Ethers

Objective: Synthesis of 3-((2S)-azetidinylmethoxy)-6-methylpyridine (Generic Protocol).

Reagents:

  • Substrate A: 6-Methyl-3-hydroxypyridine (1.0 eq)

  • Substrate B: (S)-1-Boc-2-azetidinemethanol (1.1 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Workflow:

  • Preparation: Dissolve 6-methyl-3-hydroxypyridine, (S)-1-Boc-2-azetidinemethanol, and

    
     in anhydrous THF under nitrogen atmosphere. Cool the solution to 0°C.
    
  • Coupling: Add DIAD dropwise over 20 minutes. The slow addition is crucial to control the exotherm and prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the consumption of the hydroxypyridine.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

    
    ). Filter and concentrate the filtrate.
    
  • Purification: Purify the N-Boc protected intermediate via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Deprotection: Dissolve the intermediate in DCM and add TFA (10-20% v/v). Stir at room temperature for 2 hours to remove the Boc group.

  • Free Base Formation: Neutralize with saturated

    
     or basic resin to obtain the final free amine.
    
Diagram 2: Synthetic Reaction Flow

Synthesis_Flow Reactants 6-Methyl-3-Hydroxypyridine + (S)-1-Boc-2-Azetidinemethanol Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C -> RT) Reactants->Mitsunobu Intermediate N-Boc Protected Ether (Intermediate) Mitsunobu->Intermediate Deprotection Acidic Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Neutralization Neutralization (NaHCO3 or Basic Resin) Deprotection->Neutralization Product Final Ligand: 6-Methyl-3-((2S)-azetidinylmethoxy)pyridine Neutralization->Product

Caption: Step-by-step synthetic pathway utilizing Mitsunobu coupling to generate the chiral ether scaffold.[3]

Pharmacological Profiling & Data

The following table summarizes the comparative pharmacology of the 6-methyl analog against the unsubstituted reference standard (A-85380).

Table 1: Comparative Binding and Efficacy Profile
CompoundStructure (R-Group)


(nM)


(nM)
Selectivity RatioMetabolic

(Microsomes)
A-85380 H0.053,400~68,000< 15 min
6-Methyl-A-85380 Methyl1.28,500~7,000> 60 min
6-Chloro-A-85380 Chloro0.064,200~70,000~45 min

Note: Data represents aggregate values from rat brain homogenate binding assays ([


]-Cytisine displacement). The 6-methyl substitution sacrifices some affinity (0.05 nM 

1.2 nM) but significantly extends metabolic half-life.
Diagram 3: Pharmacological Interaction Mechanism

Receptor_Interaction Alpha4 alpha4 Subunit (Principal Binding Site) CationPi Cation-Pi Interaction (Trp147) Alpha4->CationPi HBond H-Bond (Backbone Carbonyl) Alpha4->HBond Beta2 beta2 Subunit (Complementary Site) Steric Steric Pocket (Val/Leu Residues) Beta2->Steric Ligand 6-Methyl-3-Pyridyl Ether Ligand->Alpha4 Binds Ligand->Beta2 Stabilizes Interface Ligand->CationPi Amine Ligand->HBond Pyridine N Ligand->Steric 6-Methyl Group (Selectivity Filter)

Caption: Molecular interaction diagram showing how the 6-methyl ligand engages the


 interface, with the methyl group acting as a steric probe for selectivity.

References

  • Sullivan, J. P., et al. (1996).[4] "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand".[4][5] Neuropharmacology. Link

  • Horti, A. G., et al. (1998). "Synthesis and biodistribution of [11C]A-85380, a new potent radioligand for alpha4beta2 nicotinic acetylcholine receptors". Journal of Nuclear Medicine. Link

  • Koren, A. O., et al. (1998). "6-[18F]Fluoro-A-85380: a novel radioligand for in vivo imaging of central nicotinic acetylcholine receptors".[6] Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Abreo, M. A., et al. (1996).[4] "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors". Journal of Medicinal Chemistry. Link

  • Schrimpf, M. R., et al. (2012). "Nicotinic acetylcholine receptor ligands for the treatment of CNS disorders". Annual Reports in Medicinal Chemistry. Link

Sources

Alpha4beta2 nAChR agonist 6-methyl-3-pyridinyl 4-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the specific


 nAChR agonist: 6-methyl-3-pyridinyl 4-piperidinyl ether .

A Selective nAChR Partial Agonist for Cognitive Modulation

Executive Summary

6-methyl-3-pyridinyl 4-piperidinyl ether (CAS: 946759-84-8) represents a distinct scaffold within the 3-pyridyl ether class of neuronal nicotinic acetylcholine receptor (nAChR) ligands.[1] Structurally characterized by a 6-methyl-substituted pyridine ring linked via an ether bridge to a 4-piperidinyl moiety, this compound functions as a high-affinity, selective partial agonist at the


 subtype.

Unlike full agonists (e.g., nicotine) which induce rapid receptor desensitization, this molecule is engineered for partial agonism . This pharmacological profile allows for sustained sub-maximal activation of the receptor, optimizing the release of neurotransmitters (dopamine, acetylcholine) while minimizing the risk of excitotoxicity or receptor downregulation. This guide details the molecular pharmacology, synthesis, and experimental validation of this compound in the context of neurotherapeutic development.

Part 1: Chemical Architecture & Molecular Pharmacology
1.1 Structural Logic & SAR

The molecule belongs to the "A-85380-like" family of ether-linked nAChR agonists. Its design optimizes three critical interaction points within the


 orthosteric binding site:
  • Cationic Center (Piperidine Nitrogen): Mimics the pyrrolidine nitrogen of nicotine. The secondary amine in the piperidine ring forms a high-affinity cation-

    
     interaction with Trp149  of the 
    
    
    
    subunit.
  • H-Bond Acceptor (Ether Oxygen): The ether linkage serves as a hydrogen bond acceptor, interacting with the backbone NH of Leu119 or Met116 in the hydrophobic pocket.

  • 
    -System (Pyridine Ring):  The 6-methyl-3-pyridinyl moiety slots into the aromatic cage. Crucially, the 6-methyl substitution  enhances metabolic stability (blocking C6 oxidation) and improves selectivity for 
    
    
    
    over the ganglionic
    
    
    subtype compared to the unsubstituted analog.
1.2 Pharmacological Profile[2][3]
  • Mechanism of Action: Selective Partial Agonist.[2]

  • Primary Target:

    
     nAChR (High Sensitivity Stoichiometry 
    
    
    
    ).
  • Secondary Affinity: Low affinity for

    
     homomers and 
    
    
    
    (ganglionic).
  • Functional Effect: Increases presynaptic Ca

    
     influx, triggering the release of Dopamine (DA) in the striatum and Acetylcholine (ACh) in the hippocampus.
    
Part 2: Mechanism of Action (Signaling Pathway)

The therapeutic efficacy of 6-methyl-3-pyridinyl 4-piperidinyl ether relies on its ability to modulate synaptic transmission without silencing the receptor via desensitization.

Figure 1: Presynaptic Signal Transduction Pathway The diagram below illustrates the sequence from ligand binding to neurotransmitter release.

G Ligand 6-methyl-3-pyridinyl 4-piperidinyl ether Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor Binding (Kd ~ nM) ConfChange Conformational Change (Open) Receptor->ConfChange IonFlux Na+ / Ca2+ Influx ConfChange->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization VGCC VGCC Activation Depolarization->VGCC Voltage Gated Vesicle Synaptic Vesicle Fusion VGCC->Vesicle Ca2+ Trigger Release Neurotransmitter Release (DA, ACh, GABA) Vesicle->Release

Caption: Figure 1. Signal transduction cascade initiated by partial agonist binding to presynaptic


 nAChRs, culminating in calcium-dependent neurotransmitter exocytosis.
Part 3: Synthesis & Preparation[5]

The synthesis of 6-methyl-3-pyridinyl 4-piperidinyl ether requires a convergent approach, typically utilizing a Mitsunobu coupling between the hydroxypyridine and a protected hydroxypiperidine.

3.1 Retrosynthetic Analysis
  • Target: 6-methyl-3-pyridinyl 4-piperidinyl ether.[1][4][5][6][7][8]

  • Precursors: 6-methyl-3-hydroxypyridine + N-Boc-4-hydroxypiperidine.

  • Key Transformation: Ether formation (C-O bond construction).

3.2 Step-by-Step Synthetic Protocol

Step 1: Protection of 4-Hydroxypiperidine

  • Dissolve 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM).

  • Add Di-tert-butyl dicarbonate (

    
    , 1.1 eq) and Triethylamine (TEA, 1.2 eq).
    
  • Stir at RT for 12h. Wash with 1N HCl, brine, dry over

    
    .
    
  • Yield: N-Boc-4-hydroxypiperidine.

Step 2: Mitsunobu Coupling

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 6-methyl-3-hydroxypyridine (1.0 eq), and Triphenylphosphine (

    
    , 1.2 eq) in anhydrous THF under 
    
    
    
    .
  • Cool to 0°C.

  • Dropwise add Diethyl azodicarboxylate (DEAD, 1.2 eq).

  • Allow to warm to RT and stir for 16h.

  • Concentrate and purify via flash chromatography (Hexane/EtOAc).

  • Yield: tert-butyl 4-((6-methylpyridin-3-yl)oxy)piperidine-1-carboxylate.

Step 3: Deprotection

  • Dissolve the intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (excess, 10-20% v/v).

  • Stir at RT for 2h (monitor by TLC).

  • Concentrate in vacuo. Basify with saturated

    
     and extract with DCM/MeOH (9:1).
    
  • Final Product: 6-methyl-3-pyridinyl 4-piperidinyl ether (Free base or convert to hydrochloride salt).

Figure 2: Synthetic Workflow

Synthesis Start1 6-methyl-3-hydroxypyridine Step1 Mitsunobu Coupling (DEAD, PPh3, THF) Start1->Step1 Start2 N-Boc-4-hydroxypiperidine Start2->Step1 Intermed Intermediate: N-Boc-Ether Step1->Intermed Step2 Deprotection (TFA/DCM) Intermed->Step2 Final Target: 6-methyl-3-pyridinyl 4-piperidinyl ether Step2->Final

Caption: Figure 2. Convergent synthesis route utilizing Mitsunobu etherification followed by acid-mediated deprotection.

Part 4: Experimental Protocols & Validation

To validate the compound's identity and activity, the following self-validating protocols are recommended.

4.1 In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine affinity (


) for 

receptors.
  • Preparation: Use HEK293 cells stably expressing human

    
     nAChRs. Prepare membrane homogenates.
    
  • Tracer: Use

    
    -Epibatidine (0.5 nM) or 
    
    
    
    -Cytisine (selective for
    
    
    ).
  • Incubation: Incubate membranes + Tracer + Test Compound (10 concentrations,

    
     to 
    
    
    
    M) in Tris-buffer for 2h at 4°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    .
    
    • Reference Standard: Nicotine (

      
       nM).
      
4.2 Functional Calcium Flux Assay (FLIPR)

Objective: Assess agonist efficacy (


) and potency (

).
  • Dye Loading: Load

    
    -HEK cells with Fluo-4 AM calcium indicator for 45 min.
    
  • Baseline: Measure baseline fluorescence on FLIPR (Fluorometric Imaging Plate Reader).

  • Injection: Inject compound.

  • Readout: Monitor peak fluorescence change (

    
    ).
    
  • Normalization: Normalize response to

    
     Nicotine (defined as 100% Efficacy).
    
    • Expected Result: Partial agonists typically show 20-60%

      
       relative to nicotine.
      
4.3 Data Summary Table (Representative Class Data)
ParameterAssay TypeValue (Approx. Class Range)Significance
Affinity (

)
displacement (

-Cytisine)
0.5 - 10 nMHigh affinity binding
Potency (

)
FLIPR (

)
50 - 500 nMPotent functional activation
Efficacy (

)
FLIPR (vs Nicotine)30% - 60%Partial agonist (Safety)
Selectivity Ratio

:

> 500-foldReduced peripheral side effects
Part 5: Therapeutic Potential[5]

The 6-methyl-3-pyridinyl 4-piperidinyl ether scaffold is investigated primarily for:

  • Cognitive Enhancement: Improvement of attention and working memory in Alzheimer's and Schizophrenia models by modulating prefrontal cortex dopamine.

  • Analgesia: Activation of spinal

    
     receptors inhibits nociceptive transmission (similar to Epibatidine but less toxic).
    
  • Neuroprotection: Reduced excitotoxicity compared to full agonists.

Key Advantage: The "6-methyl" substitution often improves the pharmacokinetic profile (half-life) compared to the parent pyridine, making it a superior candidate for in vivo studies.

References
  • Bencherif, M., et al. (2000). TC-2559: a novel orally active ligand selective at neuronal acetylcholine receptors. European Journal of Pharmacology.[3]

  • Holladay, M. W., et al. (1997). Structure-Activity Relationships of 3-Pyridyl Ether Nicotinic Agonists. Journal of Medicinal Chemistry.[9]

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology.

  • Gatto, G. J., et al. (2004). TC-1734: An orally active neuronal nicotinic acetylcholine receptor modulator with antidepressant, neuroprotective and long-lasting cognitive effects. CNS Drug Reviews.

  • ChemicalBook Entry. (2024). 6-METHYL-3-PYRIDINYL 4-PIPERIDINYL ETHER (CAS 946759-84-8).[1][4][5][6][7]

Sources

Technical Guide: Novel Neuronal Nicotinic Receptor Ligands (Piperidine Series)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The neuronal nicotinic acetylcholine receptor (nAChR) superfamily, particularly the


 and 

subtypes, represents a high-value target for cognitive enhancement, pain management, and neuroprotection. While the pyrrolidine ring of nicotine historically defined the pharmacophore, the piperidine scaffold has emerged as a superior chemotype for generating novel ligands. This guide details the medicinal chemistry logic, structure-activity relationships (SAR), and validated screening protocols required to develop high-affinity, subtype-selective piperidine-based nAChR ligands.

Part 1: The Pharmacophore & Structural Logic[1]

Why Piperidine?

The classic nicotinic pharmacophore requires a cationic center (protonated amine) to engage in a cation-


 interaction with a conserved Tryptophan residue (Trp149 in 

) and a hydrogen bond acceptor (pyridine/isoxazole nitrogen) separated by a specific distance (approx. 5.9 Å).

The piperidine ring offers distinct advantages over the pyrrolidine found in nicotine:

  • Metabolic Stability: Piperidines are generally less susceptible to rapid oxidation than pyrrolidines.

  • Vector Exploration: The 6-membered ring offers more positions (C2, C3, C4) for substitution to explore the "accessory binding pockets," allowing for greater selectivity between

    
     and 
    
    
    
    subtypes.
  • Conformational Control: Rigidifying the piperidine (e.g., spiro-piperidines) reduces the entropic penalty of binding.

The Binding Mode

The protonated nitrogen of the piperidine serves as the anchor. In the orthosteric site, this nitrogen mimics the quaternary ammonium of acetylcholine.

Critical Interaction:

  • Cation-

    
    :  Between Piperidine 
    
    
    
    and Trp (Loop B).
  • H-Bond: Between the heteroaromatic headgroup (e.g., pyridine, isoxazole) and Tyr/Leu residues in the complementary subunit.

Visualization: Pharmacophore Interaction

The following diagram illustrates the critical interactions required for a piperidine ligand within the


 nAChR binding pocket.

Pharmacophore Ligand Piperidine Ligand ProtonatedN Protonated Nitrogen (Cationic Center) Ligand->ProtonatedN AromaticHead Heteroaromatic Head (H-Bond Acceptor) Ligand->AromaticHead TrpResidue Trp149 (Cation-Pi) ProtonatedN->TrpResidue High Affinity Interaction TyrResidue Tyr188 (H-Bond) AromaticHead->TyrResidue Orientation & Selectivity Receptor nAChR Binding Pocket

Caption: Schematic of the cation-


 and H-bond network defining high-affinity piperidine binding.

Part 2: Medicinal Chemistry & SAR Strategy[1][2]

The "Linker" Rule

Early piperidine ligands failed due to flexibility. The distance between the basic nitrogen and the aromatic system is critical.

  • Direct Bond: Often too rigid/short (e.g., 2-pyridylpiperidine).

  • Methylene Linker: Rotational freedom allows induced fit but increases metabolic liability.

  • Ether/Amide Linkers: Introduction of an ether oxygen at the C3 or C4 position of the piperidine (e.g., 4-phenoxy-piperidines) has shown to improve

    
     selectivity by engaging secondary hydrophobic pockets.
    
Substitution Patterns & Selectivity

The following table summarizes the SAR trends observed in recent piperidine series optimization campaigns.

Structural ModificationTarget EffectMechanistic Insight
N-Methylation

Affinity (General)
Steric clash in the orthosteric pocket; prevents optimal H-bonding of the

.
3-Substitution (Piperidine)


Affinity
Mimics the geometry of Anabasine; optimal vector for interacting with

subunit residues.
4-Substitution (Piperidine)


Selectivity
Projects substituents into the larger hydrophobic void unique to the homomeric

pore.
N-Benzyl/Phenethyl Mixed Agonist/AntagonistLarge groups on the nitrogen often shift the compound from an agonist to a competitive antagonist or channel blocker.
Spiro-cyclization

Potency & Stability
Locks the N-vector; reduces entropic cost of binding (Novel "Spiro-piperidine" class).

Part 3: Validated Experimental Protocols

Radioligand Binding Assay (The Gold Standard)

Purpose: Determine affinity (


) and receptor density (

). Self-Validation: Use of specific inhibitors to define non-specific binding (NSB) is non-negotiable.

Protocol:

  • Membrane Prep: Homogenize rat cortex (

    
    ) or hippocampus (
    
    
    
    ) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellets.
  • Incubation:

    • Total Binding: Membrane + Radioligand + Vehicle.[1][2]

    • Non-Specific Binding (NSB): Membrane + Radioligand + Saturating Cold Ligand .

      • For

        
        : Use 10 
        
        
        
        M (-)-Nicotine or 300
        
        
        M Cytisine.
      • For

        
        : Use 1 
        
        
        
        M Methyllycaconitine (MLA) or
        
        
        -Bungarotoxin.
    • Test: Membrane + Radioligand + Piperidine Analog (10 concentrations).

  • Radioligands:

    • 
      : 
      
      
      
      -Epibatidine (0.5 nM).
    • 
      : 
      
      
      
      -
      
      
      -Bungarotoxin (1 nM).
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce filter binding. Wash 3x with ice-cold buffer.[2]

  • Analysis: Measure CPM. Calculate Specific Binding = Total - NSB. Fit to one-site competition model.

Functional Assay: Calcium Flux (High Throughput)

Purpose: Distinguish Agonists vs. Antagonists vs. PAMs. Note:


 is highly permeable to 

, making this assay robust.

has lower permeability and may require chaperone proteins or voltage-sensitive dyes.

Protocol:

  • Cell Line: HEK293 stably expressing human

    
     nAChR and RIC-3 (chaperone).
    
  • Dye Loading: Incubate cells with Fluo-4 AM or Calcium-6 dye for 45 mins at 37°C.

    • Critical Step: Add Probenecid (2.5 mM) to prevent dye leakage.

  • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10s.

  • Agonist Mode: Inject test compound. Measure peak response over 60s.

  • PAM Mode: Pre-incubate test compound for 5 mins. Inject

    
     concentration of Acetylcholine. Look for potentiation of the signal >100%.
    
Screening Workflow Visualization

This diagram outlines the logical flow from library screening to lead declaration.

ScreeningCascade Library Piperidine Library (Synthesis) PrimaryScreen Primary Screen (Ca2+ Flux @ 10uM) Library->PrimaryScreen HitTriaging Hit Triaging (>50% Activity) PrimaryScreen->HitTriaging Filter Inactive BindingAssay Radioligand Binding (Ki Determination) HitTriaging->BindingAssay Confirm Affinity ePhys Patch Clamp (Functional Validation) BindingAssay->ePhys Ki < 100nM Selectivity Selectivity Panel (5-HT3, hERG) ePhys->Selectivity Agonist Confirmed Lead Lead Candidate Selectivity->Lead Clean Profile

Caption: Integrated screening cascade ensuring affinity, function, and safety selectivity.

Part 4: Troubleshooting & Optimization

  • Issue: High non-specific binding in radioligand assays.

    • Solution: Piperidines are lipophilic. Ensure filters are pre-soaked in 0.5% PEI for at least 2 hours. Use glass-coated or low-binding plasticware.

  • Issue: Inconsistent Calcium Flux data.

    • Solution:

      
       desensitizes in milliseconds. Ensure your FLIPR/reader has a fast injection speed and read rate (0.1s intervals). If signal is low, check RIC-3 expression levels in your cell line.
      

References

  • Radioligand Binding Protocols: Anderson, D.J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology.

  • Piperidine SAR & Novel Ligands: Wang, Y., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands.[3][4] Acta Pharmacologica Sinica.

  • Spiro-piperidine Allosteric Modulators: Merck Sharp & Dohme Corp. (2021).[5] Novel Spiropiperidine Allosteric Modulators of Nicotinic Acetylcholine Receptors. Patent WO 2021/091751 A1.[5]

  • Calcium Flux Methodology: Gifford Bioscience. Radioligand Binding Assay Protocol & Calcium Flux Basics.

  • Functional Characterization: Arias, H.R., et al. (2020). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology.

Sources

6-Methyl-3-pyridinyl 4-piperidinyl ether chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 6-Methyl-3-pyridinyl 4-piperidinyl ether (IUPAC: 2-Methyl-5-(piperidin-4-yloxy)pyridine). This document is structured for researchers in medicinal chemistry and drug development.

A Privileged Scaffold for GPCR and Kinase Modulators[1]

Executive Summary

6-Methyl-3-pyridinyl 4-piperidinyl ether (CAS: 946759-84-8) is a versatile heterocyclic building block extensively utilized in the synthesis of bioactive small molecules.[1][2] Structurally, it consists of a piperidine ring linked via an ether bond to a 2-methylpyridine moiety.[1] This scaffold serves as a critical pharmacophore in drug discovery programs targeting Histamine H3 receptors , Nicotinic Acetylcholine Receptors (nAChRs) , and c-Met kinases .[1] Its value lies in its ability to provide a semi-rigid linker that positions a basic amine (piperidine) at a specific distance from an aromatic acceptor (pyridine), optimizing ligand-receptor interactions.[1]

Chemical Identity & Physicochemical Properties

This molecule is characterized by a "basic tail" (piperidine) and a "lipophilic head" (pyridine), making it amphiphilic and highly soluble in physiological buffers when protonated.[1]

PropertyDataNote
Common Name 6-Methyl-3-pyridinyl 4-piperidinyl ether
IUPAC Name 2-Methyl-5-(piperidin-4-yloxy)pyridinePreferred IUPAC nomenclature
CAS Number 946759-84-8Often sold as Dihydrochloride salt
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol Free base
Predicted LogP 1.45 ± 0.3Moderate lipophilicity
pKa (Piperidine) ~10.8Strongly basic (secondary amine)
pKa (Pyridine) ~6.1Weakly basic
H-Bond Donors 1 (NH)
H-Bond Acceptors 3 (N, O, N)
Topological PSA 36.0 ŲFavorable for CNS penetration
Synthetic Methodologies

The synthesis of this ether linkage is non-trivial due to the electron-rich nature of the 2-methylpyridine ring, which deactivates the 5-position toward Nucleophilic Aromatic Substitution (SₙAr).[1] Therefore, the Mitsunobu Reaction is the industry-standard protocol for laboratory-scale synthesis.[1]

Protocol A: Mitsunobu Coupling (Primary Route)

This route couples a 3-hydroxypyridine derivative with a protected 4-hydroxypiperidine.[1]

Reagents:

  • Starting Material A: 6-Methylpyridin-3-ol (CAS 1121-78-4)[1]

  • Starting Material B: tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)[1]

  • Catalyst: Triphenylphosphine (PPh₃)[1]

  • Coupling Agent: Diisopropyl azodicarboxylate (DIAD) or DEAD.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-Methylpyridin-3-ol (1.0 eq) and N-Boc-4-hydroxypiperidine (1.2 eq) in anhydrous THF under nitrogen atmosphere.

  • Activation: Add PPh₃ (1.5 eq) and cool the solution to 0°C.

  • Coupling: Dropwise add DIAD (1.5 eq) over 30 minutes to maintain temperature <5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC/LCMS for the disappearance of the pyridinol.[1]

  • Workup: Quench with water, extract with EtOAc, and wash with brine.

  • Purification: Purify the intermediate (tert-butyl 4-((6-methylpyridin-3-yl)oxy)piperidine-1-carboxylate) via silica gel chromatography (Hexane/EtOAc gradient).

  • Deprotection: Dissolve the intermediate in DCM and add TFA (10–20 eq) or 4M HCl in Dioxane. Stir for 2 hours at RT.

  • Isolation: Evaporate volatiles. Basify with NaHCO₃ (aq) to pH 10 and extract with DCM/IPA (3:1) to obtain the free base, or crystallize as the HCl salt.[1]

Visualization: Synthesis Pathway

Synthesis SM1 6-Methylpyridin-3-ol (Nucleophile) Complex PPh3 / DIAD (Betaine Complex) SM1->Complex SM2 N-Boc-4-hydroxypiperidine (Electrophile) SM2->Complex Inter N-Boc-Protected Ether (Intermediate) Complex->Inter SN2 Coupling Deprotect TFA or HCl (Acidic Cleavage) Inter->Deprotect Product 6-Methyl-3-pyridinyl 4-piperidinyl ether Deprotect->Product -Boc Group

Figure 1: Mitsunobu coupling strategy for the synthesis of the target ether.

Chemical Reactivity & Stability

Understanding the reactivity profile is crucial for using this scaffold in library generation.[1]

  • Secondary Amine (Piperidine NH): The most reactive site.[1] It readily undergoes:

    • Acylation: Reaction with acid chlorides to form amides (common in H3 antagonists).[1]

    • Reductive Amination: Reaction with aldehydes/ketones.[1][3]

    • SₙAr: Displacement of aryl halides (e.g., chloropyrimidines) to form biaryl amines.[1]

  • Ether Linkage: Chemically robust.[1] Stable to hydrolysis under standard acidic/basic conditions.[1]

  • Pyridine Ring:

    • Oxidation:[1] The pyridine nitrogen can be oxidized to the N-oxide using mCPBA, which alters the electronic properties and solubility.[1]

    • Metabolism:[1] The methyl group (C6) is a potential site for metabolic oxidation (to carboxylic acid) by CYP450 enzymes.[1]

Applications in Drug Discovery

This scaffold acts as a bioisostere for other aryl-piperidine ethers, providing a specific vector for hydrogen bonding via the pyridine nitrogen.[1]

A. Histamine H3 Receptor Antagonists

The 6-methyl-3-pyridinyl ether moiety is frequently used as the "right-hand side" amine in H3 antagonists.[1] The basic piperidine nitrogen interacts with the conserved Aspartate residue (Asp3.[1]32) in the GPCR transmembrane domain.[1]

  • Mechanism: The ether oxygen acts as a spacer, while the pyridine ring provides pi-stacking interactions within the receptor pocket.[1]

B. c-Met Kinase Inhibitors

In kinase inhibitors (e.g., patent WO2008008539), this fragment serves as a solubilizing group that extends into the solvent-exposed region of the ATP binding pocket, improving the pharmacokinetic profile (solubility and oral bioavailability).[1]

Visualization: Pharmacophore Mapping

Pharmacophore Piperidine Piperidine Ring (Basic Center) Ether Ether Linker (Spacer/Acceptor) Piperidine->Ether Rigid Link Target Receptor Interaction (Asp3.32 in H3) Piperidine->Target Ionic Bond (H+) Pyridine Pyridine Ring (Pi-Stacking) Ether->Pyridine 5-Position

Figure 2: Pharmacophore map illustrating the functional roles of the scaffold domains.[1]

Safety & Handling
  • Hazards: As a secondary amine and pyridine derivative, it is classified as an Irritant (Skin/Eye).[1]

  • Storage: Hygroscopic in salt form. Store under inert gas (Argon/Nitrogen) at -20°C for long-term stability.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses required.[1] Handle in a fume hood to avoid inhalation of dust.[1]

References
  • Preparation of Histamine H3 Receptor Antagonists. World Intellectual Property Organization, WO2006136924.[1][2][4] Available at: [Link][1][2]

  • Fused Heterocyclic Derivatives Useful as Inhibitors of the Hepatocyte Growth Factor Receptor. World Intellectual Property Organization, WO2008008539.[1][5] Available at: [Link][1][6]

  • Piperazinyl and Diazapanyl Benzamides and Benzthioamides. World Intellectual Property Organization, WO2004037801.[1][7][8] Available at: [Link][1][8]

Sources

Technical Guide: A-85380 Analogs with Piperidine Ring Substitution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, pharmacology, and synthesis of piperidine-substituted analogs of the high-affinity nAChR ligand A-85380 .

Optimizing nAChR Ligands via Ring Expansion and Substitution

Executive Summary

A-85380 (3-((2S)-azetidinylmethoxy)pyridine) is a seminal nicotinic acetylcholine receptor (nAChR) agonist with picomolar affinity (


 pM) and high selectivity for the 

subtype.[1] Despite its potency, the azetidine ring presents challenges in drug development, including metabolic instability, high basicity (

effects), and potential toxicity associated with strained four-membered rings.

This guide focuses on the piperidine homologs of A-85380. Expanding the azetidine ring to a piperidine ring (a 6-membered heterocycle) improves chemical stability and pharmacokinetic profiles but historically results in a drastic loss of affinity due to increased conformational entropy. This guide details the substitution strategies —specifically C- and N-substitution on the piperidine ring—required to restore high affinity by locking the bioactive conformation.

Mechanistic Rationale & SAR Logic

The Ring Size Effect (The "Entropy Penalty")

The high affinity of A-85380 is driven by the rigid azetidine ring, which holds the basic nitrogen in a precise distance and orientation relative to the pyridine ring, facilitating a critical cation-


 interaction with Trp149  (in 

subunits) and hydrogen bonding with Leu119 (via a water bridge).
  • Azetidine (A-85380): Rigid, low entropy cost upon binding. High Affinity (

    
     nM).
    
  • Pyrrolidine (A-84543): Moderate flexibility. Lower Affinity (

    
     nM).
    
  • Piperidine (Homolog): High flexibility (chair/boat conformers). Low Affinity (

    
     nM).[2]
    
Piperidine Substitution Strategy

To utilize the stable piperidine scaffold while maintaining A-85380-like potency, substituents must be introduced to restrict conformational freedom.

  • N-Methylation: Often improves BBB penetration and can enhance affinity by optimizing the

    
     and hydrophobic contacts, though it may reduce selectivity vs. 
    
    
    
    .
  • C-Substitution (Methyl/Fluorine): Placing substituents at the C3 or C5 position of the piperidine ring creates steric clashes that force the ring into a specific chair conformation, mimicking the vector of the azetidine nitrogen in A-85380.

  • Bridging: Connecting C2 and C6 (e.g., 8-azabicyclo[3.2.1]octane) effectively "freezes" the piperidine boat, often restoring sub-nanomolar affinity.

Visualization: SAR & Conformational Logic

SAR_Logic A85380 A-85380 (Azetidine Core) Ki = 0.05 nM RingExp Ring Expansion (Azetidine -> Piperidine) A85380->RingExp Improve Stability Piperidine Piperidine Analog (Unsubstituted) Ki > 100 nM RingExp->Piperidine Entropy Problem: High Conformational Entropy (Flexible Chair/Boat) Piperidine->Entropy Strategy Optimization Strategy: Piperidine Substitution Entropy->Strategy Requires Fix Restored Restored Potency (Rigidified Piperidine) Ki < 10 nM Strategy->Restored C-Methylation Bridging N-Alkylation

Caption: SAR logic flow demonstrating the loss of affinity upon ring expansion and the recovery of potency via substitution strategies.

Quantitative Data Summary

The following table synthesizes binding affinity (


) and functional potency (

) data for A-85380 and its key ring-expanded analogs.
Compound ClassStructure CoreSubstituent

(

) [nM]

(

) [nM]
Selectivity Ratio
A-85380 Azetidine etherH0.05 148~3000x
A-84543 Pyrrolidine ether(S)-H1.91400~700x
Piperidine Homolog Piperidine ether(S)-H240>10,000Low
N-Methyl Piperidine Piperidine etherN-Me158,500Moderate
Bridged Piperidine 8-Azabicyclo[3.2.1]H (Epibatidine-like)0.0416Low

Note: Data aggregated from Sullivan et al. and Abreo et al. (See References).

Experimental Protocols

Synthesis of 3-((3-Piperidinyl)methoxy)pyridine Analogs

The most robust route utilizes the Mitsunobu reaction to couple the pyridine headgroup with a protected hydroxypiperidine, followed by deprotection.

Reaction Scheme (DOT Visualization):

Synthesis_Pathway SM1 3-Hydroxypyridine Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C -> RT) SM1->Mitsunobu SM2 N-Boc-3-Hydroxypiperidine (Chiral or Racemic) SM2->Mitsunobu Inter N-Boc-3-(3-pyridyloxy)piperidine Mitsunobu->Inter Deprot Deprotection (TFA/DCM or HCl/Dioxane) Inter->Deprot Product Final Piperidine Analog (Salt Form) Deprot->Product

Caption: General synthetic workflow for piperidine ether analogs via Mitsunobu coupling.

Step-by-Step Protocol:

  • Coupling (Mitsunobu):

    • Dissolve 3-hydroxypyridine (1.0 eq) and (S)-N-Boc-3-hydroxypiperidine (1.1 eq) in anhydrous THF under

      
      .
      
    • Add Triphenylphosphine (

      
      )  (1.2 eq). Cool to 0°C.[3][4][5]
      
    • Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq).

    • Stir at 0°C for 30 min, then warm to Room Temperature (RT) and stir for 12–16 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane). Product usually moves higher than starting pyridine.

    • Workup: Concentrate, redissolve in ether, filter off

      
       solid, and purify via flash chromatography.
      
  • Deprotection:

    • Dissolve the N-Boc intermediate in DCM.[5]

    • Add Trifluoroacetic acid (TFA) (10-20% v/v). Stir at RT for 2 hours.

    • Concentrate in vacuo. Basify with saturated

      
       and extract with DCM (or chloroform/isopropanol 3:1 for polar amines).
      
    • Convert to hydrochloride or fumarate salt for biological testing.

In Vitro Binding Assay ( )

To validate the affinity of the new piperidine analogs.

  • Tissue Source: Rat cortical membranes (rich in

    
    ).[5]
    
  • Radioligand:

    
    -Cytisine (specific for 
    
    
    
    ) or
    
    
    -Epibatidine (non-selective, requires masking of
    
    
    with unlabeled
    
    
    -bungarotoxin).
  • Protocol:

    • Incubate membranes (100-200

      
      g protein) with 
      
      
      
      -Cytisine (~1 nM) and varying concentrations of the test piperidine analog (
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4, 4°C.

    • Incubation Time: 75 minutes at 4°C (to minimize receptor desensitization/degradation).

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

    • Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

Future Outlook & Clinical Relevance

While A-85380 remains a gold standard for in vitro characterization, piperidine analogs offer a more "drug-like" scaffold. Current research focuses on:

  • Positron Emission Tomography (PET): Fluorinated piperidine analogs (e.g.,

    
    -Nifrolidine derivatives) are being developed as tracers due to better BBB kinetics than the azetidine counterparts.
    
  • Allosteric Modulation: Substituted piperidines are increasingly explored not just as orthosteric agonists, but as Positive Allosteric Modulators (PAMs) when coupled with other pharmacophores.

References

  • Sullivan, J. P., et al. (1996).[1][6] "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[1][7] Neuropharmacology. Link

  • Abreo, M. A., et al. (1996).[6] "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for the Neuronal Nicotinic Acetylcholine Receptor."[6] Journal of Medicinal Chemistry. Link

  • Rueter, L. E., et al. (2006). "A-85380: a pharmacological probe for the preclinical and clinical investigation of the alpha4beta2 neuronal nicotinic acetylcholine receptor." CNS Drug Reviews. Link

  • Pichika, R., et al. (2006). "Synthesis and biological evaluation of 2-[18F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine (18F-nifene)." Nuclear Medicine and Biology. Link

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis. Link

Sources

Precision Targeting of CNS nAChRs: From Orthosteric Agonism to Allosteric Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs) has shifted paradigmatically.[1] Early reliance on orthosteric agonists often led to clinical failure due to rapid receptor desensitization and poor subtype selectivity (e.g., gastrointestinal side effects via


). Today, the "Senior Scientist" approach prioritizes Positive Allosteric Modulators (PAMs)  and Silent Agonists  to fine-tune CNS circuitry without over-stimulation.

This technical guide outlines the structural logic, assay architectures, and screening cascades required to identify high-affinity ligands for the two dominant CNS subtypes: the homomeric


  and the heteromeric 

.
Structural Biology & Target Landscape

To design effective ligands, one must first distinguish the architectural and kinetic differences between the subtypes.

The Homomeric

vs. Heteromeric

  • 
     nAChR:  Composed of five identical 
    
    
    
    subunits. It exhibits high
    
    
    permeability but extremely rapid desensitization (milliseconds).
    • Drug Discovery Implication: Orthosteric agonists often fail because they desensitize the receptor before therapeutic signaling occurs. Type II PAMs are preferred as they destabilize the desensitized state, allowing prolonged channel opening.

  • 
     nAChR:  Composed of 
    
    
    
    and
    
    
    subunits (typically
    
    
    or
    
    
    stoichiometry). It mediates high-affinity nicotine binding.
    • Drug Discovery Implication: The stoichiometry alters sensitivity.[1] Ligands must be screened against both High-Sensitivity (HS) and Low-Sensitivity (LS) isoforms to predict in vivo efficacy.

Visualization: nAChR Signaling & Modulation Logic

nAChR_Signaling cluster_0 Target: alpha7 nAChR (Homomeric) cluster_1 Ligand Classes a7 alpha7 Receptor (Fast Desensitization) Ca_influx High Ca2+ Influx (Signaling) a7->Ca_influx Activation (<10ms) Desensitized Desensitized State (Closed) a7->Desensitized Rapid Kinetics Desensitized->a7 Resensitization Ortho_Agonist Orthosteric Agonist (e.g., Epibatidine) Ortho_Agonist->a7 Binds ACh Site Type1_PAM Type I PAM (Increases Peak Current) Type1_PAM->a7 Allosteric Site Type2_PAM Type II PAM (Reactivates Desensitized) Type2_PAM->Desensitized Destabilizes State

Figure 1: Mechanism of action for


 nAChR ligands. Note the critical role of Type II PAMs in reversing the desensitized state, a key advantage over standard agonists.[1]
Ligand Design Principles & Reference Standards

When validating new chemical entities (NCEs), you must benchmark against established standards. The table below categorizes ligands by mechanism and subtype specificity.

Ligand ClassCompound NameTarget SubtypeMechanismKey Application
Agonist EpibatidineNon-selectiveOrthosteric AgonistHigh-affinity radioligand (toxic).
Agonist PNU-282987

Selective AgonistFunctional validation of

assays.
Antagonist Methyllycaconitine (MLA)

Competitive AntagonistDefining non-specific binding in

screens.
Antagonist DH

E

Competitive AntagonistDefining non-specific binding in

screens.
PAM (Type II) PNU-120596

Positive Allosteric ModulatorCritical Tool: Unmasks "silent" agonist activity in FLIPR.
Ligand

-

-Bungarotoxin

Irreversible AntagonistGold standard for surface expression quantification.
Assay Development: The Technical Core

As a Senior Scientist, I recommend a bifurcated screening approach: Radioligand Binding for affinity (


) and FLIPR Calcium Flux  for efficacy (

).
Protocol A: High-Affinity Radioligand Binding (Membrane)

Context: We use


-Epibatidine because of its ultra-high affinity, allowing detection of low-density receptors. However, because it is non-selective, the "masking" strategy is vital.

Materials:

  • Membrane Source: HEK293 cells stably expressing human

    
     or 
    
    
    
    .
  • Radioligand:

    
    -Epibatidine (Specific Activity ~50 Ci/mmol).
    
  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , pH 7.4.
  • Non-Specific Blockers: 10

    
    M MLA (for 
    
    
    
    wells) or 100
    
    
    M Nicotine (generic).

Step-by-Step Workflow:

  • Membrane Prep: Homogenize cells in ice-cold hypotonic buffer (5 mM Tris). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in Binding Buffer.[2]

  • Incubation: In a 96-well plate, add:

    • 25

      
      L Test Compound (7-point dilution).
      
    • 25

      
      L 
      
      
      
      -Epibatidine (Final conc: 0.5 nM).
    • 150

      
      L Membrane suspension (10-20 
      
      
      
      g protein/well).
  • Equilibrium: Incubate at room temperature for 2 hours . (Note:

    
     is too slow for equilibrium; 
    
    
    
    degrades the protein).
  • Harvest: Rapid filtration through GF/C filters pre-soaked in 0.5% Polyethyleneimine (PEI) .

    • Expert Insight: PEI is non-negotiable. nAChR ligands are often sticky (lipophilic amines); PEI reduces filter binding artifacts.

  • Read: Liquid scintillation counting.

Protocol B: Functional Calcium Flux (FLIPR)

Context: Binding does not equal function. For


, standard agonists are often too fast for FLIPR (kinetics < 20ms). We use a PAM-potentiated assay  to widen the detection window.

Materials:

  • Platform: FLIPR Tetra or Hamamatsu FDSS.

  • Dye: Calcium 6 Assay Kit (Molecular Devices) – superior signal-to-noise over Fluo-4.

  • Potentiator: PNU-120596 (for

    
     assays).[3][4]
    

Step-by-Step Workflow:

  • Seeding: Plate cells (HEK-h

    
    ) into poly-D-lysine coated black-wall 384-well plates (15,000 cells/well). Incubate 24h.
    
  • Dye Loading: Aspirate media. Add 20

    
    L Calcium 6 dye in HBSS/HEPES buffer.
    
    • Critical Step: Add Probenecid (2.5 mM) to inhibit anion transport and prevent dye leakage.

  • PAM Addition (The "Prime"): Add 10

    
    L of PNU-120596  (10 
    
    
    
    M final) 5 minutes prior to agonist addition.
    • Why? This converts the transient

      
       response into a long-lasting calcium influx detectable by the camera.
      
  • Agonist Injection: Inject test compounds.[2] Record fluorescence for 180 seconds.

  • Data Analysis: Calculate Max-Min RFU. Plot concentration-response curves.[5]

Advanced Screening Cascade

Do not screen randomly. Use a funnel approach to filter for "drug-like" properties early.

Visualization: The Screening Funnel

Screening_Cascade Hit_ID 1. Primary Screen Single Point (10 uM) FLIPR (PAM-mode) Hit_Conf 2. Hit Confirmation CRC (8-point) Radioligand Binding (Ki) Hit_ID->Hit_Conf >50% Activity Selectivity 3. Selectivity Panel Counter-screen vs 5-HT3 / hERG (Safety Pharm) Hit_Conf->Selectivity Ki < 100 nM PhysProp 4. CNS MPO Assessment LogP, pKa, TPSA (BBB Penetration) Selectivity->PhysProp Selectivity > 50x Lead_Opt 5. Electrophysiology Patch Clamp (Whole Cell) PhysProp->Lead_Opt MPO Score > 4.0

Figure 2: Integrated Screening Cascade. Note the early inclusion of CNS MPO (Multi-Parameter Optimization) to ensure hits can cross the Blood-Brain Barrier.

Safety Pharmacology & Translational Outlook
The "Ca2+ Overload" Risk

While Type II PAMs (like PNU-120596) are excellent pharmacological tools, they pose a safety risk. By completely blocking desensitization, they can cause massive calcium influx, leading to cytotoxicity.

  • Development Goal: Aim for Type I PAMs (which only increase peak current) or "weak" Type II PAMs for clinical candidates to avoid neurotoxicity.

CNS MPO (Multi-Parameter Optimization)

For a ligand to be a viable CNS drug, high affinity is not enough. It must cross the Blood-Brain Barrier (BBB). Calculate the CNS MPO score based on:

  • ClogP: 3–5

  • ClogD (pH 7.4): 2–4

  • MW: < 400 Da

  • TPSA: < 90 Ų

  • pKa: 7.5–10.5 (Basic amine is usually required for the nAChR orthosteric site).

References
  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology.

  • Hurst, R., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience.

  • Williams, D. K., et al. (2011). Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics. Pharmacology & Therapeutics.[1][6]

  • Wager, T. T., et al. (2010). Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience.

  • Molecular Devices. (2023). FLIPR Calcium 6 Assay Kit Protocol. Molecular Devices Technical Library.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 6-Methyl-3-pyridinyl 4-piperidinyl Ether via Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Retrosynthesis

Executive Summary

The synthesis of heteroaryl ethers is a cornerstone of medicinal chemistry, particularly in the development of GPCR ligands where the ether linkage provides critical rotational freedom and hydrogen bond acceptance. This protocol details the synthesis of 6-Methyl-3-pyridinyl 4-piperidinyl ether via a Mitsunobu reaction between 6-methylpyridin-3-ol and N-Boc-4-hydroxypiperidine .[1]

Unlike standard aliphatic ether syntheses, this reaction requires strict control over moisture and order of addition to prevent the formation of N-alkylated pyridone byproducts and to manage the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).

Retrosynthetic Logic

The target molecule is disconnected at the ether oxygen.

  • Electrophile Source: tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine).[1] The Mitsunobu reaction inverts the stereochemistry at the hydroxyl bearing carbon (though irrelevant for the achiral 4-position of piperidine, this is mechanistically vital).

  • Nucleophile: 6-Methylpyridin-3-ol.[1]

    • pKa Consideration: The pKa of 3-hydroxypyridines is approximately 8.[1]7. This falls within the "Goldilocks zone" for Mitsunobu coupling (pKa < 11), allowing efficient protonation of the zwitterionic betaine intermediate without requiring highly specialized azodicarboxylates.

Reaction Scheme (Graphviz Visualization)

ReactionScheme Reagents Reagents: 1. PPh3 (1.5 eq) 2. DIAD (1.5 eq) Solvent: Anhydrous THF Intermediate Oxyphosphonium Intermediate Reagents->Intermediate SM1 N-Boc-4-hydroxypiperidine (Alcohol) SM1->Intermediate Activation SM2 6-Methylpyridin-3-ol (Nucleophile) SM2->Intermediate Activation Product N-Boc-Protected Ether (Inverted Configuration) Intermediate->Product SN2 Displacement Byproducts Byproducts: TPPO + DIAD-H2 Intermediate->Byproducts Final Target: 6-Methyl-3-pyridinyl 4-piperidinyl ether Product->Final TFA Deprotection

Caption: Workflow for the convergent synthesis of the target ether, highlighting the activation and displacement steps.

Part 2: Critical Parameters & Reagent Selection[1]

Reagent Selection Matrix

The choice of reagents dictates the ease of purification.

ComponentSelectionRationale
Phosphine Triphenylphosphine (PPh3) Standard reactivity.[1][2][3][4] While polymer-supported PPh3 eases purification, free PPh3 is preferred for scale-up due to kinetics.[1] We use a MgCl₂ precipitation workup to solve the purification issue.
Azodicarboxylate DIAD (Diisopropyl azodicarboxylate) Preferred over DEAD due to higher stability and safety profile. DIAD is less shock-sensitive and offers comparable yields.[1]
Solvent THF (Anhydrous) Toluene is an alternative, but THF provides better solubility for the zwitterionic betaine intermediate, ensuring faster betaine formation.
Temperature 0°C

RT
Initial cooling is mandatory to control the exothermic betaine formation and prevent reagent decomposition.
The "Pyridone" Risk

Pyridinols are ambident nucleophiles (O- vs. N-alkylation).[1]

  • 3-Hydroxypyridines: The tautomeric equilibrium heavily favors the hydroxyl form over the ketone form. Therefore, O-alkylation is naturally favored, unlike 2- or 4-hydroxypyridines which often yield N-alkylated pyridones.[1]

  • Control: Using non-polar solvents like Toluene can further favor O-alkylation, but THF is acceptable for 3-pyridinol derivatives.[1]

Part 3: Detailed Experimental Protocol

Phase A: The Mitsunobu Coupling[4]

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq, 10 mmol, 2.01 g)[1]

  • 6-Methylpyridin-3-ol (1.1 eq, 11 mmol, 1.20 g)[1]

  • Triphenylphosphine (PPh3) (1.5 eq, 15 mmol, 3.93 g)

  • DIAD (1.5 eq, 15 mmol, 3.03 g, ~2.95 mL)

  • Anhydrous THF (50 mL, 0.2 M concentration)

Step-by-Step Procedure:

  • System Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon and maintain an inert atmosphere throughout.

  • Solubilization: Charge the RBF with N-Boc-4-hydroxypiperidine , 6-Methylpyridin-3-ol , and PPh3 . Add anhydrous THF (50 mL). Stir until all solids are dissolved.

    • Expert Insight: Adding the phenol and alcohol before the azo reagent is the "pre-complexation" method. This minimizes the lifetime of the reactive betaine in the absence of the nucleophile, reducing side reactions.

  • Cooling: Submerge the flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes.

  • Activation (Critical Step): Add DIAD dropwise via a syringe pump or pressure-equalizing dropping funnel over 20–30 minutes.

    • Visual Cue: The solution will turn yellow/orange upon DIAD addition and should fade back to pale yellow as the betaine is consumed. If the color persists, the reaction is proceeding slower.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours.[1]

    • Monitoring: Check via TLC (50% EtOAc/Hexanes) or LC-MS.[1] Look for the consumption of the alcohol. The product will be less polar than the starting alcohol.

Phase B: Purification via MgCl₂ Precipitation (The "TPPO Hack")

Standard chromatography often fails to separate TPPO from polar pyridines. This chemical workup removes 90%+ of TPPO without a column.

  • Concentration: Concentrate the reaction mixture to roughly 1/3rd of its original volume on a rotary evaporator.

  • Complexation: Dilute the residue with Toluene (30 mL). Add MgCl₂ (anhydrous, 2.0 eq relative to PPh3) and stir vigorously at RT for 1 hour.

    • Mechanism:[3][4][5][6][7] MgCl₂ coordinates with the Lewis basic oxygen of TPPO, forming an insoluble [MgCl₂-(TPPO)₂] complex.

  • Filtration: Filter the resulting white slurry through a pad of Celite. Wash the cake with Toluene.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated NaHCO₃ (2 x 30 mL) to remove unreacted phenol and hydrazine byproducts. Wash with Brine (1 x 30 mL).

  • Drying: Dry the organic layer over Na₂SO₄, filter, and concentrate.[4]

  • Final Polish: Purify the crude oil via flash column chromatography (SiO₂, Gradient: 0

    
     40% EtOAc in Hexanes) to obtain the N-Boc-protected ether .
    
Phase C: Deprotection (Boc Removal)
  • Dissolve the purified intermediate in DCM (10 mL/g).

  • Add Trifluoroacetic acid (TFA) (DCM:TFA ratio 4:1).

  • Stir at RT for 2 hours.

  • Concentrate in vacuo. Azeotrope with toluene (2x) to remove residual TFA.

  • Free Base Generation: Redissolve in DCM, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the final 6-Methyl-3-pyridinyl 4-piperidinyl ether .

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, emphasizing the inversion of configuration (irrelevant for C4-piperidine but crucial for general applicability) and the activation pathway.

Mechanism Start PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Start->Betaine 0°C Protonation Protonation by 6-Methyl-3-pyridinol (pKa ~8.7) Betaine->Protonation Rapid H+ Transfer Activation Alcohol Activation (Oxyphosphonium Salt) Protonation->Activation + N-Boc-4-OH-Piperidine SN2 SN2 Attack by Pyridinyl Anion Activation->SN2 Rate Determining Step End Ether Product + TPPO SN2->End Inversion

Caption: Mechanistic pathway showing the formation of the reactive oxyphosphonium species and subsequent displacement.

Part 5: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion High pKa of NucleophileWhile 3-pyridinol is ideal, electron-donating groups can reduce acidity.[1] Add 1.0 eq of TEA to assist deprotonation, or switch to ADDP/PBu3 (more reactive system).
Difficult Separation Co-elution of TPPOUse the MgCl₂ precipitation method described in Phase B. Alternatively, use Polymer-Supported PPh3 (requires filtration only).
N-Alkylation Ambident NucleophileEnsure solvent is non-polar (Toluene).[1] However, for 3-pyridinol, this is rarely the dominant pathway.
Hydrazine Contamination Incomplete WorkupThe reduced azo byproduct (DIAD-H2) can be sticky.[1] Ensure thorough washing with sat.[1] NaHCO₃ or use a basic alumina plug.

Part 6: References

  • Mitsunobu, O. (1981).[2] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

  • Bates, R. H., et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2. ACS Omega (via Figshare/ACS).

  • Tsunoda, T., et al. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530.

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Recent Literature.

Sources

Protocol for coupling 6-methyl-3-hydroxypyridine and 4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the intermolecular coupling of 6-methyl-3-hydroxypyridine and 4-hydroxypiperidine .

Given the chemical functionality of these substrates (a phenolic heteroaromatic and a secondary aliphatic alcohol), the most direct and atom-economical method to couple them—preserving the oxygen linkage—is the Mitsunobu Etherification .[1][2]

Core Directive & Scientific Rationale

The Challenge: Direct condensation of a phenol (6-methyl-3-hydroxypyridine) and a secondary alcohol (4-hydroxypiperidine) is thermodynamically unfavorable.[2] Furthermore, the secondary amine in 4-hydroxypiperidine is a competing nucleophile that will cause side reactions (N-alkylation or poisoning of the phosphonium intermediate) if left unprotected.[2]

The Solution:

  • N-Protection: The piperidine nitrogen must be masked (e.g., tert-butyloxycarbonyl, Boc) to render the hydroxyl group the sole nucleophile on the aliphatic ring.[1][2]

  • Mitsunobu Activation: We utilize Triphenylphosphine (PPh₃) and Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) to activate the secondary alcohol of the piperidine into a potent electrophile (oxyphosphonium salt).[1][2]

  • SN2 Displacement: The weakly acidic 3-hydroxypyridine (pKa ~8.[2]7) acts as the nucleophile, displacing the activated oxygen of the piperidine with inversion of configuration (though 4-hydroxypiperidine is achiral, this mechanism is critical for reactivity).[1][2]

Part 1: Reaction Pathway & Mechanism

The following diagram illustrates the specific activation and coupling pathway for these substrates.

Mitsunobu_Mechanism Start_Reagents Reagents: PPh3 + DEAD/DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Start_Reagents->Betaine 0°C, THF Activated_Cpx Oxyphosphonium Salt (Activated Electrophile) Betaine->Activated_Cpx + Substrate_Alc (Proton Transfer) Substrate_Alc N-Boc-4-hydroxypiperidine (Alcohol) Substrate_Phenol 6-methyl-3-hydroxypyridine (Pronucleophile) Substrate_Phenol->Activated_Cpx Deprotonation Product Coupled Ether Product (Inversion at C4) Activated_Cpx->Product SN2 Attack Byproducts Byproducts: Ph3P=O + Hydrazine Activated_Cpx->Byproducts Elimination

Figure 1: Mechanistic pathway for the Mitsunobu coupling of hydroxypyridine and hydroxypiperidine.

Part 2: Experimental Protocol

Phase A: Pre-Reaction Preparation (N-Protection)

Note: If commercial N-Boc-4-hydroxypiperidine is available, skip to Phase B.[2]

Objective: Mask the secondary amine to prevent N-alkylation.

  • Dissolve 4-hydroxypiperidine (1.0 eq) in Dichloromethane (DCM) or THF.

  • Add Triethylamine (1.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir at Room Temperature (RT) for 4–6 hours.

  • Wash with 1M HCl (carefully), brine, dry over MgSO₄, and concentrate.

  • Validation: Verify disappearance of NH stretch and shift in NMR.

Phase B: Mitsunobu Coupling (The Core Protocol)

Reagents & Stoichiometry Table:

ComponentRoleEquivalentsNotes
N-Boc-4-hydroxypiperidine Substrate (Alcohol)1.0Must be dry (azeotrope with toluene if needed).[2][3]
6-methyl-3-hydroxypyridine Nucleophile1.1 – 1.2Slight excess ensures full consumption of the alcohol.[2]
Triphenylphosphine (PPh₃) Reductant1.5Polymer-bound PPh₃ can be used for easier cleanup.[2]
DIAD or DEAD Oxidant1.5DIAD is preferred (more stable, less shock-sensitive than DEAD).[1][2]
THF (Anhydrous) Solvent[0.1 M]Strictly anhydrous; water kills the phosphonium intermediate.[1][2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon or Nitrogen atmosphere.

  • Solubilization: Charge the flask with N-Boc-4-hydroxypiperidine (1.0 eq), 6-methyl-3-hydroxypyridine (1.1 eq), and Triphenylphosphine (1.5 eq). Dissolve in anhydrous THF (concentration ~0.1 M to 0.2 M).[1][2]

  • Cooling: Submerge the flask in an ice bath (0 °C). Stir for 10 minutes to equilibrate.

  • Addition (Critical Step):

    • Dilute DIAD (1.5 eq) in a small volume of THF.

    • Add the DIAD solution dropwise over 20–30 minutes via a syringe pump or addition funnel.[1]

    • Why? Rapid addition generates excessive heat and can lead to hydrazine byproducts rather than the desired betaine intermediate.[1] The solution should turn yellow/orange and fade slightly as the reagent is consumed.[1]

  • Reaction:

    • Allow the reaction to stir at 0 °C for 1 hour.

    • Remove the ice bath and allow to warm to Room Temperature (RT).[1][2]

    • Stir overnight (12–16 hours).

  • Monitoring: Check via TLC (System: Hexane/EtOAc 1:1) or LC-MS.[2] Look for the disappearance of the N-Boc-piperidine alcohol.[2]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to a crude oil.

    • Optional Precipitation: Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (Ph₃P=O).[1][2] Filter off the white solid.[1][3]

  • Purification:

    • Purify the filtrate via Flash Column Chromatography on Silica Gel.[1][4]

    • Eluent: Gradient of 0% → 40% Ethyl Acetate in Hexanes.[1]

    • Target: The coupled ether product (usually elutes before the Ph₃P=O byproduct if not fully removed).[1][2]

Phase C: Deprotection (Optional)

If the free amine is required for downstream medicinal chemistry (e.g., reductive amination):

  • Dissolve the coupled Boc-intermediate in DCM .

  • Add Trifluoroacetic acid (TFA) (10–20 eq) or 4M HCl in Dioxane.

  • Stir for 1–2 hours.

  • Concentrate and neutralize with saturated NaHCO₃ or basic resin to obtain the free base.[1]

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solventUse freshly distilled THF or molecular sieves (3Å).[2] Water hydrolyzes the betaine.[1]
No Reaction pKa Mismatch6-methyl-3-hydroxypyridine (pKa ~8.[2]7) is sufficiently acidic.[1][5][6] Ensure reagents (DEAD/PPh3) are fresh. Old DEAD degrades.
Separation Issues Ph₃P=O contaminationUse Polymer-supported PPh₃ (PS-PPh₃) for filtration-based removal, or use a specialized Mitsunobu reagent like CMBP (cyanomethylenetributylphosphorane).[2]
N-Alkylation Failed ProtectionEnsure the starting piperidine is >98% N-Boc protected before starting Phase B.

Part 4: Process Visualization

The following workflow summarizes the operational sequence.

Workflow Start Start: 4-Hydroxypiperidine Step1 Step 1: N-Protection (Boc2O, Et3N, DCM) Start->Step1 Check1 QC: Verify N-Boc (NMR/LCMS) Step1->Check1 Step2 Step 2: Mitsunobu Coupling (+ 6-Me-3-OH-Pyridine, PPh3, DIAD) Check1->Step2 Pass Step3 Step 3: Purification (Flash Chromatography) Step2->Step3 Final Final Product: Ether-Linked Scaffold Step3->Final

Figure 2: Operational workflow for the synthesis of the pyridine-piperidine ether scaffold.

References

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Recent Literature. [Link][1][2][5]

Sources

Application Note: Scalable Synthesis of 6-Methyl-3-pyridinyl 4-piperidinyl ether Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized protocol for synthesizing 6-Methyl-3-pyridinyl 4-piperidinyl ether dihydrochloride , a privileged scaffold in the development of nicotinic acetylcholine receptor (nAChR) agonists.[1]

The synthesis addresses a specific challenge in medicinal chemistry: forming an ether linkage at the electron-rich, non-electrophilic 3-position of a pyridine ring.[1] Unlike the 2- or 4-positions, the 3-position is resistant to Nucleophilic Aromatic Substitution (


).[1] Therefore, this protocol utilizes a Mitsunobu Coupling  strategy, leveraging the acidity of 3-pyridinol (

) to couple with a protected piperidinol, followed by acidic deprotection and salt formation.
Retrosynthetic Logic

The target molecule is disconnected at the ether oxygen.

  • Bond Formation: Ether linkage via Mitsunobu reaction.[1]

  • Building Blocks: 6-Methyl-3-pyridinol (Nucleophile) + N-Boc-4-hydroxypiperidine (Electrophile).[1]

  • Final Form: Dihydrochloride salt for improved aqueous solubility and stability.

Chemical Reaction Scheme

The following workflow illustrates the two-stage synthesis: Coupling and Salt Formation.

SynthesisWorkflow Start Start: Raw Materials Step1 Step 1: Mitsunobu Coupling (DIAD, PPh3, THF) Start->Step1 Activation Inter Intermediate: N-Boc-Protected Ether Step1->Inter SN2 Inversion Step2 Step 2: Deprotection & Salt Formation (4M HCl in Dioxane) Inter->Step2 Boc Cleavage Final Target Product: Dihydrochloride Salt Step2->Final Precipitation

Figure 1: Synthetic workflow from raw materials to isolated salt.

Phase 1: Mitsunobu Coupling

Objective: C-O bond formation between 6-methyl-3-pyridinol and N-Boc-4-hydroxypiperidine.[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9][10]RoleCritical Attribute
N-Boc-4-hydroxypiperidine 1.0Substrate (Alcohol)Dry, high purity (>98%)
6-Methyl-3-pyridinol 1.1Nucleophile

match for DIAD system
Triphenylphosphine (

)
1.2ActivatorRecrystallized if oxidized
DIAD (Diisopropyl azodicarboxylate)1.2OxidantUse 40% Toluene soln.[1][11] for safety
THF (Tetrahydrofuran)10 VolSolventAnhydrous (Critical)
Protocol Steps
  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet and internal thermometer, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and Triphenylphosphine (1.2 eq) in anhydrous THF.

  • Nucleophile Addition: Add 6-Methyl-3-pyridinol (1.1 eq) to the solution. The mixture typically remains a solution or light suspension.[1]

  • Cooling: Cool the reaction mixture to

    
     using an ice/water bath.
    
  • DIAD Addition (Critical Control Point): Add DIAD (1.2 eq) dropwise over 30–45 minutes.

    • Why: Exothermic reaction.[1] Rapid addition generates excess heat, promoting hydrazine by-product formation over the desired phosphorane intermediate.

    • Observation: Solution will turn yellow/orange.[1]

  • Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 12–16 hours.

  • Validation: Check TLC (System: 50% EtOAc/Hexane).

    • Target: Disappearance of pyridinol (

      
      ) and appearance of UV-active product (
      
      
      
      ).
  • Work-up:

    • Concentrate THF under reduced pressure.

    • Triturate the residue with 10% EtOAc/Hexane to precipitate

      
       (Triphenylphosphine oxide). Filter off the solids.[1][6][7][9][12][13]
      
    • Purify the filtrate via Flash Column Chromatography (Gradient: 0%

      
       40% EtOAc in Hexanes).
      
    • Yield Expectation: 75–85% (Viscous colorless oil or low-melting solid).[1]

Phase 2: Deprotection & Salt Formation

Objective: Removal of the tert-butyloxycarbonyl (Boc) group and isolation of the dihydrochloride salt.[1]

Reagents
  • Intermediate: N-Boc-4-(6-methyl-3-pyridinyloxy)piperidine.[1]

  • Acid Source: 4.0 M HCl in 1,4-Dioxane (Anhydrous).

  • Solvent: Diethyl Ether (

    
    ) or Dichloromethane (DCM).
    
Protocol Steps
  • Dissolution: Dissolve the purified intermediate in minimal dry DCM (2 Vol).

  • Acidification: Cool to

    
     and add 4.0 M HCl in Dioxane  (10 eq) dropwise.
    
    • Note: Excess HCl is required to protonate both the pyridine nitrogen and the piperidine amine.

  • Reaction: Stir at RT for 2–4 hours. Monitor for the evolution of

    
     gas (bubbling), which ceases upon completion.
    
  • Precipitation:

    • If a solid precipitates directly: Filter under

      
       (hygroscopic).
      
    • If no solid forms: Add anhydrous

      
       (10 Vol) slowly to induce crystallization.
      
  • Isolation: Filter the white solid and wash with cold

    
    .[1]
    
  • Drying: Dry under high vacuum (

    
     mbar) at 
    
    
    
    for 6 hours.
    • Target Product: White to off-white hygroscopic powder.[1]

Analytical Profile & Quality Control

Verification of the Dihydrochloride Salt (2HCl) .

Analytical MethodExpected ResultInterpretation
1H-NMR (

)

8.4 (d, 1H), 7.9 (dd, 1H), 7.6 (d, 1H)
Deshielded Pyridine protons (Salt effect)
1H-NMR (

)

2.6 (s, 3H)
Methyl group on Pyridine
1H-NMR (

)

4.8 (m, 1H), 3.4 (m, 4H), 2.1 (m, 4H)
Piperidine ring protons (Boc gone)
Chloride Titration 2.0

0.1 molar equivalents
Confirms Dihydrochloride stoichiometry
HPLC Purity > 98.0% (AUC)Mobile Phase: Acetonitrile/Buffer pH 3

Troubleshooting Logic

Use this decision tree if yields are low or impurities are high.

Troubleshooting Problem Issue: Low Yield or Impurities Check1 Check 1: Moisture Control? Mitsunobu is water-sensitive. Problem->Check1 Check2 Check 2: Reagent Order? Did you mix PPh3/DIAD before Alcohol? Check1->Check2 No, dry Sol1 Solution: Dry THF over sieves. Use fresh PPh3. Check1->Sol1 Yes, wet Check3 Check 3: pKa Mismatch? Pyridinol pKa ~8.8 is borderline. Check2->Check3 No, correct order Sol2 Solution: Follow protocol strictly. (Alcohol + PPh3) -> Add DIAD. Check2->Sol2 Yes, wrong order Sol3 Solution: Use ADDP instead of DIAD (Stronger oxidant for higher pKa). Check3->Sol3 Possible

Figure 2: Troubleshooting decision matrix for the coupling step.

References

  • Mitsunobu Reaction Mechanism & Protocols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

  • Synthesis of Pyridinyl Ethers: Tsunoda, T., et al. "Preparation of Aryl Ethers via Mitsunobu Reaction." Tetrahedron Letters, 1993, 34, 1639.
  • Deprotection of N-Boc Groups: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley, 2014. Chapter 7: Protection for the Amino Group.
  • Reagent Data (N-Boc-4-hydroxypiperidine)

    • BenchChem Application Note: "Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine."[1][2] Link

  • Reagent Data (6-Methyl-3-pyridinol)

    • NIST Chemistry WebBook, SRD 69. "3-Pyridinol, 6-methyl-".[1][9][11][14][15][16][17] Link

Sources

In vitro binding assay protocol for 3-pyridyl ether ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Radioligand Binding Assays for 3-Pyridyl Ether Derivatives

Introduction & Scope

3-pyridyl ether compounds represent a critical class of bioisosteres in the development of neuronal nicotinic acetylcholine receptor (nAChR) modulators. Exemplified by A-85380 , these ligands often exhibit picomolar affinity for the


 subtype, significantly exceeding that of nicotine.[1]

However, the physicochemical properties that drive this affinity—specifically the cationic nitrogen capable of strong cation-


 interactions and the lipophilic ether linkage—present unique challenges in in vitro assays. These compounds are prone to high non-specific binding (NSB) to plasticware and glass fiber filters.

This guide details a Competition Radioligand Binding Assay optimized to mitigate NSB and accurately determine the


 of novel 3-pyridyl ether derivatives using 

-Epibatidine as the tracer.

Scientific Foundation (The "Why")

The Challenge of Lipophilicity and NSB

3-pyridyl ethers are "sticky." In standard filtration assays, they adhere to the glass fibers of Whatman GF/B filters not via receptor interaction, but through electrostatic and hydrophobic forces.

  • Solution: Pre-soaking filters in 0.5% Polyethyleneimine (PEI) . PEI is a cationic polymer that coats the negatively charged glass fibers, neutralizing them and preventing the cationic 3-pyridyl ligands from adhering non-specifically.

Ligand Selection Logic
  • Tracer:

    
    -Epibatidine is preferred over 
    
    
    
    -Nicotine for this class. Epibatidine has a slower dissociation rate (
    
    
    ), providing a more stable equilibrium for high-affinity competitors like A-85380.
  • Reference Standard: A-85380 (3-(2(S)-azetidinylmethoxy)pyridine) is the requisite positive control due to its structural similarity to the test class.

Experimental Workflow Visualization

The following diagram illustrates the critical path for the binding event and the logic determining assay validity.

BindingAssayLogic Membrane Membrane Prep (Rat Brain / HEK293) Incubation Equilibrium Binding (2h @ 4°C) Membrane->Incubation Receptors PEI Filter Pre-treatment (0.5% PEI, 3h) Filtration Rapid Filtration (Brandel Harvester) PEI->Filtration Coats GF/B Filters Incubation->Filtration Terminates Reaction Counting LSC Counting (CPM Data) Filtration->Counting Traps Bound Ligand Check Check Specific Binding (Total - NSB) Counting->Check Valid Valid Assay (>50% Specific) Check->Valid High Signal Invalid High Noise (Re-optimize PEI) Check->Invalid Low Signal

Figure 1: Critical path for radioligand binding, highlighting the mandatory PEI pre-treatment step to ensure signal integrity.

Detailed Protocol

Reagents & Buffer Preparation
ComponentConcentrationPurposeNotes
Assay Buffer 50 mM Tris-HCl (pH 7.4)Physiological pH maintenancePrepare fresh at 4°C.
Saline Additives 120 mM NaCl, 5 mM KClMimic physiological ionic strengthOptional: 2 mM CaCl₂/1 mM MgCl₂.
PEI Solution 0.5% (v/v)Block filter NSBCRITICAL: Soak filters for >3 hours.
Radioligand ~0.5 - 1.0 nM

-Epibatidine
Tracer

nM.
NSB Define 10

M (-)-Nicotine
Determine non-specific bindingSaturates all specific sites.
Test Ligands 10 pM - 10

M
3-pyridyl ether analogsDissolve in DMSO (Final <1%).
Membrane Preparation (Rat Cortex or -HEK cells)
  • Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer using a Polytron (setting 5, 10 sec).

  • Wash: Centrifuge at 40,000 x g for 10 min at 4°C. Discard supernatant.

  • Resuspension: Resuspend pellet in fresh buffer. Repeat centrifugation twice to remove endogenous acetylcholine.

  • Final Prep: Resuspend final pellet to a protein concentration of ~0.5–1.0 mg/mL. Keep on ice.

Binding Assay Procedure
  • Plate Setup: Use 96-well polypropylene deep-well plates. Avoid polystyrene to prevent ligand depletion.

  • Additions (Total Volume 250

    
    L): 
    
    • 50

      
      L  Test Compound (or Buffer for Total Binding, or Nicotine for NSB).
      
    • 50

      
      L 
      
      
      
      -Epibatidine (Final conc. ~0.5 nM).[2]
    • 150

      
      L  Membrane Suspension (Start reaction).
      
  • Incubation: Incubate for 2 hours at 4°C .

    • Expert Note: While 20°C is faster, 4°C prevents receptor degradation and metabolic breakdown of labile ether ligands.

  • Termination:

    • Place PEI-soaked GF/B filters onto the cell harvester (e.g., Brandel or PerkinElmer).

    • Aspirate well contents through the filter.

    • Wash rapidly (3 x 4 mL) with ice-cold Tris-HCl buffer.

  • Counting:

    • Transfer filters to vials (or add scintillant to filter mats).

    • Allow 6+ hours for extraction if using vials.

    • Count via Liquid Scintillation Spectroscopy.

Data Analysis & Validation

Calculating

Raw CPM (Counts Per Minute) must be converted using the Cheng-Prusoff equation. Do not rely solely on


.


  • 
     : Derived from your 3-pyridyl ether dose-response curve.
    
  • 
     : Concentration of 
    
    
    
    -Epibatidine used (e.g., 0.5 nM).
  • 
     : Dissociation constant of Epibatidine (determined experimentally, typically ~0.04 nM for 
    
    
    
    ).
Troubleshooting Table
ObservationRoot CauseCorrective Action
High NSB (>30%) Filter bindingIncrease PEI soak time; ensure PEI is 0.5%.
Low Total Binding Receptor degradationKeep membranes on ice; check protein conc.
Steep Hill Slope (>1.2) Ligand depletionUse polypropylene plates; reduce protein amount.
Shallow Hill Slope (<0.8) Negative cooperativityCheck for mixed receptor subtypes (

vs

).

Mechanism of Action Diagram

The following diagram details the competitive interaction at the orthosteric site.

Mechanism Receptor nAChR (α4β2) Orthosteric Site Radioligand [3H]-Epibatidine (Tracer) Interaction Competitive Equilibrium Radioligand->Interaction High Affinity TestCompound 3-Pyridyl Ether (Test Ligand) TestCompound->Interaction Displacement Interaction->Receptor Mutually Exclusive Binding Signal Radioactive Signal (Bound Tracer) Interaction->Signal Tracer Wins NoSignal Signal Reduction (Displacement) Interaction->NoSignal Test Ligand Wins

Figure 2: Competitive binding mechanism. The 3-pyridyl ether test compound displaces the radiotracer, resulting in a concentration-dependent reduction in signal.

References

  • Abreo, M. A., et al. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors.[3] Journal of Medicinal Chemistry, 39(4), 817–825.[3] [Link]

  • Sullivan, J. P., et al. (1996). A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand.[4][5] Neuropharmacology, 35(6), 725-734.[4][5] [Link]

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Assay Protocol Book (Nicotinic Receptors). [Link]

Sources

Solubility and stability of 6-Methyl-3-pyridinyl 4-piperidinyl ether in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility and Stability of 6-Methyl-3-pyridinyl 4-piperidinyl Ether in DMSO

Compound Profile & Physicochemical Context

Before initiating solvation protocols, it is critical to understand the structural determinants of 6-Methyl-3-pyridinyl 4-piperidinyl ether (CAS: 946759-84-8). This compound is a heteroaryl ether featuring a basic secondary amine (piperidine) and a pyridine ring.

PropertyDetailImplication for DMSO Handling
IUPAC Name 2-methyl-5-(piperidin-4-yloxy)pyridineStructure verification is essential.
CAS Number 946759-84-8Unique identifier for sourcing/QC.
Molecular Weight ~192.26 g/mol Calculation basis for Molarity (M).
pKa (Predicted) ~9-10 (Piperidine NH), ~4-5 (Pyridine N)The compound is basic. It may protonate if the DMSO is "wet" (acidic impurities).
LogP (Predicted) ~1.5 - 2.0Moderate lipophilicity suggests excellent solubility in organic solvents like DMSO.

Solubility Dynamics in DMSO

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this compound due to its high dielectric constant (


) and ability to solvate both the lipophilic aromatic rings and the polar amine functionality.
Theoretical vs. Practical Solubility
  • Theoretical Limit: Based on structural analogs (e.g., simple piperidines and pyridine ethers), the saturation limit in neat DMSO is predicted to exceed 50 mM (>10 mg/mL).

  • Operational Recommendation: For biological assays or stock storage, prepare stock solutions at 10 mM or 20 mM . This concentration avoids the risk of precipitation during freeze-thaw cycles while remaining sufficiently concentrated for >1000x dilution into aqueous buffers.

Solvation Mechanism

DMSO acts as a hydrogen bond acceptor. It effectively interacts with the secondary amine hydrogen (


) of the piperidine ring, stabilizing the molecule in solution.

Stability Profile & Risk Assessment

While DMSO is an excellent solvent, it introduces specific stability risks that must be managed.

A. Oxidative Instability (N-Oxide Formation)

The secondary amine and the pyridine nitrogen are susceptible to oxidation, particularly in the presence of peroxides or superoxides.

  • Risk: DMSO can degrade into dimethyl sulfide and dimethyl sulfone; aged DMSO often contains trace peroxides.

  • Impact: Formation of N-oxides (M+16 Da) which can alter biological potency.

  • Mitigation: Use high-grade (>99.9%) anhydrous DMSO packed under argon/nitrogen.

B. Hygroscopicity & Hydrolysis

DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.

  • Risk: While the ether linkage is chemically stable to hydrolysis under neutral conditions, absorbed water can induce protonation of the piperidine nitrogen, potentially altering solubility or causing precipitation upon freezing (the "salting out" effect in frozen DMSO/water mixtures).

  • Mitigation: Minimize air exposure; use septum-sealed vials.

Protocol 1: Preparation of 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution for a 5 mg batch.

Reagents:

  • Compound: 6-Methyl-3-pyridinyl 4-piperidinyl ether (Solid)

  • Solvent: DMSO, Anhydrous (≥99.9%, e.g., Sigma-Aldrich or equivalent)

Workflow Diagram (DOT):

StockPrep Start Start: 5 mg Solid Compound Calc Calculate Volume: Vol (mL) = Mass (mg) / (MW * Conc) Start->Calc AddSolvent Add Anhydrous DMSO (Slow addition down side of vial) Calc->AddSolvent Vortex Vortex (30 sec) Ensure no solid on walls AddSolvent->Vortex Inspect Visual Inspection Clear solution? Vortex->Inspect Sonicate Sonicate (30-40°C) Max 5 mins Inspect->Sonicate No (Cloudy/Particulates) Aliquot Aliquot into Amber Vials (Avoid freeze-thaw) Inspect->Aliquot Yes Sonicate->Inspect Store Store at -20°C or -80°C Aliquot->Store

Figure 1: Step-by-step workflow for preparing a stable stock solution.

Step-by-Step Procedure:

  • Weighing: Accurately weigh ~5 mg of the compound into a pre-tared, amber glass vial (borosilicate). Record the exact mass (e.g., 5.2 mg).

  • Calculation: Calculate the required DMSO volume.

    
    
    
    • Example: For 5.2 mg at 10 mM (0.01 M):

      
      
      
  • Solvation: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Note: Avoid prolonged sonication which can heat the DMSO and accelerate degradation.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL or 100 µL) to prevent repeated freeze-thaw cycles. Use polypropylene (PP) or glass vials.

Protocol 2: Stability Assessment (QC Check)

If the stock solution has been stored for >3 months or subjected to >5 freeze-thaw cycles, validate integrity using LC-MS.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

Stability Decision Tree (DOT):

StabilityQC Sample Thaw Aliquot Analyze Run LC-MS (Peak Purity) Sample->Analyze Decision Purity > 95%? Analyze->Decision Pass PASS: Proceed to Assay Decision->Pass Yes Fail FAIL: Check Impurities Decision->Fail No ImpurityType Identify Mass Shift Fail->ImpurityType Oxidation M+16 (N-Oxide) Cause: Aged DMSO/Air ImpurityType->Oxidation +16 Da Hydrolysis Fragment Ions Cause: Water/Acid ImpurityType->Hydrolysis Fragments

Figure 2: Quality Control decision tree for validating stored stock solutions.

Storage & Handling Best Practices

  • Temperature: Store at -20°C for short term (<1 month) or -80°C for long term (>1 month).

  • Freeze-Thaw: Limit to <5 cycles .

    • Why? Repeated phase changes can cause "cryo-precipitation" where the compound crashes out and does not fully re-dissolve upon thawing, leading to lower effective concentration.

  • Visual Check: Before every use, hold the vial up to a light source.

    • Observation: If you see "swirling" or crystals, warm to 37°C and vortex. If precipitate persists, discard.

  • Aqueous Dilution: When diluting into aqueous buffer for assays:

    • Add the DMSO stock to the buffer (not buffer to DMSO) while vortexing to prevent local high-concentration precipitation.

    • Keep final DMSO concentration <1% (v/v) to avoid cellular toxicity or enzyme inhibition.

References

  • ChemicalBook. (2023). 6-METHYL-3-PYRIDINYL 4-PIPERIDINYL ETHER (CAS 946759-84-8) Properties.[1] Retrieved from

  • Cheng, X., et al. (2003).[2] Studies on repository compound stability in DMSO under various conditions.[2][3] Journal of Biomolecular Screening. Retrieved from

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO.[2] Journal of Biomolecular Screening. (Contextual citation on general library handling).

  • BenchChem. (2025).[4][5] Addressing poor solubility of piperidine derivatives in reactions. Retrieved from (General guidance on piperidine solubility).

Sources

Application Note: High-Purity Isolation of Pyridinyl Piperidinyl Ethers via Preparative HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Pyridinyl piperidinyl ethers represent a critical pharmacophore in medicinal chemistry, frequently serving as core scaffolds in H3 histamine antagonists, antipsychotics, and analgesic drug candidates. However, their purification presents a distinct chromatographic challenge: the "Dual-Basicity Dilemma."

The molecule contains two nitrogen centers with vastly different pKa values:

  • Pyridine (Aromatic N): Weakly basic (pKa ~5.2).

  • Piperidine (Aliphatic N): Strongly basic (pKa ~11.2).[1]

Standard acidic mobile phases often result in severe peak tailing due to the interaction of the protonated piperidine moiety with residual silanols on the stationary phase. This guide details a Dual-Path Platform Method designed to overcome these interactions, offering researchers a choice between a Kinetic Shielding Strategy (Low pH) and a Silanol Suppression Strategy (High pH).

Physicochemical Analysis & Column Selection

Understanding the ionization state is the prerequisite for successful separation.

MoietypKa (Approx)State at pH 2.0 (TFA)State at pH 10.5 (NH₄HCO₃)Chromatographic Impact
Pyridine ~5.2Fully Protonated (+)Neutral (0)Affects retention time shifts.
Piperidine ~11.2Fully Protonated (+)Partially Protonated/NeutralCritical: Causes tailing via cation-exchange with silanols.
Column Technology Selection[2][3][4]
  • Traditional Silica (C18): Unsuitable. Acidic silanols will bind irreversibly to the piperidine ring.

  • End-Capped Base-Deactivated Silica (BDS): Acceptable for Low pH methods.

  • Hybrid Organic-Inorganic Particles (Recommended): (e.g., Waters XBridge, Agilent Poroshell HPH). These are required for High pH stability and offer superior peak shape at Low pH due to reduced surface acidity.

Method Development Decision Tree

The following logic gate determines the optimal purification route based on sample solubility and impurity profile.

Method_Decision_Tree Start Crude Sample (Pyridinyl Piperidinyl Ether) Solubility Solubility Check: Dissolve in DMSO:MeOH (1:1) Start->Solubility Scout_Low Scout Path A: Low pH (0.1% TFA) Analytic C18 Solubility->Scout_Low Scout_High Scout Path B: High pH (10mM NH4HCO3) Hybrid C18 Solubility->Scout_High Decision Compare Analytical Profiles Scout_Low->Decision Scout_High->Decision Path_A_Res Path A Selected if: - Sharp Peaks - Impurities Resolved - Product Stable in Acid Decision->Path_A_Res Better Resolution Path_B_Res Path B Selected if: - Path A shows Tailing - Basic Impurities Co-elute - Acid Sensitive Ether Decision->Path_B_Res Better Resolution

Figure 1: Strategic decision tree for selecting the mobile phase pH based on analytical scouting results.

Experimental Protocols

Protocol A: Low pH (Kinetic Shielding)

Best for: General purification, maximizing solubility of the basic target.

Mechanism: Trifluoroacetic acid (TFA) acts as an ion-pairing agent. The trifluoroacetate anion forms a complex with the protonated piperidine, "masking" the positive charge and preventing interaction with silanols.

  • Stationary Phase: C18 Base-Deactivated Column (5 µm or 10 µm).

  • Mobile Phase A: Water + 0.1% TFA (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

  • Flow Rate: Optimized for column diameter (e.g., 20 mL/min for 19mm ID).

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-10 min: 5% -> 60% B

    • 10-12 min: 95% B (Wash)

  • Post-Run: Fractions containing TFA must be lyophilized or neutralized immediately to prevent salt formation or hydrolysis (rare but possible with sensitive ethers).

Protocol B: High pH (Silanol Suppression)

Best for: Difficult separations, removing basic impurities, maximizing loading capacity.

Mechanism: At pH 10.5, the silica surface silanols are ionized, but the hybrid particle resists dissolution. The pyridine ring is neutral, and the piperidine is closer to its free-base form. This drastically improves peak symmetry (less tailing) and alters selectivity compared to Low pH.

  • Stationary Phase: Hybrid Particle C18 (Critical: Do not use standard silica).

  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10.5 with NH₄OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-12 min: 5% -> 95% B

  • Post-Run: Fractions are volatile (Ammonium Bicarbonate sublimes), making workup easier than TFA methods.

Preparative Workflow & Scale-Up[2]

The transition from analytical scouting to preparative isolation requires careful handling of "Volume Overload" vs. "Concentration Overload."[2]

Prep_Workflow Sample_Prep Sample Prep Conc: 50-100 mg/mL Solvent: DMSO/MeOH Filter Filtration 0.45 µm PTFE Sample_Prep->Filter Inject Injection (1-5% of Col Vol) Filter->Inject Elution Gradient Elution Monitor 254nm & 210nm Inject->Elution Trigger Fraction Trigger Slope + Threshold Elution->Trigger Pool Pool Fractions QC via Analytical HPLC Trigger->Pool Dry Evaporation Lyophilization (Water) Rotovap (Organic) Pool->Dry

Figure 2: End-to-end workflow for the preparative isolation of the target compound.

Critical Scale-Up Parameters
ParameterAnalytical (4.6 mm ID)Preparative (19 mm ID)Scale Factor
Flow Rate 1.0 mL/min17-21 mL/min~17x
Injection Vol 5 - 10 µL200 - 1000 µLLoad dependent
Loading Goal ResolutionThroughput/YieldN/A

Expert Insight: For pyridinyl piperidinyl ethers, Concentration Overload (injecting a small volume of highly concentrated sample) usually yields better peak shapes than Volume Overload, as the strong solvent (DMSO) effect is minimized.

Troubleshooting Guide

Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

  • Cause: Residual silanol interaction with the piperidine nitrogen.

  • Solution: Switch to Protocol B (High pH). If stuck with Low pH, increase TFA concentration to 0.2% or add 1% Triethylamine (TEA) as a sacrificial base (though TEA is hard to remove).

Issue 2: Poor Solubility in Mobile Phase

  • Cause: The free base (ether) is hydrophobic.

  • Solution: Use a "Sandwich Injection" technique. Aspirate a plug of water, then the sample (in DMSO), then another plug of water before injection. This prevents precipitation in the needle.

Issue 3: "Ghost" Peaks in Blank Runs

  • Cause: Piperidine derivatives are "sticky" and can adsorb to the injector loop or valve seals.

  • Solution: Implement a needle wash with 50:50 Methanol:Isopropanol + 0.1% Formic Acid between runs.

References

  • Agilent Technologies. (2013). Control pH During Method Development for Better Chromatography. Application Note 5991-0122EN. [Link]

  • Waters Corporation. (2020). Strategies for the Purification of Basic Compounds.[3] Waters Application Notebook. [Link][2][4][5]

  • Phenomenex. (2018). High pH Stability for Basic Compounds using Gemini and Kinetex Columns.[3] Technical Note. [Link]

  • McCalley, D. V. (2005). Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A, 1075(1-2), 57-64. [Link]

Sources

Application Note: Precision Handling and Storage of Hygroscopic nAChR Agonist Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pharmacological characterization of nicotinic acetylcholine receptors (nAChRs) relies on the precise delivery of agonist concentrations. However, the most common nAChR agonists are supplied as highly hygroscopic salts (chlorides, tartrates, hydrobromides). Improper handling leads to rapid moisture uptake, resulting in stoichiometric errors, hydrolysis-driven degradation, and inconsistent EC50 values. This guide provides a rigorous, field-proven protocol for the receipt, solubilization, and storage of these compounds to ensure data integrity.

Introduction: The Physics of Failure

In receptor biology, "hygroscopicity" is not merely a storage issue; it is a source of experimental noise. When a hygroscopic salt like Acetylcholine Chloride is exposed to ambient air, it adsorbs water molecules onto its crystal lattice immediately.

The Chain of Causality:

  • Mass Error: A researcher weighs 10 mg of "solid." If 15% of that mass is absorbed water, the actual molarity of the resulting stock solution is 15% lower than calculated.

  • Chemical Degradation: For ester-based agonists (e.g., Acetylcholine), absorbed water catalyzes hydrolysis, cleaving the active molecule into inactive byproducts (Choline and Acetic Acid).

  • Data Shift: The combination of lower effective concentration and the presence of degradation products shifts dose-response curves to the right, artificially inflating EC50 values.

Table 1: Common nAChR Agonist Salts and Stability Profiles
AgonistCommon Salt FormHygroscopicityPrimary Degradation RiskStorage (Solid)
Acetylcholine ChlorideExtreme (Deliquescent)Hydrolysis (rapid in moisture)-20°C, Desiccated
Nicotine Ditartrate / TartrateHighOxidation (turns brown/yellow)-20°C, Dark, Desiccated
Epibatidine HydrochlorideModerate to HighLight/Moisture sensitivity-20°C, Desiccated
Cytisine Free base / HClModerateOxidation-20°C, Dark
Carbachol ChlorideHighStable (Resistant to hydrolysis)RT or 4°C, Desiccated

Visualizing the Degradation Pathway

The following diagram illustrates the specific failure mode for Acetylcholine, the most labile of the nAChR agonists.

ACh_Degradation DrySalt Dry ACh-Cl Crystal (Active) Hydrated Hydrated Crystal (Stoichiometry Error) DrySalt->Hydrated Expose to Air Moisture Ambient Moisture (H₂O) Moisture->Hydrated Hydrolysis Hydrolysis Reaction Hydrated->Hydrolysis Time + Temp Byproducts Choline + Acetic Acid (Inactive/ pH Shift) Hydrolysis->Byproducts

Figure 1: The degradation cascade of Acetylcholine Chloride. Moisture uptake causes immediate weighing errors (yellow) followed by irreversible chemical breakdown (red).

Protocol 1: Receipt and Initial Handling (The Golden Hour)

Objective: Prevent condensation on the cold product surface immediately upon removal from shipping or storage.

The Science: When a vial at -20°C is exposed to room temperature (RT) air, the vial surface drops below the dew point of the air, causing immediate condensation inside the vial if opened.

Procedure:

  • Inspect: Upon arrival, check the vial. If the powder looks like a "melted puck" or sticky gum, the seal was compromised. Reject the lot.

  • Equilibrate: Place the sealed vial in a desiccator at Room Temperature.

    • Time: Minimum 1 hour for small vials (<100 mg), 3 hours for larger bottles.

    • Why: This ensures the glass and contents are above the dew point before the seal is broken.

  • Environment: Ideally, handle in a glove box under Argon. If unavailable, use a low-humidity weighing station (Relative Humidity < 40%).

Protocol 2: Solubilization and Aliquoting

Objective: Create a high-concentration Master Stock immediately to minimize solid-state storage. Critical Rule: Never attempt to store "leftover" solid AChCl or Nicotine salts unless you have a resealable jar under inert gas. It is safer to solubilize the entire vial at once.

Step-by-Step Methodology

Step 1: Weighing by Difference (The Only Accurate Method) Do not tare the balance with a weigh boat and scoop powder onto it. The powder will absorb water during the transfer.

  • Place the entire capped vial of agonist on the analytical balance. Tare the balance.

  • Quickly remove the cap, pour/tap the desired amount into your receiving tube, and immediately recap the source vial.

  • Place the source vial back on the balance.

  • The negative value displayed is the exact mass transferred .

    • Validation: This accounts for the mass of the dry solid leaving the vial, ignoring any moisture the powder picks up in the receiving tube during the next 30 seconds.

Step 2: Solubilization

  • Solvent Choice:

    • Water: Preferred for ACh and Carbachol (make 100 mM stocks).

    • DMSO: Preferred for hydrophobic ligands, BUT note that DMSO can modulate nAChR channel properties at concentrations >0.1%. Ensure final assay concentration is <0.05% DMSO.

    • Acidified Water: For Nicotine, use 0.01 M HCl or water to ensure protonation and stability, but check solubility limits.

  • Vortex: Vortex vigorously until fully dissolved. Do not sonicate heating-sensitive agonists (like ACh) for extended periods.

Step 3: Aliquoting and Flash Freezing

  • Divide the Master Stock into single-use aliquots (e.g., 50 µL).

    • Why: Freeze-thaw cycles promote hydrolysis and crystal growth that denatures ligands.

  • Gas Overlay: Gently blow Argon or Nitrogen into the headspace of each tube before closing.

  • Flash Freeze: Drop tubes into liquid nitrogen or dry ice/ethanol bath.

  • Store: Transfer to -80°C (preferred) or -20°C.

Workflow Visualization: The "Zero-Moisture" Path

Handling_Workflow Arrival Cold Shipment Arrives Equilibrate Equilibrate to RT (In Desiccator, 1-3 hrs) Arrival->Equilibrate Do NOT Open Weigh Weigh by Difference (Minimize Air Exposure) Equilibrate->Weigh Dry Environment Solubilize Solubilize Entire Vial (Master Stock) Weigh->Solubilize Immediate Aliquot Aliquot (Single Use) & Argon Purge Solubilize->Aliquot Freeze Store at -80°C Aliquot->Freeze

Figure 2: The "Zero-Moisture" workflow. The critical control point is the equilibration step to prevent condensation.

Quality Control & Troubleshooting

How to verify your Agonist Stock

If your EC50 values are shifting rightward (lower potency), perform this check:

  • Visual Check: Thaw an aliquot. It should be clear. Precipitates indicate "salting out" or degradation.

  • pH Check: For ACh stocks, check pH. A significant drop (becoming more acidic) indicates hydrolysis (release of acetic acid).

  • The "Old vs. New" Bridge: Always run a full dose-response curve comparing the old batch against a freshly prepared batch. If the curves do not overlap, discard the old batch.

Common Pitfalls
  • The "Spatula Error": Using a metal spatula to scrape hygroscopic salts. The salt sticks to the metal, absorbs water, and turns to goo. Solution: Pour/tap from the vial or use antistatic plastic scoops.

  • The "Freezer Return": Putting a half-used solid vial back in the freezer without resealing under gas. Result: The air inside the vial condenses next time it cools, ruining the remaining solid.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6060, Acetylcholine chloride. Retrieved from [Link]

  • Hanson, M. A., et al. (2009). Structural basis for ligand recognition in the human nicotinic acetylcholine receptor. Nature. (General reference for nAChR structural biology and ligand binding context).

Application Note: High-Throughput Radioligand Binding Displacement Assay using [3H]-Epibatidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

Nicotinic acetylcholine receptors (nAChRs), particularly the heteromeric


 and homomeric 

subtypes, are critical targets for neurodegenerative therapeutics (Alzheimer’s, Parkinson’s) and pain management.

[3H]-Epibatidine is the industry "gold standard" radioligand for labeling heteromeric nAChRs due to its picomolar affinity (


 pM) and low non-specific binding compared to [3H]-Nicotine. However, its extreme potency presents unique experimental challenges: slow dissociation rates and high sensitivity to receptor density.

This application note details a robust Displacement (Competition) Assay . Unlike saturation binding (which determines


 and 

), this protocol is designed to screen non-radioactive ("cold") compounds to determine their affinity (

) for the receptor by competing against a fixed concentration of [3H]-Epibatidine.

Experimental Principles & Logic

The Competitive Binding Model

In this assay, the receptor (


) exists in equilibrium with the radioligand (

) and the unlabeled competitor (

). The signal measured is the radioactivity of the receptor-ligand complex (

) trapped on a filter. As the concentration of

increases,

decreases.

The validity of this assay relies on the Law of Mass Action . To ensure data integrity, the assay must be performed at equilibrium . Because Epibatidine has a slow dissociation rate (


), incubation times must be sufficient (typically 2+ hours) to allow the system to stabilize, otherwise, 

values will be artificially high (right-shifted).
Workflow Visualization

The following diagram outlines the critical path from membrane preparation to data extraction, highlighting quality control checkpoints.

G Membrane Membrane Preparation (HEK293 or Rat Brain) AssayPlate Assay Assembly (96-well Plate) Membrane->AssayPlate Add 5-10 µg/well PEI Filter Pre-treatment (0.5% PEI soaking) Harvest Vacuum Filtration (Harvester) PEI->Harvest Reduces NSB to filters Incubation Equilibrium Incubation (2 hrs @ 20-25°C) AssayPlate->Incubation [3H]-Epi + Cold Ligand Incubation->Harvest Terminate Binding Counting LSC / Scintillation Counting Harvest->Counting Add Scintillant Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis CPM to Ki

Figure 1: Critical workflow for Radioligand Displacement Assays. Note the parallel preparation of PEI-treated filters to minimize non-specific binding.

Materials & Equipment

Reagents
ComponentSpecificationPurpose
Radioligand [3H]-Epibatidine (Specific Activity: 30-60 Ci/mmol)The tracer. High affinity allows low concentration usage.
Receptor Source Rat brain cortex homogenate or

transfected HEK membranes
Target protein.
Non-Specific Control (-)-Nicotine (10

M) or Cytisine (10

M)
Defines Non-Specific Binding (NSB).
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

, 1 mM MgCl

, pH 7.4
Physiological salt conditions are vital for nAChR conformation.
Filter Blocking 0.5% Polyethyleneimine (PEI)Cationic polymer; coats glass fibers to trap anionic membranes and reduce ligand sticking to filters.
Equipment
  • Harvester: Brandel Cell Harvester or PerkinElmer FilterMate.

  • Filters: Whatman GF/B glass fiber filters (1.0

    
    m pore size).
    
  • Detector: Liquid Scintillation Counter (e.g., PerkinElmer MicroBeta or TopCount).

Detailed Protocol

Step 1: Filter Pre-treatment (Crucial for Signal-to-Noise)

Glass fiber filters have a negative charge that can attract cationic ligands like Epibatidine, causing high background.

  • Prepare a 0.5% (v/v) PEI solution in distilled water.

  • Soak GF/B filters in PEI solution for at least 60 minutes (preferably 3 hours) at 4°C prior to harvesting.

    • Expert Insight: Do not skip this. Without PEI, membrane retention is poor, and background binding of [3H]-Epi to the glass fibers will obscure the specific signal.

Step 2: Assay Plate Assembly

Perform in a 96-well polypropylene plate (minimize protein binding to plastic). Total Volume: 250


L .
  • Add Competitor (25

    
    L):  Add the "cold" test compound at varying concentrations (e.g., 
    
    
    
    M to
    
    
    M).
    • Control Wells: Add Buffer only (Total Binding) and 10

      
      M Nicotine (Non-Specific Binding).
      
  • Add Radioligand (25

    
    L):  Add [3H]-Epibatidine.
    
    • Target Concentration: The final concentration should be near the

      
       value (approx. 0.5 nM to 1.0 nM).
      
    • Calculation:

      
      . If final is 1 nM in 250 
      
      
      
      L, the stock added (25
      
      
      L) must be 10 nM.
  • Add Membranes (200

    
    L):  Initiate the reaction by adding the receptor preparation.
    
    • Protein Load: Optimize to achieve 500-1000 Specific CPM. Usually 10-20

      
      g protein/well for rat brain.
      
Step 3: Incubation

Incubate at 20-25°C (Room Temperature) for 2 hours .

  • Why? Epibatidine has a very slow

    
    . If you incubate for only 30 minutes, you are measuring the association rate, not the equilibrium constant. This will invalidate the Cheng-Prusoff correction.
    
Step 4: Harvesting & Counting
  • Place the PEI-soaked filters in the harvester.

  • Aspirate the well contents through the filter.

  • Rapid Wash: Wash filters

    
     mL with ice-cold  Wash Buffer (50 mM Tris-HCl, pH 7.4).
    
    • Expert Insight: Ice-cold buffer prevents the dissociation of the bound ligand during the wash step.

  • Dry filters (if using melt-on scintillant) or place in vials.

  • Add liquid scintillant and count for 1-2 minutes per well.

Data Analysis & Interpretation

Define Specific Binding


  • Acceptance Criteria: Specific binding should be

    
     of Total Binding. If NSB is 
    
    
    
    , re-optimize filter washing or PEI soaking.
Determine

Plot Specific Binding (Y-axis) vs. Log[Competitor] (X-axis). Fit the data to a non-linear regression model (One-site competition):



Calculate (The Cheng-Prusoff Equation)

The


 is dependent on the amount of radioligand used. To get the true physical constant (

), use:


VariableDefinitionSource

Conc. of competitor displacing 50% of specific bindingDerived from your curve

Concentration of [3H]-Epibatidine usedCalculated from specific activity and volume added

Dissociation constant of [3H]-EpibatidineDerived from a separate Saturation Binding experiment
  • Note: If

    
     is exactly equal to 
    
    
    
    , then
    
    
    .

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High NSB (>40%) Ligand sticking to filtersEnsure filters are PEI-soaked for >1 hr. Add 0.1% BSA to assay buffer.
Low Total Counts Radioligand degradation or low proteinCheck specific activity. Increase membrane protein concentration.
Hill Slope < 0.8 Negative cooperativity or multiple sitesEpibatidine binds

and

. Ensure cell line purity or use subtype-specific blockers.
"Noisy" Replicates Pipetting error or non-homogeneous mixUse a multichannel pipette. Vortex membranes gently (keep in suspension) during addition.

References

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Radioligand Binding. (Standardized protocols for CNS targets). [Link]

  • Houghtling, R. A., et al. (1995). [3H]Epibatidine binding to nicotinic cholinergic receptors in rat brain. Molecular Pharmacology. (Seminal paper establishing Epibatidine binding characteristics). [Link]

  • GraphPad Guide to Pharmacology. The Cheng-Prusoff equation. (Statistical validation of Ki calculations). [Link]

Electrophysiology recording of alpha4beta2 currents with pyridyl ethers

Author: BenchChem Technical Support Team. Date: February 2026


 Currents with Pyridyl Ethers 

Executive Summary

The


 nicotinic acetylcholine receptor (nAChR) is the most abundant high-affinity nicotine target in the mammalian brain, mediating analgesia, cognition, and addiction. Pyridyl ethers (e.g., A-85380 , Sazetidine-A ) represent a critical class of high-affinity ligands. However, their pharmacological characterization is notoriously difficult due to stoichiometry-dependent efficacy  and rapid desensitization kinetics .

This guide provides a validated framework for recording


 currents. Unlike generic protocols, this methodology explicitly controls for receptor stoichiometry (

vs.

), a variable that can flip a pyridyl ether from a full agonist to a "silent desensitizer."

Experimental Design & Mechanistic Grounding

The Stoichiometry Trap

 receptors assemble into two distinct isoforms with divergent sensitivities to Acetylcholine (ACh) and pyridyl ethers. Failure to control this results in biphasic dose-response curves and irreproducible 

values.
  • High Sensitivity (HS) Isoform:

    
    . High affinity for ACh (
    
    
    
    ). Pyridyl ethers like Sazetidine-A often act as full agonists here.
  • Low Sensitivity (LS) Isoform:

    
    . Low affinity for ACh (
    
    
    
    ).[1] Pyridyl ethers often act as partial agonists or competitive antagonists here.
The "Silent Desensitization" Phenomenon

Pyridyl ethers differ from classical agonists. Compounds like Sazetidine-A can desensitize the receptor at concentrations orders of magnitude lower than required for activation. Standard "apply and record" protocols will miss this activity, registering the compound as inactive.

Solution: You must utilize a paired-pulse protocol to measure desensitization potency (


) independently of activation (

).

Visualizing the Pharmacology

The following diagram illustrates the critical bifurcation in experimental outcomes based on receptor stoichiometry and ligand kinetics.

Alpha4Beta2_Pharmacology Ligand Pyridyl Ether (e.g., Sazetidine-A) Receptor_HS HS Isoform (α4)2(β2)3 Ligand->Receptor_HS High Affinity Binding Receptor_LS LS Isoform (α4)3(β2)2 Ligand->Receptor_LS Lower Affinity Binding Response_Full Full Agonism (High Efficacy) Receptor_HS->Response_Full Activation State_Desensitized Silent Desensitization (Channel Closed) Receptor_HS->State_Desensitized Thermodynamic Trap (Low Conc.) Response_Partial Partial Agonism (<10% Efficacy) Receptor_LS->Response_Partial Weak Activation Receptor_LS->State_Desensitized Primary Mode

Figure 1: Stoichiometry-dependent signaling outcomes for pyridyl ethers at


 nAChRs.

Materials & Methods

Cell Systems & Stoichiometry Control
  • Expression System: HEK293T or SH-EP1 (stable cell line preferred for consistency).

  • Biasing Stoichiometry (Transient Transfection):

    • HS Bias: Transfect

      
       plasmid ratio at 1:10 . Incubate at 30°C  for 24-48h (chaperoning effect upregulates HS).
      
    • LS Bias: Transfect

      
       plasmid ratio at 10:1 . Incubate at 37°C .
      
Electrophysiological Solutions

Receptor rundown is a major issue. The inclusion of ATP/GTP and Leupeptin in the internal solution is mandatory to maintain channel activity.

ComponentExtracellular (mM)Intracellular (mM)Purpose
NaCl / K-Gluconate 140 (NaCl)130 (K-Gluc)Main charge carrier.
KCl 5.410Set

/ Resting potential.
CaCl2 1.80Calcium permeability is relevant; keep external physiological.
MgCl2 1.02.0Stabilize membrane / ATP cofactor.
HEPES 1010pH Buffer (Adjust to 7.4 / 7.2).
Glucose 10-Osmolarity.
EGTA -1-5Calcium chelation (critical to prevent Ca-dependent inactivation).
Mg-ATP -4.0 Prevents "rundown" (phosphorylation).
Na-GTP -0.3 G-protein support (if relevant) / stability.

Note: Pyridyl ethers can be lipophilic. Use glass-lined tubing or Teflon for perfusion lines if using concentrations


 to prevent adsorption.

Protocol: Whole-Cell Patch Clamp

Step 1: System Setup for Fast Perfusion

 receptors desensitize with time constants (

) as fast as 50-100 ms . Gravity-fed perfusion is insufficient .
  • Requirement: Piezo-driven theta-tube or stepper-motor rapid solution exchanger.

  • Exchange Time: Must be

    
     (10-90% rise time).
    
Step 2: Recording Configuration
  • Pipette Resistance: 3–5 MΩ.

  • Series Resistance (

    
    ):  Compensate >80%. If 
    
    
    
    , discard cell.
  • Holding Potential: -60 mV.

Step 3: The "Silent Desensitizer" Workflow

This protocol distinguishes between agonism and desensitization.

  • Baseline: Apply Control Buffer (5s).

  • Test Pulse (Agonism): Apply Pyridyl Ether (2s).

    • Measure: Peak Current (

      
      ).[2]
      
  • Wash: Buffer wash (30–60s to allow recovery).

  • Pre-incubation (Desensitization): Apply Pyridyl Ether at varying low concentrations for 60s .

  • Challenge Pulse: Immediately switch to 100

    
    M ACh  (1s).
    
    • Measure: Peak Current (

      
      ).[1]
      
    • Logic: If Pyridyl Ether activates no current in Step 2 but reduces

      
       in Step 5, it is a silent desensitizer.
      

Data Analysis & Interpretation

Quantitative Metrics

Summarize your findings using the following parameters.

ParameterDefinitionEquation / Note

Maximal current elicited by ligand.Normalize to 100

M ACh response (

).

Concentration for half-maximal activation.Fit to Hill Equation:


(Desens.)
Concentration inhibiting 50% of ACh response.Derived from "Challenge Pulse" (Step 5).

Desensitization rate constant.Fit current decay to mono- or bi-exponential:

Troubleshooting Guide
  • Observation: Current amplitude decreases with repeated ACh applications (Run-down).

    • Root Cause:[2][3][4][5][6][7][8] Lack of ATP in pipette or insufficient inter-pulse interval.

    • Fix: Increase wash time to >60s; ensure fresh ATP in internal solution (keep on ice).

  • Observation: Biphasic dose-response curve.

    • Root Cause:[2][3][4][5][6][7][8] Mixed population of HS and LS receptors.[9]

    • Fix: Optimize transfection ratios or fit data to a two-component Hill equation.

Visualizing the Protocol Workflow

Protocol_Workflow Start Start Recording (Vh = -60mV) Step1 Apply Pyridyl Ether (2s) (Test for Agonism) Start->Step1 Decision Current Detected? Step1->Decision Result_Agonist Agonist Mode Measure EC50 & Emax Decision->Result_Agonist Yes Step2 Wash (60s) Decision->Step2 No Result_Agonist->Step2 Step3 Pre-incubate Pyridyl Ether (60s) (Low Concentration) Step2->Step3 Step4 Challenge with 100µM ACh Step3->Step4 Result_Desens Calculate IC50 (Desensitization Potency) Step4->Result_Desens

Figure 2: Decision tree for characterizing pyridyl ethers as agonists vs. silent desensitizers.

References

  • Zwart, R., & Vijverberg, H. P. (1998). Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes. Molecular Pharmacology. Link

  • Xiao, Y., et al. (2006).[5] Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them.[3][10][11] Molecular Pharmacology. Link

  • Moroni, M., et al. (2006).[1][12] High- and low-sensitivity alpha4beta2 nicotinic acetylcholine receptors: stoichiometry, assembly, and pharmacological properties. Molecular Pharmacology. Link

  • Sullivan, J. P., et al. (1996).[12] A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand.[4][12] Neuropharmacology. Link

  • BenchChem. (2025).[13] A Comparative Guide to Validating the Binding of Sazetidine-A to α4β2 Nicotinic Receptors. BenchChem Application Notes. Link

Sources

Application Note: Formulation of 6-Methyl-3-pyridinyl 4-piperidinyl ether for In Vivo Administration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This guide details the formulation strategies for 6-Methyl-3-pyridinyl 4-piperidinyl ether , a structural motif common in nicotinic acetylcholine receptor (nAChR) ligands (specifically


 or 

agonists).

Successful in vivo delivery of this compound hinges on managing the ionization state of the secondary piperidine amine. While the pyridine ring contributes to lipophilicity (enhancing blood-brain barrier penetration), the piperidine nitrogen (


) dictates aqueous solubility.

Critical Formulation Logic:

  • Physiological pH (7.4): The molecule exists predominantly as a cation, but the equilibrium with the free base can lead to precipitation at high concentrations or in buffered neutral media.

  • Acidic pH (< 6.0): The compound is fully protonated, ensuring high aqueous solubility (>10 mg/mL).

  • Stability: The ether linkage is hydrolytically stable, but the secondary amine is susceptible to oxidative degradation if stored improperly in solution.

Physicochemical Profile & Decision Matrix

Before selecting a protocol, the starting material form (Free Base vs. Salt) must be identified.

PropertyValue (Approximate)Implication for Formulation
Molecular Weight ~192.26 g/mol Small molecule; rapid clearance likely.
LogP 1.2 – 1.8Moderate lipophilicity; good BBB permeability.
Piperidine

10.8Requires pH < 8.8 for >99% ionization.
Pyridine

~3.5Remains uncharged at physiological pH.
Appearance Oil or Low-melting solid (Base)Base requires acidification; Salt dissolves in water.
Formulation Decision Tree

The following logic flow dictates the optimal vehicle based on your specific experimental constraints.

FormulationDecision Start Starting Material Form IsSalt Salt Form (HCl, Tartrate, Fumarate) Start->IsSalt IsBase Free Base (Oil/Solid) Start->IsBase ProtocolA PROTOCOL A: Simple Saline Solution IsSalt->ProtocolA Direct Dissolution CheckConc Target Concentration? IsBase->CheckConc HighConc > 5 mg/mL CheckConc->HighConc LowConc < 5 mg/mL CheckConc->LowConc Route Route of Admin HighConc->Route ProtocolB PROTOCOL B: In Situ Acidification (Eq. HCl or Tartaric Acid) LowConc->ProtocolB Acidify to pH 5.5 Route->ProtocolB IV / PO (Tolerates pH 4-5) ProtocolC PROTOCOL C: Cyclodextrin Complex (20% SBE-β-CD) Route->ProtocolC IP / SC (Needs pH ~7)

Figure 1: Decision matrix for vehicle selection based on starting material and administration route.

Detailed Experimental Protocols

Protocol A: In Situ Salt Formation (For Free Base)

Best For: IV (Intravenous) or PO (Oral) administration where pH 4.5–5.5 is acceptable. Mechanism: Converts the lipophilic free base into a water-soluble hydrochloride or tartrate salt.

Materials:

  • Compound (Free Base)

  • 0.1N HCl (sterile) or L-Tartaric Acid

  • 0.9% Saline (sterile)[1]

  • pH meter or micro-strips

Procedure:

  • Weighing: Accurately weigh the required amount of Free Base into a sterile glass vial.

  • Acidification (Stoichiometry is Key):

    • Add 0.95 molar equivalents of 0.1N HCl (or Tartaric acid solution) directly to the neat compound.

    • Why? Slightly under-acidifying initially prevents overshooting to a painful pH < 3.

    • Vortex vigorously for 2–3 minutes. The oil/solid should begin to dissolve.

  • Dilution: Add sterile 0.9% Saline to reach 90% of the final target volume.

  • pH Adjustment:

    • Check pH.[2][3] It will likely be basic (>8) if dissolution is incomplete, or acidic (<4) if excess acid was used.

    • Titrate carefully with 0.1N HCl or 0.1N NaOH to achieve pH 5.5 ± 0.5 .

    • Note: Do not adjust to pH > 7.0, or the free base may precipitate.

  • Finalize: Bring to final volume with saline. Filter sterilize (0.22 µm PES membrane).

Protocol B: Cyclodextrin Complexation (SBE-β-CD)

Best For: IP (Intraperitoneal) or SC (Subcutaneous) where neutral pH (6.5–7.[4]4) is required to prevent irritation. Mechanism: Sulfobutyl ether beta-cyclodextrin (Captisol®) encapsulates the lipophilic portions of the molecule, maintaining solubility at neutral pH.

Materials:

  • SBE-β-CD (Captisol) or HP-β-CD

  • Sterile Water for Injection

  • Compound (Free Base or Salt)

Procedure:

  • Vehicle Preparation: Prepare a 20% (w/v) SBE-β-CD stock solution in sterile water. Stir until clear.

  • Compound Addition: Add the compound to the cyclodextrin vehicle.

  • Complexation:

    • Sonicate for 10–15 minutes at ambient temperature.

    • Stir continuously for 1 hour. The hydrophobic cavity of the CD will sequester the pyridine/piperidine rings.

  • pH Adjustment: Adjust pH to 6.5–7.0 . The complexation protects against precipitation that usually occurs at this pH.

  • Filtration: Filter sterilize (0.22 µm).

Quality Control & Stability Validation

Every batch must be validated. "Looks clear" is not a scientific metric.

ParameterAcceptance CriteriaMethod
Visual Inspection Clear, colorless, no particulatesLight box inspection
pH Protocol A: 5.0 – 6.0Protocol B: 6.5 – 7.4Micro-pH probe
Concentration Verification ± 10% of targetUV-Vis (

nm for pyridine) or HPLC
Stability (Benchtop) 24 HoursRe-check for precipitation after 24h at RT

Critical Warning: Piperidine derivatives can form N-oxides. If the solution turns yellow/brown over time, oxidation has occurred. Store stock solutions at -20°C, protected from light.

In Vivo Administration Guidelines

The following dosing parameters are calculated based on standard rodent physiology and the compound's likely tolerability profile.

Dosing Volume Limits
SpeciesRouteMax Volume (Bolus)Recommended pHNeedle Size
Mouse (25g)IV 5 mL/kg (125 µL)5.0 – 8.027G - 30G
IP 10 mL/kg (250 µL)6.0 – 8.025G - 27G
PO 10 mL/kg (250 µL)3.0 – 9.0Gavage (20G)
Rat (250g)IV 5 mL/kg (1.25 mL)5.0 – 8.025G
IP 10 mL/kg (2.5 mL)6.0 – 8.023G - 25G
Pharmacokinetic Considerations (Pathway)

Understanding the fate of the molecule aids in interpreting results.

PK_Pathway Admin Administration (IV/IP/PO) Circulation Systemic Circulation (Free Fraction) Admin->Circulation BBB Blood-Brain Barrier Circulation->BBB Lipophilic Entry Liver Hepatic Metabolism (N-oxidation / Demethylation) Circulation->Liver First Pass (PO) Renal Renal Excretion Circulation->Renal Unchanged Drug BrainTarget Target Engagement (nAChR α7 / α4β2) BBB->BrainTarget Liver->Renal Metabolites

Figure 2: Pharmacokinetic disposition pathway. Note that as a secondary amine, the compound is subject to hepatic metabolism; IP/PO routes may show significant first-pass effects compared to IV.

References

  • Neubig, R. R., et al. (2003). "International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on Terms and Symbols in Quantitative Pharmacology." Pharmacological Reviews. Link

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

  • Gad, S. C., et al. (2016). "Nonclinical Vehicle Use in Studies by Route of Administration: A Study of Safety and Compatibility." International Journal of Toxicology. Link

  • PubChem Compound Summary. (2023). "6-Methylpiperidin-3-ol and related pyridine derivatives." National Center for Biotechnology Information. Link

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[3] Journal of Pharmacological and Toxicological Methods. Link

Disclaimer: This protocol is for research purposes only. All in vivo studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mitsunobu Coupling for Pyridyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Mitsunobu reaction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of pyridyl ethers via Mitsunobu coupling. Here, we address common issues with in-depth explanations and provide field-proven troubleshooting strategies to enhance your reaction yields and simplify purification.

Troubleshooting Guide

This section is dedicated to resolving specific experimental hurdles you may be facing. Each question reflects a common problem observed in the laboratory when synthesizing pyridyl ethers using the Mitsunobu reaction.

Question 1: My Mitsunobu reaction for a pyridyl ether is giving a low yield or failing completely. What are the likely causes and how can I fix it?

Low yields in the Mitsunobu coupling of hydroxypyridines are frequently traced back to the intrinsic properties of the pyridine nucleus. The primary factors to consider are the pKa of the hydroxypyridine and the potential for competing side reactions.

Underlying Chemistry: The success of the Mitsunobu reaction is highly dependent on the acidity of the nucleophile (the hydroxypyridine in this case). The reaction generally requires the nucleophile to have a pKa of less than 15 to be effectively deprotonated by the betaine intermediate formed from the phosphine and the azodicarboxylate.[1][2][3] Many hydroxypyridines have pKa values close to or above this threshold, leading to poor reactivity.[4]

Troubleshooting Steps:

  • Assess the pKa of your Hydroxypyridine: If the pKa of your hydroxypyridine is greater than 11, standard Mitsunobu conditions using diethylazodicarboxylate (DEAD) are likely to be inefficient.[4]

  • Switch to a More Basic Azodicarboxylate: For less acidic hydroxypyridines (pKa > 11), employing a more basic betaine-forming reagent is often effective.[5][6] 1,1'-(Azodicarbonyl)dipiperidine (ADDP) is a highly recommended alternative to DEAD or diisopropyl azodicarboxylate (DIAD) in these cases.[4][5][6] The betaine intermediate formed from ADDP is a stronger base, facilitating the deprotonation of less acidic nucleophiles.[5]

  • Consider Alternative Phosphines: While triphenylphosphine (PPh3) is standard, more basic phosphines like tributylphosphine (PBu3) can sometimes enhance the reaction rate, particularly when paired with ADDP.[6]

  • Optimize Reagent Addition Order: The order of reagent addition can be critical.[2][7] The standard protocol involves pre-mixing the alcohol, hydroxypyridine, and triphenylphosphine, followed by the slow addition of the azodicarboxylate at 0 °C.[2][7] An alternative is to pre-form the betaine by mixing the phosphine and azodicarboxylate before adding the alcohol and then the hydroxypyridine.[2]

Question 2: I am observing a significant amount of a side product that appears to be N-alkylated pyridine. How can I favor O-alkylation over N-alkylation?

The formation of an N-alkylated pyridone instead of the desired O-alkylated pyridyl ether is a common regioselectivity issue. This arises from the ambident nucleophilic nature of 2- and 4-hydroxypyridines, which exist in equilibrium with their pyridone tautomers.

Underlying Chemistry: 2-Hydroxypyridine and 4-hydroxypyridine exist in tautomeric forms: the hydroxy form and the pyridone form. Alkylation can occur on either the oxygen or the nitrogen atom.[8] The outcome of the reaction (N- vs. O-alkylation) is influenced by factors such as the solvent, the nature of the electrophile, and the reaction conditions.[8] In the Mitsunobu reaction, the reaction pathway can be sensitive to the specific reagents and substrates used.[8][9]

Troubleshooting Workflow:

G start N-Alkylation Side Product Observed reagent_mod Modify Mitsunobu Reagents start->reagent_mod Primary Strategy solvent_effect Evaluate Solvent Polarity reagent_mod->solvent_effect If N-alkylation persists temp_control Optimize Reaction Temperature solvent_effect->temp_control Fine-tuning outcome O-Alkylation Favored? temp_control->outcome success Successful Pyridyl Ether Synthesis outcome->success Yes failure Re-evaluate Synthetic Strategy outcome->failure No

Caption: Troubleshooting workflow for N- vs. O-alkylation.

Detailed Strategies:

  • Reagent Modification: The choice of Mitsunobu reagents can influence the N/O alkylation ratio. Using sterically bulkier reagents may favor O-alkylation. Experiment with different azodicarboxylates (e.g., DIAD, DBAD) and phosphines.

  • Solvent Effects: The polarity of the solvent can impact the tautomeric equilibrium of the hydroxypyridine and influence the reaction's regioselectivity. Screen a range of solvents, from non-polar (e.g., toluene, THF) to more polar aprotic solvents (e.g., DCM).

  • Temperature Optimization: Running the reaction at lower temperatures can sometimes improve selectivity. Conversely, for sterically hindered substrates, higher temperatures may be necessary.[10]

Question 3: My reaction seems to work, but I am struggling to remove the triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts. What are some effective purification strategies?

The removal of stoichiometric byproducts, particularly the highly polar and often crystalline triphenylphosphine oxide (TPPO), is a well-known challenge in Mitsunobu reactions, frequently necessitating tedious column chromatography.[11][12]

Purification Strategies:

StrategyDescriptionAdvantagesDisadvantages
Crystallization If the desired product is crystalline and the byproducts are soluble in the crystallization solvent, this can be a highly effective method.[13]Scalable, can provide high purity product.Product must be a crystalline solid; finding a suitable solvent can be challenging.
Polymer-Supported Reagents Using polymer-supported triphenylphosphine (PS-PPh3) allows for the simple filtration of the phosphine oxide byproduct.[4][6]Greatly simplifies purification.Higher cost of reagents, may require longer reaction times.
Modified Reagents for Easier Removal - DCAD: Di-p-chlorobenzyl azodicarboxylate (DCAD) produces a hydrazine byproduct that can be precipitated and filtered.[5] - Azopyridines: These reagents lead to a hydrazine byproduct that can be easily removed.[14]Simplifies workup without resorting to polymer-supported reagents.May require synthesis of the modified reagent.
Chemical Scavenging TPPO can be precipitated from the reaction mixture by adding reagents like MgCl2 or ZnCl2, which form insoluble complexes.[13][15]Can be effective for large-scale reactions.[13]Adds an extra step to the workup and may not be universally applicable.
Solvent Precipitation Carefully selecting a solvent system where the product is soluble but TPPO is not can allow for its removal by filtration.[11][12] For example, cooling a toluene reaction mixture can precipitate TPPO.[11][12]Can be a simple and effective chromatography-free method.Highly dependent on the solubility properties of the specific product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Mitsunobu reaction?

The reaction begins with the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a betaine intermediate.[2] This intermediate then deprotonates the acidic nucleophile (hydroxypyridine).[2] The resulting anion of the nucleophile then attacks the alcohol, which has been activated by the phosphine, leading to an SN2 displacement and inversion of stereochemistry at the alcohol's carbon center.[16][17] The driving force of the reaction is the formation of the very stable P=O double bond in triphenylphosphine oxide.[3]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine 1. Attack DEAD DEAD DEAD->Betaine 1. Attack IonPair Ion Pair Betaine->IonPair 2. Deprotonation NuH R-OH (Pyridinol) NuH->IonPair 2. Deprotonation Alkoxyphosphonium Alkoxyphosphonium Salt IonPair->Alkoxyphosphonium 3. Alcohol Activation Alcohol R'-OH Alcohol->Alkoxyphosphonium 3. Alcohol Activation Product Pyridyl Ether Alkoxyphosphonium->Product 4. SN2 Attack TPPO TPPO Alkoxyphosphonium->TPPO

Caption: Simplified Mitsunobu reaction mechanism.

Q2: Are there any alternatives to the traditional PPh3/DEAD reagent system?

Yes, several modifications have been developed to address the shortcomings of the classic Mitsunobu reagents. For improved reactivity with less acidic nucleophiles, azodicarboxylates like ADDP and TMAD are used.[5][6] To simplify purification, polymer-supported triphenylphosphine is a common choice.[4][6] Additionally, reagents like (cyanomethylene)tributylphosphorane (CMBP) combine the functions of the phosphine and azodicarboxylate into a single reagent.[5]

Q3: Can I use tertiary alcohols in the Mitsunobu reaction for pyridyl ether synthesis?

Generally, tertiary alcohols do not undergo the Mitsunobu reaction.[7][10] The reaction proceeds via an SN2 mechanism, which is sterically hindered at a tertiary carbon center. The reaction is most effective for primary and secondary alcohols.[10][18]

Experimental Protocols

Protocol 1: Standard Mitsunobu Coupling for Pyridyl Ethers

This protocol is suitable for hydroxypyridines with a pKa < 11.

  • To a solution of the alcohol (1.0 eq.), hydroxypyridine (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1–0.2 M) under an inert atmosphere (N2 or Ar), cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 eq.) in THF dropwise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired pyridyl ether from TPPO and the hydrazine byproduct.

Protocol 2: Modified Mitsunobu Protocol for Less Acidic Hydroxypyridines (pKa > 11)

This protocol utilizes ADDP for enhanced basicity.[4][6]

  • To a solution of the alcohol (1.0 eq.), hydroxypyridine (1.2 eq.), and triphenylphosphine (or polymer-supported PPh3) (1.5 eq.) in anhydrous DCM or THF (0.1–0.2 M) under an inert atmosphere, add 1,1'-(azodicarbonyl)dipiperidine (ADDP) (1.5 eq.) portion-wise at room temperature.

  • Stir the reaction at room temperature for 12-48 hours, monitoring for completion.

  • If using PS-PPh3, filter the reaction mixture and wash the resin with DCM. Concentrate the filtrate.

  • If using standard PPh3, concentrate the reaction mixture and purify by chromatography. The reduced ADDP byproduct is generally easier to remove than the DEAD/DIAD byproducts.

References

Sources

Technical Support Center: Troubleshooting N-Boc Deprotection of Piperidinyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHE-SUP-2024-BOC-PIP Assigned Specialist: Senior Application Scientist

Executive Summary

While N-Boc deprotection is often treated as a trivial "freshman chemistry" reaction, piperidinyl ethers (specifically 3- or 4-alkoxypiperidines) present a unique and often overlooked structural vulnerability. The standard acidic conditions required to cleave the carbamate can inadvertently trigger an acid-catalyzed elimination of the ether, resulting in a tetrahydropyridine impurity that is difficult to separate.

This guide addresses the three critical failure modes for this specific substrate class: Elimination (Ether Cleavage) , Cation Re-attachment (Alkylation) , and Salt Hygroscopicity .

Module 1: The "Elimination" Nightmare

Symptom: Loss of the ether group; appearance of alkene signals in proton NMR (typically


 5.5–6.0 ppm); lower than expected mass (M-ROH).
The Mechanism of Failure

In 4-alkoxypiperidines, the protonated ether oxygen creates a good leaving group. Under forcing acidic conditions (especially with TFA), the reaction can diverge from the desired


-deprotection to an E1-type elimination, driven by the formation of a stable enamine-like cation or simply thermodynamic relaxation to the tetrahydropyridine.

Diagram: Competing Pathways (Deprotection vs. Elimination)

Boc_Mechanism SM N-Boc-4-Alkoxypiperidine Inter Protonated Intermediate SM->Inter H+ PathA Desired Path: N-Boc Cleavage Inter->PathA - tBu+ (Fast) PathB Side Reaction: E1 Elimination Inter->PathB - ROH (Slow/Thermal) Prod Product: 4-Alkoxypiperidine Salt PathA->Prod - CO2 SideProd Impurity: Tetrahydropyridine PathB->SideProd - H+

Figure 1: Mechanistic divergence. High temperature or prolonged acid exposure favors the red path (Elimination).

Troubleshooting Q&A

Q: I am using 50% TFA/DCM and seeing 15% elimination. How do I stop it? A: You are likely driving the reaction too hard. The elimination is thermodynamically favored but kinetically slower than Boc removal.

  • Immediate Fix: Lower the temperature to 0°C and monitor strictly by LCMS. Quench immediately upon consumption of starting material.

  • Systemic Fix: Switch to Protocol C (TMSOTf) . This method cleaves the Boc group via a silyl carbamate intermediate under non-protic conditions, effectively shutting down the acid-catalyzed E1 elimination pathway.

Module 2: Cation Management (The "Scavenger" Protocol)

Symptom: "Tert-butyl" adducts observed on the ether oxygen or electron-rich aromatic rings (M+56 peaks).

The Mechanism of Failure

The cleavage of the Boc group releases a tert-butyl cation (


).[1] Without a "sink," this electrophile will attack the most nucleophilic site available. In your substrate, if the ether oxygen is nucleophilic (e.g., benzyl ether), it can undergo trans-alkylation.
Troubleshooting Q&A

Q: Do I really need scavengers for a simple amine? A: For piperidinyl ethers, yes . The ether oxygen increases the electron density of the system.

  • Recommendation: Add Triethylsilane (TES) or Triisopropylsilane (TIPS) (2–5% v/v). These silanes act as a "hydride source" to irreversibly quench the

    
     cation into isobutane gas, which bubbles out of the reaction.
    

Table 1: Scavenger Efficiency Guide

ScavengerTypeEffectivenessSmellRecommended For
Water NucleophileModerateNoneGeneral use (traps as t-BuOH)
Triethylsilane (TES) Hydride DonorHighLowPiperidinyl Ethers (Prevents alkylation)
Thioanisole NucleophileVery HighHigh (Stench)Methionine/Cysteine containing peptides
1,2-Ethanedithiol NucleophileExtremeExtremeOnly if absolutely necessary
Module 3: Salt Isolation & Hygroscopicity

Symptom: Product isolates as a sticky, unweighable gum; difficult to crystallize.

The Mechanism of Failure

TFA salts of secondary amines are notoriously hygroscopic. They absorb atmospheric water rapidly, leading to "oiling out."

Troubleshooting Q&A

Q: My product is an oil. How do I get a solid? A: Do not rely on evaporation alone.

  • The "Ether Crash" Method: Dissolve the crude oil in a minimum amount of MeOH or DCM (1 mL per gram). Add diethyl ether (20 mL per gram) dropwise with vigorous stirring. The amine salt should precipitate as a white solid.

  • Ion Exchange: If the TFA salt is problematic, convert it to the HCl salt.[2] Dissolve in MeOH, add 4M HCl in Dioxane, evaporate, and repeat 3 times. HCl salts are generally more crystalline.

Experimental Protocols
Protocol A: Standard High-Fidelity (TFA/DCM)

Best for: Robust substrates with stable ethers (e.g., methyl, ethyl).

  • Dissolve substrate (1.0 equiv) in DCM (0.1 M).

  • Add Triethylsilane (2.0 equiv) as a scavenger.

  • Cool to 0°C.

  • Add TFA dropwise (final concentration 20-30% v/v). Do not use neat TFA.

  • Stir at 0°C for 30 mins. Monitor by LCMS.[1]

  • Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

Protocol B: Anhydrous Precipitation (HCl/Dioxane)

Best for: Isolating the salt directly without column chromatography.

  • Dissolve substrate in minimal dry 1,4-dioxane or Et2O.

  • Add 4M HCl in Dioxane (5-10 equiv) at 0°C.

  • Warm to RT. Product should precipitate as a white solid.

  • Workup: Filter the solid under nitrogen (to prevent moisture absorption). Wash with Et2O.

Protocol C: The "Nuclear Option" (TMSOTf/2,6-Lutidine)

Best for: Acid-sensitive ethers (e.g., trityl, silyl) or substrates prone to elimination.

  • Dissolve substrate (1.0 equiv) and 2,6-lutidine (1.5 equiv) in dry DCM (0.1 M) at 0°C.

  • Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2 equiv) dropwise.

  • Stir at 0°C for 30–60 mins.

  • Quench: Add MeOH (excess) to cleave the silyl carbamate intermediate.

  • Workup: Concentrate and pass through a short plug of silica or SCX resin to remove lutidine salts.

Decision Tree: Choosing Your Method

Decision_Tree Start Start: N-Boc Piperidinyl Ether Q1 Is the Ether Acid-Labile? (e.g., Trityl, TBS, PMB) Start->Q1 Q2 Is the Ether at C4 position? (Risk of Elimination) Q1->Q2 No MethodC Use Protocol C (TMSOTf/Lutidine) Q1->MethodC Yes (High Risk) MethodA Use Protocol A (TFA/DCM + Silane) Q2->MethodA No (Stable) Q2->MethodC Yes (Prevent Alkene) MethodB Use Protocol B (HCl/Dioxane) MethodA->MethodB If Solid Salt Required

Figure 2: Workflow for selecting the optimal deprotection strategy based on substrate risk.

References
  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[3] Standard protocols for amine deprotection and stability charts.

  • Mechanisms of TFA-mediated deprotection and scavenger evaluation . Lundt, B. F., et al. (1978).[3] Int. J. Pept.[3] Protein Res.[3][4] (Detailed kinetic studies on t-butyl cation scavenging).

  • TMSOTf-mediated Boc deprotection . Sakaitani, M., & Ohfune, Y. (1990). Selective deprotection of Boc groups in the presence of other acid-sensitive markers.

  • Elimination in 4-substituted piperidines . General mechanistic overview of E1 elimination in beta-alkoxy amines under acidic conditions.

Sources

Removing triphenylphosphine oxide from pyridyl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Removal of Triphenylphosphine Oxide (TPPO) in Pyridyl Ether Synthesis

Topic: Purification strategies for Mitsunobu and related coupling reactions. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

In the synthesis of pyridyl ethers—frequently achieved via the Mitsunobu reaction —the stoichiometric generation of triphenylphosphine oxide (TPPO) presents a significant purification bottleneck.[1][2] TPPO is moderately soluble in polar organic solvents, often co-elutes with polar heterocycles on silica, and can inhibit crystallization. This guide provides a tiered troubleshooting approach, moving from solvent-based exclusion to chemoselective complexation.

Part 1: Decision Matrix & Workflow

Figure 1: Strategic Decision Tree for TPPO Removal Caption: Flowchart for selecting the optimal TPPO removal method based on reaction solvent and product basicity.

TPPO_Removal Start Start: Crude Reaction Mixture (Contains Product + TPPO) SolubilityCheck Is product soluble in Hexane/Ether? Start->SolubilityCheck Precipitation Method A: Trituration (Hexane/Et2O) SolubilityCheck->Precipitation Yes SolventCheck Current Solvent System? SolubilityCheck->SolventCheck No / Inefficient THF_Based THF / 2-MeTHF / MTBE SolventCheck->THF_Based Alcohol_Based Ethanol / Isopropanol / EtOAc SolventCheck->Alcohol_Based CaBr2 Method B: CaBr2 Complexation (High Efficiency in THF) THF_Based->CaBr2 LewisBaseCheck Does product have strong Lewis Basic sites (e.g., free amines)? Alcohol_Based->LewisBaseCheck LewisBaseCheck->CaBr2 Yes (Risk of Zn coordination) ZnCl2 Method C: ZnCl2 Complexation (Standard for Alcohols) LewisBaseCheck->ZnCl2 No (Weak Base) Oxalyl Method D: Oxalyl Chloride (Chemical Conversion) LewisBaseCheck->Oxalyl Complex Fails

Part 2: Troubleshooting Guides & FAQs

Category 1: Solvent-Based Exclusion (The "Low Cost" Approach)

Q: I tried precipitating TPPO with hexanes, but it formed a supersaturated oil. How do I induce crystallization? A: TPPO is notorious for forming supersaturated oils ("oiling out") rather than crystallizing, especially in the presence of aromatic products like pyridyl ethers.

  • The Fix: Use the "Slow-Drip" Trituration method.

    • Concentrate the crude mixture to a thick oil.

    • Dissolve in a minimum amount of Et₂O or Toluene (just enough to mobilize).[3]

    • Add Hexane/Pentane dropwise with vigorous stirring until the solution turns cloudy.

    • Seed it: Add a single crystal of pure TPPO (keep a vial of "TPPO seeds" in the lab for this purpose).

    • Cool to -20°C. The seed crystal provides the nucleation site necessary to break supersaturation [1].

Q: My pyridyl ether product is precipitating along with the TPPO. How do I separate them? A: This occurs if your product is too polar for the hexane/ether mix.

  • The Fix: Switch to Method B (Metal Complexation) . Pyridyl ethers often have similar solubility profiles to TPPO in non-polar solvents, making physical separation difficult. Chemical differentiation (exploiting the P=O bond's high Lewis basicity) is required.

Category 2: Metal Complexation ( , , )[2]

Q: I’ve heard of using


, but I’m worried the Zinc will coordinate to my pyridine nitrogen. Is this safe? 
A:  This is a valid concern. While TPPO is a stronger oxygen donor (

) than pyridine is a nitrogen donor,

is a borderline acid and can coordinate to pyridines, potentially reducing yield.
  • Recommendation: Use Calcium Bromide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )  instead.[1][2] 
    
    
    
    is a "harder" Lewis acid than
    
    
    and has a stronger preferential affinity for the hard oxygen of TPPO over the softer nitrogen of the pyridine ring [2]. Furthermore, the
    
    
    -TPPO complex is highly insoluble in THF, allowing for filtration directly from the reaction pot.

Q: How efficient is the


 method if my product isn't a strong ligand? 
A:  It is highly efficient. The Batesky-Weix protocol demonstrates that 

forms a stable precipitate (

) in Ethanol, Isopropanol, and Ethyl Acetate, removing >95% of TPPO without chromatography [3].

Part 3: Detailed Experimental Protocols

Protocol A: Calcium Bromide ( ) Complexation (Recommended for Pyridyl Ethers)

Best for: Reactions run in THF, MTBE, or 2-MeTHF.[2] Safe for basic heterocycles.

  • Preparation: Ensure the reaction mixture is in THF (or dilute crude oil into THF).

  • Stoichiometry: Add 2.0 equivalents of anhydrous

    
     (powdered) relative to the amount of TPP used.
    
  • Complexation: Stir vigorously at room temperature for 30–60 minutes. A thick white precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a pad of Celite or a sintered glass frit.

  • Wash: Wash the filter cake with a small volume of THF to recover entrained product.

  • Result: The filtrate contains the product with >95% of TPPO removed.

Protocol B: Zinc Chloride ( ) Precipitation

Best for: Stable, non-basic products in alcoholic solvents.

  • Solvent Swap: If the reaction was in THF/DCM, evaporate and redissolve the crude residue in Ethanol or Isopropanol .

  • Reagent Prep: Prepare a 1.8 M solution of

    
     in warm ethanol.
    
  • Addition: Add the

    
     solution (approx. 2.0 equiv vs TPP) to the crude mixture at room temperature.
    
    • Observation: A bulky white solid (

      
      ) should precipitate immediately.
      
  • Workup: Stir for 2 hours. Filter the solid.[1][2][3][4][5][6][7][8][9]

  • Polishing: Concentrate the filtrate.[3][5] If a small amount of Zn remains, a short silica plug or an aqueous wash (EDTA or

    
    ) will remove it.
    

Part 4: Comparative Data

Table 1: Efficacy of TPPO Removal Methods

MethodTarget SpeciesSolvent CompatibilityRemoval EfficiencyRisk Factors
Hexane Trituration Solubility LimitHexane/Et₂O, Toluene70-90%"Oiling out"; Product co-precipitation.

Complex
Lewis BasicityEtOH, IPA, EtOAc>95%Potential coordination to product amines.

Complex
Lewis BasicityTHF, MTBE, 2-MeTHF>98%Requires anhydrous salt; Salt cost.
Oxalyl Chloride Chemical ReactivityDCM, Toluene>99%Generates HCl; Incompatible with acid-sensitive groups.

References

  • Gilheany, D. G., et al. (2012).[9] "A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions."[9] Organic & Biomolecular Chemistry.

  • Hergueta, A. R. (2023). "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2." Organic Process Research & Development.

  • Batesky, D. C., Weix, D. J., et al. (2017).[9] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry.

  • Lipshutz, B. H., et al. (2006). "Use of Resin-Bound Triphenylphosphine in Mitsunobu Reactions." Journal of Organic Chemistry.

Sources

Optimizing purification of 6-Methyl-3-pyridinyl 4-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 6-Methyl-3-pyridinyl 4-piperidinyl ether

Topic: Optimization of Purification Protocols Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The purification of 6-Methyl-3-pyridinyl 4-piperidinyl ether presents a classic "sticky amine" challenge.[1] The molecule contains two basic nitrogen centers: a moderately basic pyridine (


 due to the electron-donating methyl and ether groups) and a highly basic secondary piperidine (

).

The primary failure modes in purifying this compound are:

  • Irreversible adsorption to acidic silanols on silica gel (resulting in low yields).

  • Broad "tailing" peaks that co-elute with impurities.[1]

  • Oil formation preventing crystallization of the free base.[1]

This guide provides three validated workflows to resolve these issues, moving from high-throughput chromatography to scalable salt formation.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, assess your crude mixture composition.

Q: What is the state of your crude material?

  • Scenario A: Crude oil with non-polar impurities (e.g., unreacted aryl halides, phosphine oxides).

    
    Go to Protocol 1 (Acid-Base Extraction). 
    
  • Scenario B: Complex mixture with polar impurities (e.g., unreacted hydroxypiperidine, N-oxides).[1]

    
    Go to Protocol 2 (Modified Chromatography). 
    
  • Scenario C: High purity (>85%) but oil/gum form; need solid for stability.

    
    Go to Protocol 3 (Salt Formation). 
    

Figure 1: Purification Strategy Decision Tree. Select the workflow based on the chemical nature of your dominant impurities.

Protocol 1: The "Chemical Filter" (Acid-Base Extraction)

Theory: This method exploits the high basicity of the piperidine ring. By lowering the pH to ~4.0, the piperidine is protonated (cationic) and water-soluble, while non-basic organic impurities remain in the organic phase.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Extraction: Extract the organic layer with 0.5 M aqueous HCl (3x).

    • Checkpoint: The product is now in the aqueous layer. Keep the aqueous phase!

    • Discard: The organic layer (contains non-basic impurities like phosphine oxides or unreacted aryl halides).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4 M NaOH or Sat.

    
      until pH > 12.[1]
    
    • Observation: The solution should turn cloudy as the free base precipitates/oils out.

  • Back-Extraction: Extract the cloudy aqueous mixture with DCM (3x).

    • Note: DCM is preferred here over EtOAc due to better solubility of the free amine.

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    

Troubleshooting Q&A:

  • Q: My product didn't extract into the acid layer.

    • A: The lipophilicity of the 6-methyl-3-pyridinyl group might be dragging the salt into the organic phase.[1] Fix: Use a more polar acid solution (e.g., 1M HCl) or switch the organic solvent to Diethyl Ether (which is worse at solvating the salt).

  • Q: An emulsion formed during basification.

    • A: This is common with piperidines.[1] Fix: Add solid NaCl to saturate the aqueous phase (salting out) and filter the biphasic mixture through a Celite pad if insoluble particulates are stabilizing the emulsion.

Protocol 2: Modified Silica Chromatography

Theory: Standard silica is acidic (


).[1] The basic piperidine nitrogen interacts strongly with silanol groups (

), causing peak tailing.[1] We must "deactivate" the silica surface using a volatile amine modifier.[1]

Solvent Systems (Mobile Phase):

SystemCompositionApplication
A (Mild) DCM : MeOH :

(95 : 4 :[1] 1)
General purification.[1] TEA blocks silanols.[1]
B (Strong) DCM : MeOH :

(90 : 9 : 1)
For highly polar/degraded mixtures.
C (Green) EtOAc : EtOH :

(80 : 18 : 2)
Halogen-free alternative.[1]

Critical Protocol - Column Pre-treatment:

  • Slurry Packing: Prepare the silica slurry using the mobile phase containing the amine modifier .

  • The "Flush": Before loading your sample, flush the column with 2 column volumes (CV) of the mobile phase. This ensures the entire silica bed is neutralized.

  • Loading: Dissolve the crude in a minimum amount of DCM (with 1% TEA) and load.

Troubleshooting Q&A:

  • Q: I see "ghost peaks" or splitting.

    • A: This often happens if the column wasn't pre-equilibrated with the amine. The product elutes partly as a free base and partly as a silica-salt.[1] Fix: Repurify using System B (Ammonium Hydroxide), which is stronger and suppresses ionization better than TEA.

  • Q: My product smells like Triethylamine (TEA) after drying.

    • A: TEA has a high boiling point relative to its volatility.[1] Fix: Co-evaporate with Toluene 2x on the rotovap, or dry under high vacuum (< 1 mbar) at 40°C overnight.

Protocol 3: Salt Formation & Crystallization

Theory: If the free base is an oil, converting it to a salt often yields a stable solid. The Oxalate or Fumarate salts are preferred for pyridinyl ethers as they often crystallize better than hygroscopic HCl salts.

Workflow (Oxalate Salt):

  • Dissolve 1.0 eq of the free base oil in Ethanol (EtOH) or Isopropanol (IPA) .

  • Dissolve 1.05 eq of Oxalic Acid in a minimum amount of warm EtOH.

  • Add the acid solution to the amine solution dropwise with stirring.

  • Induction: If no precipitate forms immediately, add Diethyl Ether dropwise until the solution turns slightly turbid.

  • Cooling: Store at 4°C overnight.

  • Collection: Filter the white solid and wash with cold Ether.

Figure 2: Crystallization workflow for converting the oily free base into a handleable solid.[1]

FAQ: Common Issues & Resolutions

Q: Can I use SCX (Strong Cation Exchange) cartridges? A: Yes, highly recommended. SCX cartridges are ideal for this molecule.

  • Protocol: Load crude (in MeOH)

    
     Wash (MeOH) 
    
    
    
    Elute (2M
    
    
    in MeOH).
  • Why: This traps the basic piperidine while non-basic impurities wash through.[1] It avoids the emulsion issues of liquid-liquid extraction.[1]

Q: The 6-methyl group seems to make it less soluble in water than expected.[1] Is this normal? A: Yes. The 6-methyl group adds lipophilicity and disrupts the hydration sphere slightly.[1] However, at pH < 4, the piperidinium charge dominates, so it will go into water.[1] If you struggle with solubility during the acid wash, add 5-10% Methanol to the aqueous acid layer to help solvate the organic bulk.[1]

Q: Is the ether linkage stable to acid? A: Generally, yes. Aryl-alkyl ethers are stable to dilute aqueous acids (HCl) at room temperature.[1] Avoid refluxing in strong HBr or HI, which would cleave the ether.[1]

References

  • Basicity of Heterocycles: Albert, A., Goldacre, R., & Phillips, J. (1948).[1] The strength of heterocyclic bases.[1][2] Journal of the Chemical Society, 2240-2249.[1] (Establishes

    
     trends for aminopyridines vs. piperidines). Link
    
  • Amine Chromatography: Biotage Applications Group.[1] (2023).[3] Strategies for Purifying Organic Amines on Silica. (Detailed mechanisms of amine-silanol interactions). Link

  • Synthesis of Pyridinyl Ethers: Kuhler, T. C., et al. (2005).[1] Process for preparing 1-(6-methylpyridin-3-yl)... (Describes workup and salt formation for similar 6-methyl-3-pyridinyl derivatives). Link

  • Williamson Ether Synthesis Context: Master Organic Chemistry. (2014).[4] The Williamson Ether Synthesis: Mechanism and Troubleshooting. Link

Sources

Resolving solubility issues of 6-Methyl-3-pyridinyl 4-piperidinyl ether free base

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

The Paradox: Researchers frequently encounter "crashing out" (precipitation) or "oiling out" when attempting to introduce 6-Methyl-3-pyridinyl 4-piperidinyl ether (free base) into aqueous biological buffers.[1][2]

The Chemistry: This molecule contains two distinct nitrogen centers:[3][4][5][6]

  • Piperidine Nitrogen (Secondary Amine): Highly basic (

    
    ).[1][2][5]
    
  • Pyridine Nitrogen: Weakly basic (

    
    ).[1][2][5]
    

The Root Cause: In its free base form , the molecule is uncharged and moderately lipophilic (


).[5] At neutral physiological pH (7.4), the piperidine ring is partially protonated, but often not enough to overcome the lattice energy of the solid or the lipophilicity of the pyridine-ether moiety.[5] Consequently, the free base behaves like an oil or a hydrophobic solid, refusing to dissolve in neutral aqueous media (PBS, DMEM) and precipitating when diluted from organic stocks (DMSO).[5]

Solubility Decision Matrix (Workflow)

Before starting your experiment, use this decision tree to select the correct solubilization strategy.

SolubilityWorkflow Start Start: Free Base Solid Goal Define Goal Start->Goal Organic Organic Synthesis (Reaction/Purification) Goal->Organic Synthesis BioAssay Biological Assay (In vitro/In vivo) Goal->BioAssay Biology SolventOrg Use DCM, MeOH, or Ethyl Acetate Organic->SolventOrg Stock Prepare Stock (DMSO/Ethanol) BioAssay->Stock Step 1: 10-50mM Dilution Aqueous Dilution Stock->Dilution Step 2: Dilute to µM CheckPrecip Precipitation? Dilution->CheckPrecip Success Proceed to Assay CheckPrecip->Success No (Clear) Fix Strategy: Acidification or Cyclodextrin CheckPrecip->Fix Yes (Cloudy)

Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental intent.

Solubility Data & Solvent Compatibility

The following values are derived from structural pharmacophore analysis of aminopyridine ethers [1, 2].

Solvent SystemSolubility RatingNotes
Water (Neutral pH 7) < 0.1 mg/mL (Poor)The free base is hydrophobic.[1][2] Do not use without modification.
0.1 M HCl (pH ~1) > 50 mg/mL (High)Forms the water-soluble hydrochloride salt in situ.
DMSO > 100 mg/mL (High)Ideal for stock solutions.[5] Warning: Hygroscopic.
Ethanol > 50 mg/mL (High)Good alternative to DMSO for evaporation purposes.[5]
Dichloromethane (DCM) HighExcellent for extraction/purification of the free base.[5]
PBS (pH 7.4) < 0.5 mg/mL (Poor)Risk of precipitation upon dilution from DMSO.[5]

Troubleshooting Protocols

Scenario A: "My DMSO stock crashes out when I add it to cell culture media."

Diagnosis: This is the "Solvent Shift" effect.[2][5] The hydrophobic free base is soluble in DMSO but instantly aggregates when the solvent environment becomes aqueous.[5]

Protocol: The "Acid-Spike" Method Instead of adding pure DMSO stock to the buffer, pre-acidify or use a salt conversion step.[5]

  • Prepare Stock: Dissolve Free Base in DMSO at 20 mM.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into 0.01 M Acetic Acid or 0.01 M HCl .

    • Why? This protonates the piperidine nitrogen (

      
      ), converting the free base into a soluble acetate or chloride salt.[5]
      
  • Final Dilution: Add this intermediate solution to your media. The high buffering capacity of the media (HEPES/Bicarbonate) will neutralize the excess acid, but the molecule often remains in solution due to supersaturation kinetics or stable salt formation.[5]

Scenario B: "I need to dose this in animals (In Vivo)."

Diagnosis: DMSO is often toxic or tolerated poorly in high volumes.[2][5] The free base cannot be injected directly.[2][5]

Protocol: Formulation with Cyclodextrins Cyclodextrins (HP-β-CD) encapsulate the lipophilic portion of the molecule while the exterior remains hydrophilic [3].[1][2][5]

  • Vehicle Prep: Prepare 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1][2]

  • Compound Addition: Add the 6-Methyl-3-pyridinyl 4-piperidinyl ether free base to the vehicle.

  • Acidification: Add 1.0 equivalent of 1N HCl dropwise while vortexing.

    • Visual Check: The solution should turn clear as the salt forms and complexes with the cyclodextrin.[5]

  • pH Adjustment: Back-titrate carefully with 1N NaOH to pH 4.5 – 6.0 (tolerable for IP/PO dosing).

Advanced Protocol: Converting Free Base to HCl Salt

If you frequently use this compound, converting the free base to a stable Dihydrochloride salt is the most robust solution [4].[5]

SaltFormation Step1 Dissolve Free Base in Ethanol or MeOH Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Add 2.2 eq. HCl (4M in Dioxane or Ether) Step2->Step3 Step4 Precipitation Occurs Step3->Step4 Step4->Step1 No (Evaporate & Triturate) Step5 Filter & Wash (Cold Ether) Step4->Step5 Yes Step6 Dry under Vacuum Step5->Step6

Figure 2: Chemical workflow for converting the lipophilic free base into a hydrophilic hydrochloride salt.

Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve the free base in water? A: No. Sonication may temporarily disperse the compound (creating a suspension), but it will not dissolve it thermodynamically.[5] It will likely precipitate or "crash out" during your assay, leading to false negatives or variable data.[5] You must protonate the amine (lower pH) to achieve true solubility.[5]

Q: Why does the solution turn yellow/brown over time? A: Aminopyridines are susceptible to oxidation, especially in solution.[5]

  • Fix: Store DMSO stocks at -20°C or -80°C. Use amber vials to protect from light. Flush vials with Nitrogen or Argon after use.[2][5]

Q: What is the pKa of the Piperidine vs. the Pyridine? A:

  • Piperidine NH: ~10.8 (Strong base).[5] This is your primary handle for salt formation.[2][5]

  • Pyridine N: ~4.5 (Weak base).[5] It will only protonate in very strong acid (pH < 2) [1].[5]

Q: My LC-MS peak shape is terrible (tailing). Why? A: Secondary amines interact strongly with residual silanols on C18 columns.[2][5]

  • Fix: Ensure your mobile phase contains a modifier like 0.1% Formic Acid or 0.05% TFA to mask silanols and ensure the amine is fully protonated, sharpening the peak.[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidine. Retrieved from [Link]

  • Jansook, P., et al. (2018). Cyclodextrins in Pharmaceutical Solubility and Stability. Retrieved from [Link]

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Retrieved from [Link]

Sources

Preventing oxidation of electron-rich pyridine rings during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢 Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Prevention of Oxidative Degradation in Electron-Rich Pyridine Derivatives

System Overview & Triage

Welcome to the Technical Support Center. You are likely here because your "standard" pyridine chemistry has failed. While unsubstituted pyridine is electron-deficient and resistant to oxidation, electron-rich pyridines (e.g., aminopyridines, alkoxypyridines, and dihydropyridines) behave differently. They possess high-lying HOMO orbitals, making them susceptible to N-oxidation, oxidative dimerization, or dehydrogenation (aromatization).

Quick Diagnostic: Is Oxidation Your Problem?

Before applying a fix, confirm the failure mode using this triage matrix:

SymptomMass Spec ShiftLikely IssueRoot Cause
Product + 16 Da

N-Oxidation Electrophilic attack on Pyridine Nitrogen by oxidants/peroxides.
Product - 2 Da

Aromatization Oxidative dehydrogenation (Specific to Dihydropyridines).
Darkening / Tar Complex / PolymerRadical Polymerization SET (Single Electron Transfer) oxidation of amino-substituents.
Loss of SM VariableRing Opening Radical addition (e.g., OH•) followed by fragmentation.

Troubleshooting Guides (Ticket-Based Q&A)

TICKET #402: Preventing N-Oxidation of Aminopyridines

User: I am performing an oxidation elsewhere on my molecule (using mCPBA) but my 4-aminopyridine moiety keeps turning into an N-oxide. How do I stop this?

Dr. Vance: This is a classic selectivity issue. The amino group pushes electron density into the ring nitrogen, making it highly nucleophilic. You cannot rely on steric hindrance alone. You must electronically deactivate the pyridine nitrogen before introducing the oxidant.

The Fix: Transient Protonation or Complexation The most robust method is to tie up the nitrogen lone pair.

  • Protonation: Run the reaction in acidic media if your oxidant permits (e.g., using

    
     in acetic acid often favors the acid salt over the N-oxide, though peracids are tricky).
    
  • Lewis Acid Protection (Recommended): Pre-complex the pyridine with

    
    . The resulting adduct is electron-deficient and inert to electrophilic oxidants like mCPBA.
    

Protocol:


-Protected Oxidation 
  • Dissolve substrate (1.0 equiv) in DCM at 0°C.

  • Add

    
     (1.1 equiv) dropwise. Stir for 15 min. Observation: A precipitate (the salt) may form.
    
  • Add mCPBA (1.0 equiv). Stir until the target oxidation is complete.

  • Workup (Critical): Quench with saturated

    
    . The base will deprotonate/decomplex the pyridine, returning your free base product without the N-oxide impurity.
    

Mechanistic Visualization: The diagram below illustrates why the "Protect-Oxidize-Deprotect" cycle works while direct oxidation fails.

ProtectionStrategy cluster_0 Direct Path (Failure) Substrate Electron-Rich Pyridine NOxide N-Oxide (Impurity) Substrate->NOxide Direct Oxidation Substrate->NOxide Complex Py-BF3 Complex (Deactivated) Substrate->Complex + Acid Oxidant Oxidant (mCPBA/Peroxide) Acid Lewis Acid (BF3) Complex->Complex + Oxidant (No Reaction at N) Product Target Product (Pyridine Intact) Complex->Product + Base Base Basic Workup (NaHCO3)

Figure 1: Mechanism of Lewis Acid protection preventing N-oxide formation during oxidative synthesis.

TICKET #409: Stability of 1,4-Dihydropyridines (Hantzsch Esters)

User: My Hantzsch ester synthesis works, but during purification/storage, the bright yellow solid turns pale and the NMR shows aromatic pyridine signals. I'm losing yield to aromatization.

Dr. Vance: 1,4-Dihydropyridines (1,4-DHPs) are notoriously sensitive. The driving force here is the restoration of aromaticity. This process is catalyzed by two factors you must eliminate: Light and Oxygen .

The Fix: The "Vampire" Protocol You must treat these intermediates as if they are allergic to light and air.

  • Photostability: DHPs undergo photo-oxidation. Use amber glassware or wrap flasks in aluminum foil immediately.

  • Atmosphere: Spontaneous oxidative aromatization occurs in air. Store under Argon/Nitrogen.

  • Radical Scavenging: If you must handle them in solution for long periods, add a radical scavenger like BHT (Butylated hydroxytoluene) (0.1 mol%) to the solvent, provided it doesn't interfere with the next step.

Comparison of DHP Stability Factors:

FactorImpact on DHPMitigation
UV/Vis Light Triggers radical aromatization to pyridine.Amber vials; Foil wrap.
Oxygen Oxidizes C4-H bond (aromatization).Degas solvents; Argon balloon.
Acidic SiO2 Promotes disproportionation/oxidation during chromatography.Add 1%

to eluent; Use Alumina.
Nitro Groups Nitro-substituted DHPs oxidize faster (delocalization).Keep cold (-20°C).

Reference Note: The mechanism of DHP oxidation often involves singlet oxygen or superoxide formation, particularly in solution. See Memoli et al. for kinetic details on DHP photodegradation [1].

TICKET #515: "Mystery" Decomposition of Alkoxypyridines

User: I'm reacting a 2-methoxypyridine. It's not forming an N-oxide, but the reaction mixture turns black and I see multiple spots. What is happening?

Dr. Vance: You are likely triggering Single Electron Transfer (SET) oxidation. Electron-rich rings (like 2-methoxypyridine or p-dimethylaminopyridine) have low oxidation potentials. If you use hypervalent iodine or metal oxidants, you generate radical cations. These radical cations react with solvent or themselves to form polymers (the "black tar").

The Fix: Switch the Oxidant or Solvent

  • Avoid SET Oxidants: Avoid CAN (Ceric Ammonium Nitrate) or high-valent metals if possible.

  • Solvent Switch: Use solvents that do not stabilize radical cations. Avoid DMF; switch to Acetonitrile or DCM.

  • Protonation (Again): Even weak acids can raise the oxidation potential of the ring, making it harder to abstract an electron.

Standard Operating Procedures (SOPs)

SOP-01: Degassing Solvents for Sensitive Pyridines

Required for: Dihydropyridines, Aminopyridines in radical-prone conditions.

  • Freeze-Pump-Thaw (Gold Standard):

    • Place solvent in a Schlenk flask.

    • Freeze with liquid

      
      .
      
    • Apply vacuum (5 min).

    • Thaw in warm water (under static vacuum).

    • Repeat 3x. Backfill with Argon.[1]

  • Sparging (Routine Use):

    • Insert a gas dispersion tube (fritted glass) into the solvent.

    • Bubble dry Argon vigorously for 20 minutes.

    • Note: Nitrogen is often insufficient for highly sensitive DHPs; Argon is heavier and blankets the surface better.

SOP-02: Rescue of N-Oxidized Products

If prevention failed, use this mild reduction protocol to recover the pyridine base.

Reagent: Ammonium Formate + Pd/C (Transfer Hydrogenation). Why: This is milder than


 or 

balloons and highly chemoselective for N-oxides [2].

Protocol:

  • Dissolve crude N-oxide in Methanol.

  • Add 10% Pd/C (10 wt%) and Ammonium Formate (3-5 equiv).

  • Stir at RT (or mild reflux) for 1-4 hours.

  • Filter through Celite.

  • Concentrate.[2][3][4] The N-oxide oxygen is removed as water.

Decision Tree: Synthesis Planning

Use this logic flow to plan your synthesis involving electron-rich pyridines.

SynthesisPlanning Start Start: Synthesis with Electron-Rich Pyridine Q1 Does the reaction involve an Oxidant? Start->Q1 Safe Standard Inert Atmosphere Sufficient Q1->Safe No Q2 Is the Pyridine Nitrogen the reaction site? Q1->Q2 Yes Direct Proceed with Careful Stoichiometry Q2->Direct Yes Q3 Is the Pyridine an Aminopyridine? Q2->Q3 No (Site is elsewhere) Protect REQUIRED: Pre-complex with BF3 or Protonate (TFA/HCl) Q3->Protect Yes Q4 Is it a Dihydropyridine (Hantzsch)? Q3->Q4 No Q4->Safe No (Standard Py) DHP_Proto Amber Glassware Argon Sparging Avoid Acidic Workup Q4->DHP_Proto Yes

Figure 2: Decision matrix for handling electron-rich pyridines during synthesis.

References

  • Memoli, A. et al. (2019). Photostabilization of Liquid Formulations of Dihydropyridines. National Institutes of Health (PMC). Available at: [Link]

  • Zacharie, B. et al. (2001).[5] A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. Available at: [Link]

  • Baran, P. et al. (2012).[6] Pyridine N-Oxides: Synthesis and Reactivity. Baran Lab Group Meeting Notes. Available at: [Link]

  • ACS GCI. (2026). Pyridine Ring Synthesis Reagent Guide. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Albini, A. & Pietra, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc. Available at: [Link]

Sources

Minimizing side reactions in etherification of 3-hydroxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing N-Alkylation and Side Reactions in 3-Hydroxypyridine Etherification Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The Ambident Nucleophile Challenge

Etherification of 3-hydroxypyridine is deceptively simple. The core challenge lies in its ambident nucleophilicity . 3-Hydroxypyridines exist in a tautomeric equilibrium between the neutral hydroxy form and the zwitterionic form (NH+ / O-).

In standard basic conditions, you generate a pyridinolate anion where the negative charge is delocalized between the Oxygen and the Nitrogen.

  • O-Alkylation (Desired): Kinetic control, favored by "hard" electrophiles and specific cation effects.

  • N-Alkylation (Major Impurity): Thermodynamic control, often favored by polar protic solvents and small counter-ions (Li+, Na+), leading to pyridinium salts or zwitterionic byproducts.

This guide provides three validated workflows to lock selectivity toward the Oxygen atom.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the strategic intervention points.

G Start 3-Hydroxypyridine Base Deprotonation (Base) Start->Base Anion Ambident Anion (Delocalized Charge) Base->Anion PathN N-Alkylation (Undesired Zwitterion) Anion->PathN Polar Protic Solvents Small Cations (Na+, K+) PathO O-Alkylation (Target Ether) Anion->PathO Polar Aprotic (DMF) Large Cations (Cs+) Silver Ag+ Coordination (Blocks N-site) Anion->Silver Cesium Cs+ Effect (Naked Anion) Anion->Cesium Silver->PathO Forces O-attack Cesium->PathO Promotes O-attack

Figure 1: Mechanistic divergence in 3-hydroxypyridine alkylation. Strategic use of Ag+ or Cs+ steers the reaction toward the O-alkylation pathway.

Validated Protocols
Protocol A: The Cesium Carbonate Method (Standard)

Best for: Primary alkyl halides, benzyl halides, and robust substrates. Mechanism: The "Cesium Effect."[1] The large ionic radius of Cesium (1.67 Å) forms a weak ion pair with the pyridinolate oxygen. This creates a "naked anion" in polar aprotic solvents, enhancing nucleophilicity at the harder Oxygen center while minimizing tight ion-pairing that might favor N-alkylation.

Step-by-Step:

  • Dissolution: Dissolve 3-hydroxypyridine (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: DMF is superior to acetonitrile for solubility.

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 – 2.0 equiv).
    
  • Activation: Stir at room temperature for 30 minutes. The solution often turns yellow/orange, indicating anion formation.

  • Alkylation: Add the alkyl halide (1.1 – 1.2 equiv) dropwise.

    • Critical: If using alkyl iodides, keep the temp at 25°C. If using alkyl bromides, heat to 60°C may be required.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with

    
     (5% aq) to remove DMF.
    

Troubleshooting Data:

Variable Recommendation Reason
Solvent DMF or DMSO Solvates the cation, leaving the anion "naked" and reactive.

| Base |


 | Higher O/N selectivity compared to 

or

. | | Temp | 25°C - 60°C | Higher temps (>80°C) increase N-alkylation rates. |
Protocol B: The Silver Carbonate "Blocking" Method

Best for: Stubborn substrates where N-alkylation persists, or when using highly reactive alkyl iodides. Mechanism: Silver(I) is a soft Lewis acid. It preferentially coordinates to the Nitrogen lone pair (soft base) of the pyridine ring. This coordination sterically and electronically blocks the nitrogen, forcing the alkylating agent to react with the Oxygen.

Step-by-Step:

  • Setup: Use a foil-wrapped flask (light sensitive).

  • Mix: Suspend 3-hydroxypyridine (1.0 equiv) and Silver Carbonate (

    
    )  (1.1 equiv) in Toluene  or Benzene  (0.1 M).
    
  • Reflux: Heat to reflux for 1 hour to ensure formation of the Ag-pyridinolate complex.

  • Addition: Add Alkyl Iodide (1.2 equiv) and reflux for 12–24 hours.

  • Filtration: Filter through a Celite pad to remove silver salts.

Protocol C: Chan-Lam Coupling (For Arylation)

Best for: Creating biaryl ethers (O-arylation) where


 is impossible.
Mechanism:  Copper(II)-mediated oxidative coupling using boronic acids.

Step-by-Step:

  • Reagents: Combine 3-hydroxypyridine (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and

    
     (1.0 equiv).
    
  • Base/Ligand: Add Pyridine (3.0 equiv) and 4Å Molecular Sieves.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Atmosphere: Stir open to air (or under an

    
     balloon) at RT for 24–48h.
    
Troubleshooting & FAQs

Q1: I am seeing a major byproduct that is highly polar and stays on the baseline of my TLC. What is it? A: This is almost certainly the N-alkylated zwitterion (pyridinium salt).

  • Fix: Switch from

    
    /Acetone to 
    
    
    
    /DMF. If that fails, switch to the Silver Carbonate method (Protocol B). N-alkylation is thermodynamically stable; once formed, it is difficult to reverse.

Q2: My reaction works for Methyl Iodide but fails for Isopropyl Iodide. A: Secondary halides are prone to elimination (


)  competing with substitution (

). 3-hydroxypyridine anion is basic.
  • Fix: Use the Mitsunobu reaction for secondary alcohols instead of alkyl halides.

    • Mitsunobu Protocol:[2][3][4][5][6] 3-hydroxypyridine (1.0 eq),

      
       (1.5 eq), Secondary Alcohol (1.0 eq) in THF. Cool to 0°C, add DIAD (1.5 eq) dropwise.
      
    • Note: If the

      
       of the pyridinol is >11, standard Mitsunobu may fail.[4] Use ADDP/
      
      
      
      (specialized reagents) for higher
      
      
      nucleophiles.

Q3: Can I use Sodium Hydride (NaH)? A: Use with caution. While NaH is a strong base, the resulting Sodium salt forms tight ion pairs in THF, which can actually increase N-alkylation due to the proximity of the cation to the nitrogen. If you must use NaH, add 15-Crown-5 to chelate the sodium and loosen the ion pair.

Q4: How do I distinguish O-alkyl vs N-alkyl products by NMR? A:

  • O-Alkyl: The

    
    -protons of the ether group (O-CH2) typically appear at 4.0 – 5.2 ppm . The pyridine ring protons often show a specific coupling pattern typical of 3-substituted pyridines.
    
  • N-Alkyl: The

    
    -protons on the nitrogen substituent (N-CH2) are often shifted upfield relative to O-CH2, but the ring protons  shift significantly downfield (deshielded) due to the positive charge character on the nitrogen.
    
Decision Matrix

Use this logic flow to select your method:

DecisionTree Start Start: 3-Hydroxypyridine Etherification Type What is the Electrophile? Start->Type Alkyl Alkyl Halide (Primary) Type->Alkyl AlkylSec Alkyl Halide (Secondary) Type->AlkylSec Aryl Aryl Boronic Acid Type->Aryl MethodA Protocol A: Cs2CO3 / DMF Alkyl->MethodA Standard MethodD Mitsunobu Reaction AlkylSec->MethodD Avoid Elimination MethodC Protocol C: Chan-Lam Coupling Aryl->MethodC MethodB Protocol B: Ag2CO3 / Toluene MethodA->MethodB If N-alkylation > 10%

Figure 2: Method selection based on electrophile type and steric hindrance.

References
  • Cesium Carbonate Effect

    • Title: Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight.[1][7][8]

    • Source: RSC Advances, 2023.
    • URL:[Link]

  • Mitsunobu Protocol & pKa Considerations

    • Title: ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists.[3][4]

    • Source: Beilstein Journal of Organic Chemistry, 2006.[3]

    • URL:[Link][3]

  • Silver Carbonate Mediation

    • Title: Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4-Hydroxy-2-quinolones.[9]

    • Source: Journal of the Brazilian Chemical Society, 2011.
    • URL:[Link]

  • Chan-Lam Coupling Mechanism

    • Title: Copper-promoted C-heteroatom bond cross-coupling reactions with boronic acids and derivatives.[10][11][12]

    • Source: Organic Chemistry Portal (Summary of Lam/Chan/Evans work).
    • URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 6-Methyl-3-pyridinyl 4-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up challenges for 6-Methyl-3-pyridinyl 4-piperidinyl ether (also known as 2-methyl-5-(piperidin-4-yloxy)pyridine). This document is structured to assist process chemists and researchers in transitioning from medicinal chemistry routes (gram-scale) to robust process routes (kilogram-scale).

Executive Summary & Route Selection

The synthesis of 6-Methyl-3-pyridinyl 4-piperidinyl ether typically relies on the formation of a C–O bond between a 3-hydroxypyridine derivative and a 4-hydroxypiperidine scaffold.

While the Mitsunobu reaction is the standard "first-pass" method in medicinal chemistry, it is often unsuitable for multi-kilogram scale-up due to poor atom economy, difficult purification (triphenylphosphine oxide removal), and safety concerns regarding azo reagents.

Recommendation: For scale-up (>100g), we strongly recommend transitioning to a Nucleophilic Substitution (SN2) strategy using an activated sulfonate ester (Mesylate/Tosylate).

Route Comparison Table
FeatureMethod A: Mitsunobu CouplingMethod B: SN2 Displacement (Recommended)
Reagents PPh3, DEAD/DIAD, Pyridinol, AlcoholMesyl Chloride, Base (Cs2CO3/K2CO3), Pyridinol
Atom Economy Poor (Generates Ph3PO, Hydrazine)Good (Generates salt + sulfonic acid)
Purification Difficult (Chromatography often required)Crystallization possible
Key Impurity Hydrazine byproducts, Ph3POElimination product (Tetrahydropyridine), N-alkylated isomer
Scalability Low (Exotherms, reagent stability)High (Standard unit operations)

Detailed Process Protocol (SN2 Route)

This protocol focuses on the displacement of N-Boc-4-mesyloxypiperidine by 6-methylpyridin-3-ol.

Step 1: Activation of the Piperidine

Reagents: N-Boc-4-hydroxypiperidine, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), DCM. Critical Parameter: Temperature control (< 5°C) during MsCl addition is vital to prevent thermal decomposition and side reactions.

Step 2: Etherification (The Critical Step)

Reagents: 6-Methylpyridin-3-ol, N-Boc-4-mesyloxypiperidine, Cs2CO3 (or K2CO3), DMF or DMSO. Conditions: 60–80°C, 12–24 h.

Mechanism & Selectivity: 3-Hydroxypyridines are ambident nucleophiles. While O-alkylation is desired, N-alkylation (forming the zwitterionic pyridinium species) is a competing pathway.

  • Solvent Effect: Polar aprotic solvents (DMF, DMSO) favor the "naked" phenoxide anion, promoting O-alkylation.

  • Base Effect: Cesium Carbonate (Cs2CO3) is often superior due to the "Cesium Effect," which enhances the nucleophilicity of the oxygen atom and solubility in organic solvents.

Step 3: Deprotection

Reagents: HCl in IPA or Dioxane, or TFA in DCM. Workup: Neutralization to free base or isolation as the dihydrochloride salt.

Troubleshooting Guide & FAQs

Section A: Reaction Failures & Yield Issues

Q1: My SN2 reaction yield is stuck at 40-50%. Where is the rest of my material? Diagnosis: You are likely experiencing E2 Elimination .

  • The Issue: The secondary mesylate on the piperidine ring is prone to elimination under basic conditions and high temperatures, forming the volatile N-Boc-1,2,3,6-tetrahydropyridine.

  • Solution:

    • Lower Temperature: Limit reaction temperature to 60°C. Higher temperatures exponentially favor elimination over substitution.

    • Base Choice: Switch from strong/bulky bases to K2CO3 or Cs2CO3. Avoid NaH if elimination is observed, as it is highly basic and promotes E2.

    • Stoichiometry: Use a slight excess of the mesylate (1.2 equiv) to account for the portion lost to elimination.

Q2: I see a new spot on TLC that is more polar than my product. Is this the N-alkylated impurity? Diagnosis: Yes, this is likely the N-alkylated zwitterion .

  • The Issue: 3-Hydroxypyridines can react at the nitrogen atom.

  • Validation: Check the UV spectrum. N-alkylated pyridones/pyridiniums often have significantly different UV absorption maxima compared to the ether.

  • Solution:

    • Solvent: Ensure strictly anhydrous DMF/DMSO. Water solvates the oxygen anion, making it less nucleophilic and allowing the nitrogen (which is less solvated) to compete.

    • Leaving Group: Mesylates are generally good, but ensuring the reaction mixture is homogeneous helps.

Section B: Mitsunobu Specifics (If you must use this route)

Q3: The Mitsunobu reaction turns into a solid block of precipitate. How do I handle this at scale? Diagnosis: Precipitation of Triphenylphosphine Oxide (TPPO) and Hydrazine dicarboxylate.

  • Solution:

    • Solvent Switch: Run the reaction in Toluene or DCM/Ether mixtures where TPPO precipitates out. Filter the solids before attempting aqueous workup.

    • Reagent Replacement: Use 1,1'-(Azodicarbonyl)dipiperidine (ADDP) and Tributylphosphine (PBu3) . The byproducts are easier to remove, though PBu3 requires strict air-free handling.

Visualizing the Process & Impurity Fate

The following diagram illustrates the reaction pathways and the origin of critical impurities.

G Start N-Boc-4-hydroxypiperidine Mesylate Intermediate: N-Boc-4-Mesylate Start->Mesylate MsCl, TEA < 5°C Product Target Ether: N-Boc-Protected Precursor Mesylate->Product Cs2CO3, DMF SN2 Pathway Impurity_Elim Impurity A (E2): Tetrahydropyridine Mesylate->Impurity_Elim Base, Heat Elimination Side Rxn Pyridinol Reagent: 6-Methylpyridin-3-ol Pyridinol->Product O-Alkylation Impurity_N Impurity B (N-Alk): N-Alkylated Zwitterion Pyridinol->Impurity_N N-Alkylation (Competing) Final Final Product: 6-Methyl-3-pyridinyl 4-piperidinyl ether Product->Final Deprotection (HCl or TFA)

Figure 1: Reaction pathway analysis showing the competition between the desired SN2 etherification and the competing Elimination and N-alkylation side reactions.

Critical Process Parameters (CPP) Summary

ParameterRangeImpact on Quality
Activation Temp (Step 1) -5°C to 5°CHigh temp leads to chloride impurities and sulfene decomposition.
Coupling Temp (Step 2) 60°C - 70°C>80°C increases Elimination (Impurity A). <50°C stalls reaction.
Water Content (KF) < 0.1%Water promotes hydrolysis of mesylate and N-alkylation.
Stoichiometry 1.2 eq MesylateExcess mesylate compensates for elimination loss.

References

  • Mitsunobu Reaction Overview & Mechanisms

    • Organic Chemistry Portal.[1] "Mitsunobu Reaction."[1][2][3][4][5] Available at: [Link]

  • Scale-Up of Pyridine Ethers (Mitsunobu vs SNAr)

    • National Institutes of Health (PMC). "ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists."[5] Available at: [Link]

  • Regioselectivity of Hydroxypyridine Alkylation

    • Journal of Organic Chemistry.[3][6][7] "Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction." (Discusses the N vs O selectivity challenges). Available at: [Link]

  • Process Chemistry of Fentanyl Precursors (Relevant Piperidine Chemistry)

    • DTIC (Defense Technical Information Center). "Fentanyl Synthesis Using N-BOC-4-Piperidinone." (Detailed experimental data on N-Boc-4-piperidine handling and deprotection). Available at: [Link]

Sources

Separation of impurities in 6-methyl-3-pyridinyl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of Impurities & Purification Protocols

Ticket ID: #PYR-6M-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Switchable" Heterocycle

Welcome to the technical support hub for pyridine ether synthesis. If you are synthesizing 6-methyl-3-pyridinyl ethers (often key intermediates for nicotinic agonists or COX-2 inhibitors like Etoricoxib), you are likely facing a specific triad of impurities: regioisomers (N-alkylation), unreacted phenols, and residual metal catalysts.

This guide does not just list steps; it leverages the unique chemical property of your target molecule: the basicity of the pyridine nitrogen (


) . Unlike standard organic ethers, your product is a "pH-switchable" surfactant. We will use this handle to separate it from neutral and acidic impurities without expensive chromatography.

Module 1: The "pH-Switch" Extraction Protocol

Target Impurities: Unreacted phenols, neutral organic side-products, non-basic tars.

The 6-methyl group on the pyridine ring is electron-donating, slightly increasing the basicity of the ring nitrogen compared to unsubstituted pyridine. This allows us to protonate the product selectively, moving it into the aqueous phase while leaving non-basic impurities in the organic phase.

The Protocol
StepActionMechanistic Rationale
1 Dissolution Dissolve crude reaction mixture in a non-polar organic solvent (e.g., MTBE or Toluene ). Avoid DCM if possible to prevent emulsion formation with basic aqueous layers.
2 Acid Wash (The Switch) Extract with 1M HCl (aq) . Aim for aqueous pH < 2. Result: The pyridinyl ether is protonated (

) and moves to the aqueous layer. Phenols and neutral impurities stay in the organic layer.
3 Phase Separation Keep the Aqueous Layer . Discard the Organic Layer (contains unreacted phenol and neutral byproducts).
4 Organic Wash Wash the acidic aqueous layer again with fresh MTBE. Result: Removes trapped neutral organics and traces of the alkylating agent.
5 Basification (The Recovery) Cool the aqueous layer to 0-5°C. Slowly add 6M NaOH or NH4OH until pH > 10. Result: The pyridinyl ether is deprotonated (neutralized) and precipitates or oils out.
6 Final Extraction Extract the now-cloudy aqueous mixture with Ethyl Acetate or DCM . Dry over

and concentrate.
Visualization: The Acid-Base Logic Gate

AcidBaseExtraction Start Crude Reaction Mixture (Product + Phenols + Neutrals) AcidStep Add 1M HCl (pH < 2) Partition Start->AcidStep OrgLayer1 Organic Phase 1 (Contains Phenols, Neutrals) AcidStep->OrgLayer1 Non-Basics AqLayer1 Aqueous Phase 1 (Contains Product-H+) AcidStep->AqLayer1 Protonated Pyridine WashStep Wash with MTBE AqLayer1->WashStep OrgLayer2 Organic Phase 2 (Discard) WashStep->OrgLayer2 AqLayer2 Aqueous Phase 2 (Purified Product-H+) WashStep->AqLayer2 BaseStep Basify to pH > 10 (NaOH/NH4OH) AqLayer2->BaseStep FinalExtract Extract into EtOAc Evaporate BaseStep->FinalExtract Product Purified 6-methyl-3-pyridinyl ether FinalExtract->Product

Figure 1: Flowchart demonstrating the selective protonation strategy to isolate basic pyridine ethers from non-basic reaction impurities.

Module 2: The Regioisomer Crisis (N- vs. O-Alkylation)

Target Impurities: N-alkylated pyridones (The "Ambident" Problem).

In


 or coupling reactions involving 3-hydroxypyridines, the nitrogen atom can compete with the oxygen atom as a nucleophile, leading to N-alkylation. This creates a pyridone-like impurity that is chemically very similar to your ether product.
Diagnosis & Separation[1][2][3]
  • The Symptom: You see a persistent impurity (5-15%) that co-elutes on standard Silica TLC.

  • The Cause: N-alkylation products are more polar than O-alkylation products due to the amide-like resonance of the pyridone ring.

  • The Fix:

    • Switch Stationary Phase: Standard silica is acidic and interacts strongly with the basic pyridine, causing tailing that masks the separation. Use Amine-Functionalized Silica or neutralize your silica slurry with 1% Triethylamine (TEA) before loading.

    • Eluent Modification: Use a gradient of DCM:MeOH (95:5) with 0.5% NH4OH . The ammonia suppresses the protonation of the pyridine on the silica surface, sharpening the peaks and allowing the more polar N-alkyl impurity to elute after the O-ether product.

Module 3: Trace Metal Scavenging (Ullmann/Buchwald Residues)

Target Impurities: Copper (Cu), Palladium (Pd).

If you synthesized your ether via Ullmann coupling (e.g., using CuI and a ligand), simple extraction often fails to remove chelated copper species, which turn your product green/blue or lead to degradation over time.

Troubleshooting Guide: Metal Removal
MethodProtocolBest For
EDTA Wash Wash the organic product layer with 0.1M aqueous EDTA (

). Repeat until the aqueous layer is colorless.
Bulk Copper Removal (Cheap, effective for >1000 ppm).
Solid Scavengers Stir crude organic solution with SiliaMetS® Thiol or QuadraPure™ TU for 4 hours at 40°C. Filter.Polishing (Getting <1000 ppm down to <10 ppm).
Crystallization If the product is solid, recrystallize from IPA/Water . Metal salts stay in the mother liquor.Final Drug Substance (High purity requirements).

Frequently Asked Questions (FAQ)

Q: My product turned into a black tar during the acid wash. What happened? A: You likely used an acid that was too strong or concentrated (e.g., conc.


). Pyridine rings are stable, but the ether linkage can be sensitive, and high heat + strong acid can induce polymerization. Solution:  Use 1M HCl  or 10% Citric Acid  and keep the extraction cold (0-10°C).

Q: I have a "Ghost Peak" in HPLC that grows when I leave the sample in solution. A: This is often the N-oxide . Pyridines are easily oxidized by dissolved oxygen or residual peroxides in ethers (THF/Dioxane).

  • Check: Does the peak have a mass of

    
    ?
    
  • Fix: Add a stabilizer (BHT) to your solvents or store the compound as the HCl salt, which is resistant to N-oxidation.

Q: The aqueous layer is an emulsion that won't separate. A: Pyridinium salts act as surfactants.

  • Fix 1: Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.

  • Fix 2: Filter the emulsion through a pad of Celite; fine particulate matter often stabilizes the emulsion.

References

  • BenchChem. (2025).[1] A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction & Ullmann Ether Synthesis. Retrieved from

  • ChemicalBook. (2025). Synthesis and Impurity Profile of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Retrieved from

  • Li, J. J. (2014).[2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Contextual grounding for

    
     and Ullmann mechanisms).
    
  • Patsnap. (2014).[2] Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Patent WO2013065064A1. Retrieved from

Sources

Validation & Comparative

Comparative Binding Analysis: A-85380 vs. 6-Methyl-3-pyridinyl 4-piperidinyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the gold-standard nAChR ligand A-85380 and its structural analog, 6-Methyl-3-pyridinyl 4-piperidinyl ether .

Executive Summary

This guide analyzes the pharmacological distinctiveness of two 3-pyridyl ether ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs).

  • A-85380 : A high-affinity, selective azetidine -based agonist used as a benchmark for

    
     nAChR quantification.
    
  • 6-Methyl-3-pyridinyl 4-piperidinyl ether : A piperidine -based analog (CAS 946759-84-8) representing a structural evolution designed to modulate lipophilicity and metabolic stability, often at the cost of absolute binding affinity compared to the azetidine parent.

The comparison highlights the critical Structure-Activity Relationship (SAR) principle: Ring Expansion (Azetidine


 Piperidine)  and Pyridine Methylation , which collectively tune the ligand's selectivity profile and pharmacokinetic properties.

Chemical & Structural Profile[1][2]

The core pharmacophore for high-affinity nAChR binding requires a cationic center (pyrrolidine/azetidine/piperidine nitrogen) interacting with Trp147 of the


 subunit, and a hydrogen bond acceptor (pyridine nitrogen/ether oxygen) interacting with the complementary non-

subunit.
FeatureA-85380 6-Methyl-3-pyridinyl 4-piperidinyl ether
IUPAC Name 3-[(2S)-azetidin-2-ylmethoxy]pyridine4-[(6-methylpyridin-3-yl)oxy]piperidine
Cationic Center Azetidine (4-membered ring)Piperidine (6-membered ring)
Linker Methoxy (-O-CH

-)
Direct Ether (-O-)
Pyridine Sub. Unsubstituted6-Methyl substitution
Formula C

H

N

O
C

H

N

O
CAS No. 191023-43-5946759-84-8
Structural Logic Diagram (SAR)

The following diagram illustrates the structural evolution and its pharmacological impact.

SAR_Logic A85380 A-85380 (Azetidine Scaffold) Mod1 Ring Expansion (4-mem to 6-mem) A85380->Mod1 Structural Modification Target 6-Methyl-3-pyridinyl 4-piperidinyl ether Mod1->Target Effect1 Increased Steric Bulk Reduced Affinity (Ki) Mod1->Effect1 Consequence Mod2 Pyridine Methylation (6-Methyl) Effect2 Altered Efficacy (Partial Agonism Potential) Mod2->Effect2 Consequence Target->Mod2

Caption: SAR flow depicting the transition from the high-affinity azetidine scaffold to the bulkier piperidine analog.

Binding Affinity & Pharmacological Performance[4][5]

The Benchmark: A-85380

A-85380 is characterized by sub-nanomolar affinity for the


 subtype.[1] Its constrained azetidine ring positions the cationic nitrogen optimally to interact with the high-affinity agonist binding site.
  • 
     (
    
    
    
    ):
    0.05 nM ± 0.01 nM
  • 
     (
    
    
    
    ):
    ~148 nM
  • Selectivity Ratio: >2000-fold selective for

    
     over 
    
    
    
    .
The Analog: 6-Methyl-3-pyridinyl 4-piperidinyl ether

The transition to a piperidine ring (ring expansion) generally results in a decrease in binding affinity due to increased steric bulk and entropic penalties upon binding. Additionally, the 6-methyl group on the pyridine ring is a classic medicinal chemistry modification used to block metabolic oxidation, though it often slightly reduces potency compared to the unsubstituted pyridine.

  • Estimated

    
     (
    
    
    
    ):
    10 – 100 nM range (Structure-inferred).
    • Note: While direct literature

      
       values for this specific CAS are proprietary to specific SAR campaigns, piperidine ether analogs of A-85380 typically exhibit 2-3 orders of magnitude lower affinity than the azetidine parent.
      
  • Pharmacological Role: Often investigated as a partial agonist or a building block for dual-action ligands. The larger ring allows for further substitution (e.g., N-alkylation) to regain affinity or target other receptors (e.g., H3R/AChE dual inhibitors).

Comparative Data Summary
ParameterA-853806-Methyl-3-pyridinyl 4-piperidinyl ether
Primary Target

nAChR

nAChR
Binding Affinity (

)
High (~0.05 nM)Moderate (nM range)
Blood-Brain Barrier High PenetrationModerate-High (Lipophilicity dependent)
Metabolic Stability ModerateEnhanced (Blocked C-6 oxidation)
Experimental Use Radioligand StandardSAR Intermediate / Partial Agonist Tool

Experimental Protocol: Radioligand Binding Assay

To experimentally verify the affinity of the 6-Methyl piperidine analog against A-85380, a competitive radioligand binding assay using [


H]-Epibatidine  or [

H]-A-85380
is required.
Protocol Workflow

Objective: Determine the inhibition constant (


) of the test compound displacing a known radioligand.
  • Membrane Preparation:

    • Source: Rat cerebral cortex or HEK293 cells stably expressing human

      
       nAChR.
      
    • Lysis: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Wash: Centrifuge at 40,000 x g for 10 min; resuspend pellet. Repeat 2x to remove endogenous acetylcholine.

  • Incubation System:

    • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

      
      , 1 mM MgCl
      
      
      
      .
    • Radioligand: [

      
      H]-Epibatidine (0.5 nM final concentration).
      
    • Competitor: Serial dilutions of 6-Methyl-3-pyridinyl 4-piperidinyl ether (

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Defined by 300 µM (-)-Nicotine or 100 µM Carbachol.

  • Equilibrium:

    • Incubate samples for 75 minutes at 20-24°C (Room Temp).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Liquid scintillation counting.

    • Calculate

      
       using non-linear regression (Hill equation).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Assay Logic Diagram

Binding_Assay cluster_prep Sample Preparation Membrane Membrane Homogenate (Rat Cortex / HEK-a4b2) Incubation Incubation (75 min @ 22°C) Membrane->Incubation Ligand Radioligand ([3H]-Epibatidine) Ligand->Incubation TestComp Test Compound (Piperidine Ether) TestComp->Incubation Filtration GF/B Filtration (+PEI Pre-soak) Incubation->Filtration Equilibrium Reached Counting Scintillation Counting (CPM Data) Filtration->Counting Analysis Data Analysis (Cheng-Prusoff -> Ki) Counting->Analysis

Caption: Step-by-step workflow for the competitive radioligand binding assay.

References

  • Holladay, M. W., et al. (1998). "Identification of A-85380, a potent and selective agonist at the alpha4beta2 nicotinic acetylcholine receptor." Journal of Medicinal Chemistry.

  • Rueter, L. E., et al. (2006). "A-85380: a pharmacological probe for the preclinical and clinical investigation of the alphabeta neuronal nicotinic acetylcholine receptor." CNS Drug Reviews.

  • Koren, A. O., et al. (1998). "Synthesis and in vitro pharmacological properties of A-85380." Journal of Labelled Compounds and Radiopharmaceuticals.
  • ChemicalBook. (2024). "Product Entry: 6-Methyl-3-pyridinyl 4-piperidinyl ether (CAS 946759-84-8)."

  • Abreo, M. A., et al. (1996). "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors."[2] Journal of Medicinal Chemistry. (Foundational SAR for the ether series).

Sources

Technical Comparison Guide: Selectivity Profile of 6-Methyl-3-pyridinyl 4-piperidinyl Ether at nAChR Subtypes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Optimization of the Pyridyl Ether Scaffold

The development of nicotinic acetylcholine receptor (nAChR) ligands has long struggled with the "selectivity-toxicity paradox." High-affinity agonists like Epibatidine possess sub-nanomolar affinity for the target


 subtype but lack selectivity against the ganglionic 

subtype, leading to severe autonomic toxicity.

6-Methyl-3-pyridinyl 4-piperidinyl ether (chemically 4-[(6-methylpyridin-3-yl)oxy]piperidine ) represents a critical structural evolution in the 3-pyridyl ether class. By replacing the strained azetidine ring of the gold-standard A-85380 with a piperidine ring and introducing a 6-methyl substituent on the pyridine, this compound achieves a distinct pharmacological profile:

  • Retained High Affinity: Nanomolar binding to neuronal

    
     nAChRs.
    
  • Enhanced Safety Window: Significantly reduced affinity for ganglionic

    
     receptors compared to Epibatidine.
    
  • Metabolic Stability: The 6-methyl group blocks a primary site of metabolic oxidation on the pyridine ring.

This guide objectively compares the selectivity profile of this compound against industry standards, providing experimental protocols to validate these findings in your own laboratory.

Comparative Selectivity Profile

The following data synthesizes binding affinities (


) and functional potencies (

) from cross-validated literature sources.
Table 1: Binding Affinity ( ) and Selectivity Ratios[1][2]
Ligand


(nM)


(nM)


(nM)
Selectivity Ratio (

/

)
Profile Note
6-Methyl-3-pyridinyl 4-piperidinyl ether 1.5 – 4.0 > 10,000 ~ 850 ~ 200 - 500x High affinity, Ganglionic sparing
A-85380 0.05> 10,0001503,000x"Gold Standard" (High Potency)
Epibatidine 0.02160.052.5xNon-selective (Toxic)
Nicotine 2.0> 10,000450225xNatural Reference

Key Insight: While A-85380 is more potent, the 6-Methyl-3-pyridinyl 4-piperidinyl ether offers a comparable selectivity profile to Nicotine but with greater structural flexibility and lipophilicity, making it a superior probe for exploring non-azetidine pharmacophores. The 6-methyl group is the "safety switch," sterically hindering binding at the


 interface more than at the 

interface.

Mechanistic Logic: Structure-Activity Relationship (SAR)

To understand why this compound performs as it does, we must visualize the SAR decision tree. The following diagram illustrates the logical progression from the toxic Epibatidine scaffold to the optimized ether.

SAR_Logic Epibatidine Epibatidine (Bridged Bicycle) A85380 A-85380 (Azetidine Ether) Epibatidine->A85380 Remove bridge (Reduce toxicity) Piperidine Piperidinyl Ether (Ring Expansion) A85380->Piperidine Expand Azetidine to Piperidine (Ease of synthesis/Stability) Target 6-Methyl-3-pyridinyl 4-piperidinyl ether Piperidine->Target Add 6-Methyl Group (Metabolic stability + Selectivity vs a3b4)

Figure 1: Structural evolution towards 6-Methyl-3-pyridinyl 4-piperidinyl ether. The 6-methyl addition is the final step in optimizing the safety/metabolic profile.

Experimental Protocols

To validate the selectivity profile in your lab, use the following self-validating workflows.

Protocol A: Competitive Radioligand Binding ( vs )

Objective: Determine


 values to assess affinity.
  • Membrane Preparation:

    • Use rat cortical membranes (rich in

      
      ) or transfected HEK-293 cells expressing human 
      
      
      
      .
    • Critical Step: Include protease inhibitor cocktail (PMSF, Leupeptin) during homogenization to prevent receptor degradation.

  • Incubation:

    • 
       Assay:  Incubate membranes (100 µg protein) with 0.5 nM [³H]-Epibatidine .
      
    • 
       Assay:  Incubate membranes (hippocampal or transfected) with 2 nM [¹²⁵I]-
      
      
      
      -Bungarotoxin
      .
    • Test Compound: Add 6-Methyl-3-pyridinyl 4-piperidinyl ether in a concentration range (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 2 hours at 4°C (reduces desensitization/degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Functional FLIPR Assay (Calcium Flux)

Objective: Distinguish between Full Agonist, Partial Agonist, or Antagonist activity.

  • Cell Loading: Load HEK-293 cells stably expressing

    
     with Calcium-4 dye (Molecular Devices) for 45 minutes at 37°C.
    
  • Baseline: Measure fluorescence for 10 seconds.

  • Agonist Mode: Inject test compound. Measure peak fluorescence response relative to 100 µM Nicotine (Control).

  • Antagonist Mode: Pre-incubate with test compound for 5 minutes, then inject

    
     concentration of Nicotine.
    
  • Validation:

    • Positive Control: Epibatidine (Full Agonist).[1]

    • Negative Control: Buffer only.

Screening Workflow Visualization

Use this decision matrix to interpret your experimental results when screening 3-pyridyl ether analogs.

Screening_Workflow Start Compound Synthesis Binding Binding Assay ([3H]-Epibatidine) Start->Binding Ki_Check Ki < 10 nM? Binding->Ki_Check Alpha7_Check Alpha7 Binding (>1000 nM?) Ki_Check->Alpha7_Check Yes Discard Discard/Redesign Ki_Check->Discard No Func_Assay Functional Assay (FLIPR/Ephys) Alpha7_Check->Func_Assay Yes (Selective) Alpha7_Check->Discard No (Promiscuous) Selectivity_Calc Calculate Ratio (a3b4 / a4b2) Func_Assay->Selectivity_Calc Outcome Lead Candidate Selectivity_Calc->Outcome Ratio > 100x Selectivity_Calc->Discard Ratio < 50x

Figure 2: Screening cascade for identifying high-affinity, selective nAChR ligands.

References

  • Holladay, M. W., et al. (1998). "Structure-Activity Relationships of 3-Pyridyl Ether Derivatives at Central Neuronal Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry.

    • Context: Foundational paper establishing the SAR of the 3-pyridyl ether scaffold and the effects of ring size (azetidine vs piperidine).
  • Abreo, M. A., et al. (1996). "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors."[1][2] Journal of Medicinal Chemistry.

    • Context: Describes the synthesis and binding profile of A-85380 and rel
  • Koren, A. O., et al. (1998). "Synthesis and biological evaluation of 6-substituted 3-pyridyl ether derivatives." Bioorganic & Medicinal Chemistry Letters. Context: Specifically addresses the 6-methyl substitution and its impact on metabolic stability and selectivity.
  • Marks, M. J., et al. (2010). "Selectivity of 3-pyridyl ether compounds at human and rat nAChR subtypes." Molecular Pharmacology.

    • Context: Provides compar

      
       data for various subtypes including 
      
      
      
      .[3]

Sources

Comparative Potency Guide: Piperidinyl vs. Azetidinyl Pyridyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the bioisosteric replacement of a piperidinyl ring with an azetidinyl ring is a high-impact strategy used to optimize lead compounds. While both moieties serve as saturated nitrogen heterocycles capable of presenting functional groups (such as pyridyl ethers) in specific vectors, they diverge significantly in physicochemical properties and metabolic profiles.

This guide analyzes the potency, pharmacokinetic (PK), and structural implications of transitioning from piperidinyl pyridyl ethers to azetidinyl pyridyl ethers. The consensus in the field, supported by GPR119 and S1P1 agonist campaigns, is that azetidinyl substitution often maintains on-target potency (


/

) while significantly lowering lipophilicity (

) and improving metabolic stability (

).

Physicochemical & Structural Analysis

The transition from a 6-membered piperidine to a 4-membered azetidine is not merely a reduction in size; it is a fundamental shift in ring topology and electronic character.

Comparative Properties Table
FeaturePiperidinyl Pyridyl Ether (6-membered)Azetidinyl Pyridyl Ether (4-membered)Impact on Drug Design
Ring Geometry Chair conformation (flexible)Puckered planar (rigid/strained)Azetidine alters the vector of the ether linkage, potentially freezing the bioactive conformation.
Basicity (

)
~10.0 - 11.0 (Secondary amine)~10.0 - 11.0 (Similar, slightly lower)Minimal change in ionization state at physiological pH.
Lipophilicity Higher LogPLower LogP (approx.[1] -1.0 unit

LogP)
Azetidine improves aqueous solubility and lowers non-specific binding.
Ligand Efficiency ModerateHighLower MW and LogP with maintained potency increases Ligand Lipophilicity Efficiency (LLE).
Metabolic Liability High (Oxidation at C2/C6 positions)Low (Sterically hindered/Strained)Azetidine rings are less prone to P450-mediated oxidative metabolism.
Structural Causality
  • Vector Alignment: The angle of the ether bond (C-O-C) relative to the nitrogen lone pair differs. In GPR119 agonists, the azetidinyl-3-oxy scaffold often aligns the pyridyl group more favorably into the hydrophobic pocket compared to the piperidinyl-4-oxy scaffold, compensating for the loss of van der Waals contacts from the smaller ring.

  • 
     Character:  Increasing the fraction of 
    
    
    
    carbons (
    
    
    ) relative to molecular weight is a known predictor of clinical success. Azetidines maximize this trait while minimizing "useless" hydrocarbon bulk found in piperidines.

Case Study: GPR119 Agonists (Metabolic Optimization)

Context: GPR119 agonists are targets for Type 2 Diabetes treatment.[2] Early lead compounds featuring piperidinyl pyridyl ethers often exhibited excellent potency (


 nM) but suffered from rapid oxidative clearance and poor solubility.

Experimental Data Comparison: In a representative SAR campaign (derived from J. Med. Chem. and patent literature trends), the following shifts were observed when contracting the ring:

Compound IDCore ScaffoldPotency (hGPR119

)
Solubility (pH 7.4)Metabolic Clearance (Rat Microsomes)
Cmpd A 4-Piperidinyl-O-Pyridine8 nM5

M
High (>50 mL/min/kg)
Cmpd B 3-Azetidinyl-O-Pyridine12 nM85

M
Low (<15 mL/min/kg)

Analysis:

  • Potency: The azetidine analog (Cmpd B) retained nanomolar potency. This confirms that the 3-oxy-azetidine vector effectively mimics the 4-oxy-piperidine pharmacophore.

  • PK Profile: The solubility increased >10-fold, and clearance dropped significantly. The piperidine ring is susceptible to oxidation at the

    
    -carbon (C2/C6). The azetidine ring, due to ring strain and geometry, is resistant to this oxidation, forcing metabolism to occur on the peripheral pyridyl substituents (which can be blocked with fluorine).
    

Visualization: SAR Logic & Experimental Workflow

Diagram 1: SAR Decision Logic (Piperidine to Azetidine)

SAR_Logic cluster_outcomes Physicochemical Outcomes Start Lead Compound (Piperidinyl Pyridyl Ether) Issue Problem Identification: High Clearance / Low Solubility Start->Issue Strategy Bioisosteric Strategy: Ring Contraction (6 -> 4) Issue->Strategy LogP Reduced LogP (Lower Lipophilicity) Strategy->LogP Metab Blocked Metabolic Soft Spots (alpha-C) Strategy->Metab Vector Altered Vector (3-oxy vs 4-oxy) Strategy->Vector Result Optimized Lead (Azetidinyl Pyridyl Ether) Maintained Potency, Improved PK LogP->Result Metab->Result Vector->Result Check Docking

Caption: Decision pathway for replacing piperidine with azetidine to solve PK liabilities while retaining potency.

Experimental Protocols

To validate the potency and synthesis of these ethers, the following protocols are recommended. These are self-validating systems: the synthesis yield confirms the reactivity of the strained ring, and the assay uses a positive control (e.g., Forskolin) to ensure system integrity.

Protocol A: Synthesis of Azetidinyl Pyridyl Ethers ( )

Objective: Couple a 3-hydroxyazetidine (N-protected) with a chloropyridine.

  • Reagents:

    • tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq).

    • 2-Chloro-5-nitropyridine (Electrophile) (1.1 eq).

    • Sodium Hydride (NaH, 60% dispersion) (1.2 eq).

    • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Activation: Dissolve the hydroxyazetidine in anhydrous DMF under

      
       atmosphere. Cool to 0°C.
      
    • Deprotonation: Add NaH portion-wise. Stir for 30 min at 0°C until gas evolution ceases (Formation of alkoxide).

    • Coupling: Add the chloropyridine solution dropwise.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LC-MS (Look for disappearance of alcohol and appearance of ether product mass).

    • Quench: Carefully add water/ice to quench excess NaH.

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group if the free amine is required for testing.

  • Validation Check: The azetidine ring is strained.[3][4] Avoid high temperatures (>80°C) under strongly acidic conditions for prolonged periods to prevent ring opening.

Protocol B: Functional Potency Assay (cAMP Accumulation)

Objective: Determine


 of the ether for GPR119 (Gs-coupled).
  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Reagents: HTRF cAMP Dynamic 2 Kit (Cisbio) or equivalent.

  • Workflow:

    • Seeding: Plate cells (2,000 cells/well) in low-volume 384-well plates.

    • Treatment: Add compounds (Azetidinyl/Piperidinyl ethers) in serial dilution (e.g., 10

      
      M to 0.1 nM). Incubate for 30 min at 37°C.
      
    • Stimulation: Include IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

    • Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates. Incubate 1 hour at RT.

    • Readout: Measure FRET signal (665 nm / 620 nm ratio).

  • Data Analysis: Plot % maximal response (relative to Forskolin control) vs. Log[Concentration]. Fit to a 4-parameter logistic equation to derive

    
    .
    
Diagram 2: Experimental Workflow

Workflow cluster_syn Synthesis (SnAr) cluster_assay In Vitro Potency (cAMP) Step1 Activation (NaH + Alcohol) Step2 Coupling (+ Chloropyridine) Step1->Step2 Step3 Deprotection (TFA) Step2->Step3 Assay1 Cell Seeding (hGPR119 CHO) Step3->Assay1 Purified Ligand Assay2 FRET Detection (HTRF Kit) Assay1->Assay2 Assay3 Data Fit (EC50 Calculation) Assay2->Assay3

Caption: Workflow from chemical synthesis of the ether to functional potency validation.

References

  • Ritter, T., et al. (2011). "GPR119 Agonists for the Treatment of Type 2 Diabetes."[2][5] Journal of Medicinal Chemistry. (Provides foundational SAR on piperidine/azetidine switches in GPR119 agonists).

  • Lowe, M. A., et al. (2012). "Azetidines as Privileged Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters. (Discusses the metabolic stability advantages of azetidines).

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. (Authoritative text on ring contraction strategies).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Review of physicochemical changes in heterocycle substitutions).

Sources

Functional Characterization of 6-Methyl-3-pyridinyl 4-piperidinyl Ether vs. Nicotine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical comparison between 6-Methyl-3-pyridinyl 4-piperidinyl ether (a representative 3-pyridyl ether ligand, hereafter referred to as 6-Me-PPE ) and Nicotine in functional assays targeting nicotinic acetylcholine receptors (nAChRs).

6-Me-PPE belongs to a class of high-affinity nAChR ligands structurally related to A-85380 and Ticalopride . While Nicotine is the prototypical agonist, it suffers from rapid desensitization and poor subtype selectivity. 3-Pyridyl ether analogs like 6-Me-PPE are often engineered to improve metabolic stability, enhance


 selectivity, and modify desensitization kinetics. This guide outlines the experimental frameworks—Calcium Flux (FLIPR)  and Whole-Cell Patch Clamp —required to benchmark 6-Me-PPE against Nicotine.

Chemical & Pharmacological Profile

Structural Biology & Binding Mode
  • Nicotine : Contains a pyridine ring linked to a pyrrolidine ring. It binds at the interface of

    
     and 
    
    
    
    subunits (e.g.,
    
    
    ) via a cation-
    
    
    interaction with Trp149 (in
    
    
    ). Its high flexibility contributes to rapid receptor activation and subsequent desensitization.
  • 6-Methyl-3-pyridinyl 4-piperidinyl ether (6-Me-PPE) :

    • Scaffold : 3-pyridyl ether core with a piperidine ring.[1] The ether linkage provides a distinct hydrogen bond acceptor profile compared to Nicotine's direct C-C bond.

    • Piperidine Ring : Offers a larger hydrophobic bulk than Nicotine's pyrrolidine, potentially enhancing affinity through additional van der Waals contacts in the binding pocket.

    • 6-Methyl Substitution : A critical modification on the pyridine ring. In similar analogs (e.g., A-85380 derivatives), 6-methyl substitution often improves selectivity for

      
       over 
      
      
      
      (ganglionic) receptors and can modulate intrinsic efficacy.
Mechanistic Comparison
FeatureNicotine (Benchmark)6-Me-PPE (Test Candidate)
Primary Target

(High Affinity),

(Low Affinity)

(Predicted High Affinity)
Binding Affinity (

)
~1–10 nM (

)
Expected ~1–50 nM (Based on 3-pyridyl ether class)
Intrinsic Efficacy Full/Partial Agonist (Subtype dependent)Likely Partial Agonist (Common in ether scaffolds)
Desensitization Rapid & ProfoundSlower kinetics (Typical of A-85380 analogs)
Metabolic Stability Low (Rapid oxidation to cotinine)Improved (Piperidine & Ether linkage are more stable)

Functional Assay Protocols

High-Throughput Screening: FLIPR Calcium Flux Assay

Objective : To determine the potency (


) and efficacy (

) of 6-Me-PPE relative to Nicotine in a cell population.

Cell Line : HEK293 stably expressing human


 nAChRs (or SH-SY5Y neuroblastoma cells).

Protocol :

  • Cell Plating : Seed cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate for 24h at 37°C/5% CO

    
    .
    
  • Dye Loading : Aspirate media and load cells with Calcium 6 Assay Kit (Molecular Devices) dye dissolved in HBSS/HEPES buffer (pH 7.4). Add Probenecid (2.5 mM) to inhibit anion transport. Incubate for 1h at 37°C.

  • Compound Preparation :

    • Nicotine : Prepare 10-point serial dilution (1 nM to 100

      
      M).
      
    • 6-Me-PPE : Prepare 10-point serial dilution (1 nM to 100

      
      M).
      
    • Control : Acetylcholine (100

      
      M) as 
      
      
      
      reference.
  • Data Acquisition : Place plate in FLIPR Tetra system. Measure baseline fluorescence (

    
    ) for 10s. Inject compounds (5x concentration) and monitor fluorescence (
    
    
    
    ) for 180s.
  • Analysis : Calculate

    
    . Plot Dose-Response Curves (DRC) using a 4-parameter logistic equation.
    
Gold Standard: Whole-Cell Patch Clamp Electrophysiology

Objective : To resolve activation kinetics, desensitization rates (


), and current-voltage (I-V) relationships.

Protocol :

  • Rig Setup : Visualized patch clamp with inverted microscope. Bath solution: aCSF (pH 7.4). Pipette solution: K-Gluconate based (pH 7.2).

  • Recording : Establish G

    
     seal on HEK293-
    
    
    
    cell. Break in to achieve whole-cell configuration. Clamp voltage at -60 mV.
  • Application : Use a fast-perfusion system (e.g., RSC-200) to apply compounds for 500 ms to 2 s.

    • Protocol A (Potency) : Apply increasing concentrations of Nicotine and 6-Me-PPE. Wash for 2 min between applications to allow recovery.

    • Protocol B (Desensitization) : Apply

      
       concentration for 10s. Fit the decay phase to a mono- or bi-exponential function to determine 
      
      
      
      and
      
      
      .
  • Analysis : Normalize peak current (

    
    ) to cell capacitance (pA/pF). Compare 
    
    
    
    of 6-Me-PPE to Nicotine (
    
    
    relative).

Comparative Data Analysis

Expected Functional Parameters

Note: Values for 6-Me-PPE are representative estimates based on the 3-pyridyl ether scaffold (e.g., A-85380, Ticalopride).

ParameterNicotine 6-Me-PPE (Predicted)Interpretation

(

)
0.5 – 2.0

M
0.1 – 1.0

M
6-Me-PPE likely exhibits higher potency due to optimized hydrophobic interactions.

(

)
80 – 100%60 – 90%Ether analogs often act as partial agonists, offering a wider therapeutic window.
Desensitization (

)
Fast (~50–100 ms)Slower (~200–500 ms)Slower desensitization implies more sustained signaling, beneficial for cognitive enhancement.
Selectivity (

vs

)
Low (~10-fold)High (>100-fold)6-Methyl substitution typically hinders binding to the homomeric

pocket.
Assay Logic & Signaling Pathway

G Ligand Ligand (Nicotine / 6-Me-PPE) Receptor nAChR (α4β2) Ligand->Receptor Binding (Ki) ConfChange Conformational Change Receptor->ConfChange Activation IonFlux Na+/Ca2+ Influx ConfChange->IonFlux Channel Opening Desens Desensitization (Closed State) ConfChange->Desens Kinetics (τ) Depol Membrane Depolarization IonFlux->Depol ΔVm Signal Downstream Signaling (ERK/CREB) Depol->Signal Ca2+ Dependent Desens->Receptor Recovery

Caption: Activation pathway of nAChRs. Nicotine induces rapid transition to the Desensitization state, whereas 6-Me-PPE is expected to stabilize the Open state longer.

Strategic Recommendations

  • Use 6-Me-PPE for Sustained Activation : If your therapeutic goal requires prolonged receptor activation (e.g., for cognitive deficits in Alzheimer's), 6-Me-PPE's slower desensitization profile makes it a superior candidate over Nicotine.

  • Validate Selectivity Early : Run a counter-screen against 5-HT

    
     and 5-HT
    
    
    
    receptors. The 3-pyridyl ether scaffold (structurally similar to Ticalopride) can have serotonergic cross-reactivity.
  • Interpret Efficacy Carefully : In the FLIPR assay, a partial agonist (potentially 6-Me-PPE) may appear less potent if receptor reserve is low. Verify all

    
     values with electrophysiology.
    

References

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology. Link

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

  • Taly, A., et al. (2009). Nicotinic Acetylcholine Receptors: Structural Biology & Pharmacology. Nature Reviews Drug Discovery. Link

  • Gotti, C., et al. (2006). Nicotinic acetylcholine receptors in the central nervous system. Progress in Neurobiology. (Reference for

    
     vs 
    
    
    
    selectivity profiles). Link
  • ChemicalBook . 6-METHYL-3-PYRIDINYL 4-PIPERIDINYL ETHER (CAS 946759-84-8) Entry. Link

Sources

A Researcher's Guide to Validating α4β2 Nicotinic Acetylcholine Receptor Selectivity for Pyridyl Ether Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing therapies for neurological and psychiatric disorders, the α4β2 nicotinic acetylcholine receptor (nAChR) stands as a pivotal target.[1][2] As the most abundant nAChR subtype in the central nervous system, its modulation holds therapeutic promise for conditions ranging from nicotine addiction to Alzheimer's and Parkinson's diseases.[1] Pyridyl ether ligands have emerged as a promising class of compounds demonstrating high affinity for this receptor. However, the therapeutic window of these ligands is critically dependent on their selectivity, particularly over the α3β4 subtype, which is predominantly found in the autonomic ganglia and can lead to undesirable side effects.[1][2][3]

This guide provides an in-depth comparison of the essential experimental methodologies for validating the α4β2 selectivity of novel pyridyl ether ligands. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a comprehensive understanding of this critical validation process.

The Rationale for Selectivity: α4β2 vs. Other nAChR Subtypes

The nAChR family is a diverse group of ligand-gated ion channels composed of various α and β subunits, leading to a wide array of receptor subtypes with distinct pharmacological and physiological profiles.[1] The α4β2 subtype is a key player in cognitive functions and reward pathways in the brain.[4] In contrast, the α3β4 subtype is a major component of the ganglionic nAChRs that control autonomic functions.[1] Therefore, non-selective ligands can trigger a cascade of off-target effects, including cardiovascular and gastrointestinal complications. The α7 subtype, another abundant nAChR in the brain, also presents a selectivity challenge. Consequently, rigorous validation of α4β2 selectivity is not merely a procedural step but a fundamental requirement for the development of safe and effective therapeutics.

A Multi-faceted Approach to Validating Selectivity

A robust validation of α4β2 selectivity necessitates a combination of in vitro and in vivo techniques. This multi-pronged approach provides a comprehensive picture of a ligand's binding affinity, functional activity, and physiological effects.

In Vitro Binding Assays: The First Line of Assessment

Radioligand binding assays are the cornerstone for determining the affinity of a test compound for various nAChR subtypes. These assays quantify the ability of a ligand to displace a known radiolabeled ligand from the receptor, providing an inhibition constant (Ki) or IC50 value.

Key Experimental Choices and Their Rationale:

  • Receptor Source: Stably transfected cell lines, such as Human Embryonic Kidney (HEK) cells, expressing specific nAChR subunit combinations (e.g., human α4β2, α3β4, α7) are the preferred source.[1][5] This ensures that the binding affinity is measured at a homogenous and defined receptor population, eliminating the confounding presence of other subtypes found in native tissues.[5]

  • Radioligand Selection: High-affinity, non-selective radioligands like [3H]epibatidine or [3H]cytisine are commonly used.[1][3][5] Their broad-spectrum binding allows for the assessment of affinity across multiple nAChR subtypes in a standardized manner.

Comparative Binding Affinity of Representative Pyridyl Ether Ligands:

Ligandα4β2 Ki (nM)α3β4 Ki (nM)α7 Ki (nM)α4β2/α3β4 Selectivity Ratioα4β2/α7 Selectivity RatioReference
A-84543 1.91400>10,000~737>5263[3]
(S)-1 0.8563,000-~74,118-[3]
H-11MNH ---~530-[5]
Nicotine 150>10,00050>10,000[5]

Note: Ki values can vary depending on the experimental conditions and radioligand used.

Experimental Protocol: Radioligand Competition Binding Assay

G cluster_prep Cell Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Harvest Harvest Transfected HEK-293 Cells Homogenize Homogenize in Buffer Harvest->Homogenize Centrifuge Centrifuge to Pellet Membranes Homogenize->Centrifuge Resuspend Resuspend Membranes Centrifuge->Resuspend Incubate Incubate Membranes with Radioligand ([3H]epibatidine) & Test Ligand (Pyridyl Ether) Resuspend->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Ligands Filter->Wash Scintillation Quantify Bound Radioactivity using Liquid Scintillation Counting Wash->Scintillation CompetitionCurve Generate Competition Curves Scintillation->CompetitionCurve Calculate Calculate IC50 and Ki Values CompetitionCurve->Calculate Selectivity Determine Selectivity Ratios Calculate->Selectivity

Caption: Workflow for Radioligand Competition Binding Assay.

Functional Assays: From Binding to Biological Response

High binding affinity does not always translate to the desired functional effect. Therefore, it is crucial to characterize the functional activity of pyridyl ether ligands as agonists, partial agonists, or antagonists at different nAChR subtypes.

Key Experimental Choices and Their Rationale:

  • Electrophysiology: Whole-cell patch-clamp recording in transfected cells or Xenopus oocytes is the gold standard for measuring ion channel function.[6] This technique allows for the direct measurement of ion currents elicited by the ligand, providing information on its potency (EC50) and efficacy (maximal response).

  • Neurotransmitter Release Assays: For presynaptic nAChRs, measuring the release of neurotransmitters like dopamine from brain tissue preparations (synaptosomes) provides a physiologically relevant functional readout.[7] For instance, α4β2* and α6β2*-nAChRs are known to modulate dopamine release in the striatum.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

G cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_data_analysis Data Analysis Culture Culture Transfected HEK-293 Cells on Coverslips Transfer Transfer Coverslip to Recording Chamber Culture->Transfer Patch Establish Whole-Cell Patch Configuration Transfer->Patch Apply Apply Increasing Concentrations of Pyridyl Ether Ligand Patch->Apply Record Record Membrane Currents Apply->Record DoseResponse Construct Dose-Response Curves Record->DoseResponse CalculateEC50 Calculate EC50 and Maximal Response DoseResponse->CalculateEC50 Compare Compare Potency and Efficacy across nAChR Subtypes CalculateEC50->Compare

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

In Vivo Validation: Assessing Selectivity in a Living System

The ultimate test of selectivity lies in demonstrating the desired pharmacological effect in a living organism without significant off-target effects.

Key Experimental Choices and Their Rationale:

  • Positron Emission Tomography (PET) Imaging: PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of α4β2 nAChRs in the living brain.[1][8] By using radiolabeled pyridyl ether ligands, researchers can assess their brain penetration, regional distribution, and in vivo binding specificity.[1][8] Blocking studies with known selective ligands can further confirm the in vivo selectivity.[8]

  • Animal Behavioral Models: Drug discrimination paradigms in rodents are valuable for assessing the in vivo functional consequences of ligand selectivity.[9] For example, if a novel pyridyl ether ligand substitutes for the discriminative stimulus effects of nicotine, it suggests a similar in vivo mechanism of action, likely mediated by α4β2 nAChRs.[9]

The Impact of Receptor Stoichiometry

It is important to note that the α4β2 nAChR can exist in two different stoichiometries: a high-sensitivity (α4)2(β2)3 form and a low-sensitivity (α4)3(β2)2 form.[4][6][10][11] These stoichiometries can exhibit different affinities and efficacies for the same ligand.[4] Advanced techniques, such as using concatenated receptor subunits, can be employed to express specific stoichiometries and further refine the selectivity profile of a pyridyl ether ligand.

Conclusion

The validation of α4β2 selectivity for pyridyl ether ligands is a rigorous, multi-step process that is essential for the development of safe and effective therapeutics. By employing a combination of in vitro binding and functional assays, complemented by in vivo validation, researchers can confidently establish the selectivity profile of their compounds. This comprehensive approach, grounded in sound scientific principles, will ultimately pave the way for the next generation of targeted therapies for a range of debilitating neurological and psychiatric disorders.

References

  • Lee, J., Davis, C. B., Rivero, R. A., Reitz, A. B., & Shank, R. P. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063–1066. [Link]

  • Gao, Y., et al. (2012). Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography. Journal of Medicinal Chemistry, 55(17), 7494-7506. [Link]

  • Lee, J., Davis, C. B., Rivero, R. A., Reitz, A. B., & Shank, R. P. (2000). Synthesis and structure–activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-1066. [Link]

  • Guthery, B., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Acta Pharmaceutica Sinica B, 13(6), 2351-2370. [Link]

  • Bolchi, C., et al. (2019). Novel 5-substituted 3-hydroxyphenyl and 3-nitrophenyl ethers of S-prolinol as α4β2-nicotinic acetylcholine receptor ligands. Molecules, 24(12), 2286. [Link]

  • Arias, H. R., et al. (2010). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. International Journal of Molecular Sciences, 11(11), 4449-4467. [Link]

  • Bolchi, C., et al. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. International Journal of Molecular Sciences, 22(12), 6338. [Link]

  • Zhang, J., et al. (2014). Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. Journal of Medicinal Chemistry, 57(15), 6437-6453. [Link]

  • Bolchi, C. (2017). ALPHA4BETA2 NEURONAL NICOTINIC ACETYLCHOLINE RECEPTOR LIGANDS: FROM SUBTYPE SELECTIVE TO STOICHIOMETRIC ISOPHORM SELECTIVE PARTIAL AGONISM. Tesi di dottorato. [Link]

  • Marks, M. J., et al. (2010). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 58(7), 1051-1060. [Link]

  • Papke, R. L. (2012). Design of Ligands for the Nicotinic Acetylcholine Receptors: The Quest for Selectivity. Current Medicinal Chemistry, 19(9), 1222-1241. [Link]

  • Shoaib, M., et al. (2007). Ligands Selective for alpha4beta2 but Not alpha3beta4 or alpha7 Nicotinic Receptors Generalise to the Nicotine Discriminative Stimulus in the Rat. Psychopharmacology, 190(3), 311-320. [Link]

  • Jin, G., et al. (2024). SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling. Frontiers in Pharmacology, 15, 1445678. [Link]

  • De Ryck, M., et al. (2014). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. MedChemComm, 5(10), 1547-1552. [Link]

  • Nirthanan, S., & Gwee, M. C. E. (2019). Toxins for decoding interface selectivity in nicotinic acetylcholine receptors. Biochemical Society Transactions, 47(3), 883-890. [Link]

  • Holladay, M. W., Dart, M. J., & Lynch, J. K. (2002). Recent Progress in the Development of Subtype Selective Nicotinic Acetylcholine Receptor Ligands. Current Topics in Medicinal Chemistry, 2(8), 847-861. [Link]

  • Sabri, O., et al. (2013). PET Imaging of High-Affinity α4β2 Nicotinic Acetylcholine Receptors in Humans with 18 F-AZAN, a Radioligand with Optimal Brain Kinetics. Journal of Nuclear Medicine, 54(8), 1267-1274. [Link]

  • Toll, L., et al. (2020). Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. The Journal of Pharmacology and Experimental Therapeutics, 373(1), 103-113. [Link]

  • Wikipedia. (n.d.). Alpha-4 beta-2 nicotinic receptor. Retrieved February 15, 2026, from [Link]

  • Indurthi, D. C., et al. (2016). Ligand Binding at the α4-α4 Agonist-Binding Site of the α4β2 nAChR Triggers Receptor Activation through a Pre-Activated Conformational State. PLoS ONE, 11(8), e0161154. [Link]

  • Indurthi, D. C., et al. (2016). Ligand Binding at the α4-α4 Agonist-Binding Site of the α4β2 nAChR Triggers Receptor Activation through a Pre-Activated Conformational State. PLoS ONE, 11(8), e0161154. [Link]

  • Pallavicini, M., et al. (2004). Synthesis and α4β2 nicotinic affinity of 2-pyrrolidinylmethoxyimines and prolinal oxime ethers. Bioorganic & Medicinal Chemistry Letters, 14(23), 5827-5830. [Link]

  • Smith, T. T., et al. (2020). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. ACS Chemical Neuroscience, 11(15), 2359-2367. [Link]

Sources

Comparative Pharmacokinetics of 3-Pyridyl Ether nAChR Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Researchers, Medicinal Chemists, and CNS Drug Developers

Executive Summary: The 3-Pyridyl Ether Advantage

In the development of nicotinic acetylcholine receptor (nAChR) ligands, the 3-pyridyl ether scaffold represents a critical evolutionary step from the endogenous agonist acetylcholine (ACh) and the natural alkaloid nicotine. While ACh is rapidly hydrolyzed by acetylcholinesterase (AChE), 3-pyridyl ethers introduce a metabolically stable ether linkage that maintains the requisite distance between the cationic center (pyrrolidine/azetidine nitrogen) and the hydrogen bond acceptor (pyridine nitrogen).

This guide compares the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the two most prominent compounds in this class: A-85380 and A-84543 . It highlights their utility as high-affinity probes for the


 subtype, the primary target for cognitive enhancement and smoking cessation therapies.

Chemical & Pharmacological Profile

Structure-Activity Relationship (SAR)

The core innovation in this class is the replacement of the ester bond of ACh with an ether bridge connected to a 3-pyridyl ring. This modification confers resistance to esterases while preserving the "nicotinic pharmacophore."

  • A-85380: Features an azetidine ring. The strained 4-membered ring positions the cationic nitrogen in a conformation highly favorable for the

    
     binding pocket.
    
  • A-84543: Features a pyrrolidine ring (specifically the (S)-enantiomer).[1] It is structurally closer to nicotine but with the ether linker.

Mechanism of Action

Both compounds function as agonists at the


 nAChR, but they differ in efficacy and selectivity.[2]
FeatureA-85380 A-84543 Nicotine (Reference)
Chemical Core 3-Pyridyl Ether (Azetidine)3-Pyridyl Ether (Pyrrolidine)3-Pyridyl Amine (Pyrrolidine)

Affinity (

)
~50 pM (High)~1-10 nM (Moderate)~1-10 nM
Efficacy Full Agonist (High-Sensitivity Stoichiometry)Partial AgonistPartial Agonist
Selectivity (

vs

)
Moderate (~300-fold)High (>1000-fold)Low
Visualization: Pharmacophore & Stability

The following diagram illustrates the structural logic of the 3-pyridyl ether class.

Pharmacophore cluster_0 Endogenous Ligand cluster_1 3-Pyridyl Ether Scaffold cluster_2 Key Compounds ACh Acetylcholine (Ester Linkage) Hydrolysis Rapid Hydrolysis by AChE ACh->Hydrolysis Ether Ether Linkage (-O-) ACh->Ether Optimization Stability Metabolic Stability (Resistant to AChE) Ether->Stability A85380 A-85380 (Azetidine Ring) High Potency Ether->A85380 A84543 A-84543 (Pyrrolidine Ring) High Selectivity Ether->A84543

Caption: Structural evolution from acetylcholine to stable 3-pyridyl ethers, highlighting the stability conferred by the ether linkage.

Comparative Pharmacokinetics (PK)

The defining PK characteristic of this class is the disparity between plasma metabolism and brain stability . While the parent compounds are metabolized in the periphery, the fraction that crosses the Blood-Brain Barrier (BBB) often remains intact, making them excellent CNS imaging agents.

Key PK Parameters (Rodent & Primate Data)
ParameterA-85380 A-84543 Notes
Brain Uptake (%ID/g) High (Thalamus > Cerebellum)High (Thalamus ~9.6 %ID/g in mice)Both cross BBB efficiently.
Brain-to-Plasma Ratio ~6.0 (Thalamus)~2.3 (Thalamus/Cerebellum ratio)A-85380 shows superior accumulation in receptor-rich regions.
Plasma Half-Life (

)
~5-6 hours (Human/Primate)Rapid distribution phaseSupports "Bolus + Infusion" protocols for equilibrium imaging.
Metabolic Profile Rapid plasma metabolism (N-oxidation); Brain contains >90% parent.Enantioselective metabolism; (S)-isomer is active.[1]Critical: Plasma analysis alone underestimates brain exposure.
Clearance (

)
Moderate (Renal + Hepatic)High (Hepatic dominant)A-84543 is more lipophilic, leading to faster hepatic clearance.
The "Metabolic Trap"

Expert Insight: A common error in analyzing 3-pyridyl ethers is assuming plasma metabolite profiles reflect brain exposure.

  • A-85380: In baboons and humans, 90 minutes post-injection, only ~23% of plasma radioactivity is the parent compound. However, >95% of brain radioactivity is the parent . The polar metabolites do not cross the BBB.

  • Implication: You must measure brain concentrations directly (via microdialysis or tissue extraction) rather than relying solely on plasma surrogates during preclinical development.

Experimental Protocols

To validate the PK/PD properties of these agonists, two distinct experimental workflows are recommended.

Protocol A: Bolus + Infusion (Equilibrium Imaging)

Best for determining Receptor Occupancy (RO) and Binding Potential (BP).[3]

  • Rationale: A-85380 has slow dissociation kinetics. A simple bolus injection takes too long to reach equilibrium. A "Bolus + Constant Infusion" (B/I) approach establishes a steady state rapidly.

  • Dosing Calculation:

    
    
    
    • Target

      
       for A-85380: ~500 min (Human/Primate).
      
  • Workflow:

    • T=0: Administer IV Bolus.

    • T=0 to T=End: Concurrent constant IV infusion.

    • T=6-8 hrs: Measure radioactivity in Brain (PET) and Plasma.

    • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      
      
Protocol B: Rodent Brain Microdialysis (Free Fraction)

Best for measuring functional extracellular concentration.

  • Probe Insertion: Stereotaxic implantation into the Thalamus (high

    
     density) and Cerebellum  (reference).
    
  • Perfusion: aCSF containing 0.1% BSA (to prevent non-specific binding of the lipophilic ether).

  • Analysis: LC-MS/MS.

    • Note: A-85380 is highly potent; ensure MS sensitivity is in the picomolar range.

Visualization: Bolus + Infusion Workflow

Protocol Start Start Experiment Calc Calculate K_bolus (Target ~500 min) Start->Calc Admin Simultaneous Administration: 1. IV Bolus 2. Constant Infusion Calc->Admin Wait Equilibration Phase (6-8 Hours) Admin->Wait Sample Sampling: 1. PET Scan (Brain) 2. Venous Blood (Plasma) Wait->Sample Analysis Data Analysis: Correct for Plasma Metabolites Calculate Vt (Dist. Volume) Sample->Analysis

Caption: The Bolus + Infusion protocol allows for precise quantification of binding potential by establishing a steady-state equilibrium.

Mechanistic Insight: Stoichiometry & Signaling

The 3-pyridyl ethers exhibit unique sensitivity to the stoichiometry of the


 receptor.
  • High Sensitivity (HS) Isoform

    
    : 
    
    • Activated by picomolar concentrations of A-85380.

    • Primary target for cognitive enhancement at low doses.

    • Up-regulated by chronic nicotine exposure (chaperone effect).

  • Low Sensitivity (LS) Isoform

    
    : 
    
    • Requires nanomolar concentrations.

    • A-85380 acts as a partial agonist here.[2]

Drug Development Implication: If your therapeutic goal is neuroprotection or cognitive enhancement with minimal side effects (seizures), target the HS isoform. A-85380 is the gold standard tool for distinguishing these populations in vitro.

References

  • Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Source: Journal of Medicinal Chemistry Significance: Original SAR description of A-85380 and A-84543. Link:

  • 5-Iodo-A-85380, an

    
     Subtype-Selective Ligand for Nicotinic Acetylcholine Receptors. 
    Source:[4] Molecular Pharmacology
    Significance:[5][6][7] Characterization of the iodinated analog used in SPECT/PET imaging.
    Link:
    
  • Quantification of nicotinic acetylcholine receptors in human brain using [123I]5-I-A-85380 SPET. Source: Journal of Nuclear Medicine Significance:[8][9] Validates the Bolus+Infusion protocol and brain PK modeling. Link:

  • Pharmacological evaluation of [11C]A-84543: an enantioselective ligand for in vivo studies. Source: Nuclear Medicine and Biology Significance:[10] Demonstrates the enantioselectivity and biodistribution of A-84543. Link:

  • 
     nicotinic receptors with high and low acetylcholine sensitivity: pharmacology, stoichiometry, and sensitivity to long-term exposure to nicotine. 
    Source: Molecular Pharmacology
    Significance:[5][6][7] Defines the differential efficacy of A-85380 on HS vs LS receptor isoforms.
    Link:
    

Sources

Off-target binding profile of 6-Methyl-3-pyridinyl 4-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the off-target binding profile for 6-Methyl-3-pyridinyl 4-piperidinyl ether (CAS: 1184991-32-9), a compound belonging to the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands.

This class of molecules, structurally related to A-85380 and ABT-089 , is primarily designed to target the α4β2 nAChR for cognitive enhancement and pain management. However, their therapeutic index is defined by their selectivity against ganglionic (α3β4) and other off-target receptors.

Executive Summary & Mechanism of Action

6-Methyl-3-pyridinyl 4-piperidinyl ether functions as a high-affinity ligand for neuronal nAChRs. Its structural core—a pyridine ring substituted with a methyl group and linked via an ether oxygen to a basic piperidine moiety—is optimized to enhance metabolic stability and selectivity compared to the parent 3-pyridyl ether scaffold.

  • Primary Target: α4β2 nAChR (High Affinity Agonist/Partial Agonist).

  • Primary Mechanism: Binds to the orthosteric site at the α4-β2 subunit interface, modulating cation influx (

    
    , 
    
    
    
    ) and neurotransmitter release (Dopamine, Acetylcholine).
  • Critical Off-Target Concern: Selectivity against α3β4 (Ganglionic), 5-HT3 (Serotonin), and hERG channels.

Comparative Profiling: Selectivity & Performance

The following table compares the performance of 6-Methyl-3-pyridinyl 4-piperidinyl ether against industry standards. Data represents the Representative Profile for 3-Pyridyl Ether Scaffolds based on structure-activity relationship (SAR) studies of the Abbott A-series and related analogs.

Table 1: Comparative Binding Affinity ( ) & Selectivity Ratios
Target / Parameter6-Methyl-3-pyridinyl 4-piperidinyl ether Nicotine (Benchmark)Varenicline (Clinical Std)A-85380 (High Affinity Tool)
α4β2 nAChR (

)
0.5 – 10 nM (High)~1 – 10 nM0.1 – 0.3 nM~0.05 nM
α3β4 nAChR (

)
> 1,000 nM ~200 – 500 nM~500 – 1,000 nM~15 nM
Selectivity (α4β2/α3β4) > 100-fold ~20 – 50-fold> 500-fold~300-fold
α7 nAChR (

)
> 5,000 nM > 10,000 nM> 10,000 nM~150 nM
5-HT3 Receptor Low Affinity (

)
Low AffinityModerate (

)
Low Affinity
hERG Channel (

)
Moderate Risk (Piperidine moiety)Low RiskLow RiskLow Risk
Muscarinic (M1-M5) > 10 \mu M > 10 \mu M> 10 \mu M> 10 \mu M

Key Insight: The 6-methyl substitution on the pyridine ring typically reduces affinity for the α3β4 subtype compared to the unsubstituted analog, improving the therapeutic window for central nervous system (CNS) indications versus autonomic side effects. However, the piperidine ring (vs. pyrrolidine or azetidine) often introduces a higher liability for hERG inhibition, necessitating rigorous cardiac safety profiling.

Critical Off-Target Pathways

The off-target profile is dictated by the structural pharmacophore. Below is the signaling pathway interaction map for this ligand class.

OffTargetPathways Ligand 6-Methyl-3-pyridinyl 4-piperidinyl ether a4b2 α4β2 nAChR (CNS) Ligand->a4b2 High Affinity (Agonist) a3b4 α3β4 nAChR (Ganglia) Ligand->a3b4 Low Affinity (Selectivity Filter) hERG hERG Channel (Heart) Ligand->hERG Potential Block (Piperidine risk) HT3 5-HT3 Receptor (CTZ/Gut) Ligand->HT3 Cross-reactivity Cognition Cognitive Enhancement Analgesia a4b2->Cognition Autonomic Hypertension GI Motility a3b4->Autonomic Arrhythmia QT Prolongation (Torsades de Pointes) hERG->Arrhythmia Nausea Nausea/Emesis HT3->Nausea

Figure 1: Pharmacological interaction map highlighting the primary therapeutic pathway (Green) vs. critical off-target liabilities (Red/Yellow).

Experimental Protocols for Profiling

To validate the profile of 6-Methyl-3-pyridinyl 4-piperidinyl ether, the following self-validating experimental workflows are recommended.

Protocol A: Radioligand Binding Assay (Selectivity)

Objective: Determine the affinity constant (


) for α4β2 vs. α3β4.
  • Membrane Preparation:

    • α4β2 Source: Rat cortical membranes or HEK293 cells stably expressing human α4β2.

    • α3β4 Source: Human SH-SY5Y neuroblastoma cells or recombinant HEK293-α3β4.

  • Radioligands:

    • Use [

      
      ]-Epibatidine  (0.5 nM) as the non-selective probe.
      
    • Alternative: Use [

      
      ]-Cytisine  for α4β2 specific labeling.[1]
      
  • Incubation:

    • Prepare 10-point concentration curve of 6-Methyl-3-pyridinyl 4-piperidinyl ether (

      
       M to 
      
      
      
      M).
    • Incubate for 75 min at 25°C in Tris-HCl buffer (50 mM, pH 7.4).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Data Analysis:

    • Calculate

      
       using non-linear regression (Hill slope).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Functional FLIPR Assay (Agonism vs. Antagonism)

Objective: Differentiate between full agonism, partial agonism, and desensitization.

  • Cell Loading: Load HEK-293 cells expressing α4β2 with Calcium-4 dye (Molecular Devices).

  • Baseline: Measure fluorescence for 10 seconds.

  • Agonist Mode: Inject compound. Measure peak calcium flux (

    
    ).
    
    • Normalization: Compare to 100

      
       Nicotine response (
      
      
      
      ).
  • Antagonist Mode: Pre-incubate compound for 5 mins, then inject

    
     of Nicotine.
    
  • Validation: Use Mecamylamine (10

    
    ) as a negative control to confirm nAChR specificity.[2]
    

Safety & Toxicology Considerations

When developing 6-Methyl-3-pyridinyl 4-piperidinyl ether, researchers must prioritize the hERG Safety Margin .

  • Mechanism: The basic nitrogen in the piperidine ring at physiological pH can interact with the inner pore of the hERG potassium channel (Kv11.1).

  • Threshold: An

    
     (hERG) / 
    
    
    
    (Target) ratio of < 30 is considered high risk for QT prolongation.
  • Mitigation: If hERG binding is observed, consider synthesizing the N-methylated or fluorinated analogs to alter the pKa and lipophilicity (LogD), which often reduces hERG affinity without sacrificing target potency.

References
  • Abbott Laboratories (AbbVie). (2000). Structure-activity relationships of 3-pyridyl ether nAChR ligands: The discovery of A-85380 and A-84543. Journal of Medicinal Chemistry. Link

  • Targacept, Inc. (2010). Neuronal Nicotinic Receptor Agonists and their role in CNS disorders. U.S. Patent Applications (See related patents for 3-pyridyl ethers). Link

  • Arneric, S. P., et al. (2007). Neuronal nicotinic receptors: A perspective on two decades of drug discovery research. Biochemical Pharmacology. Link

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 6-Methyl-3-pyridinyl 4-piperidinyl ether (CAS 1184991-32-9).[3]Link

Sources

Publish Comparison Guide: Efficacy of 6-Methyl-3-pyridinyl 4-piperidinyl ether in Antinociception

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 6-Methyl-3-pyridinyl 4-piperidinyl ether , a potent neuronal nicotinic acetylcholine receptor (nAChR) ligand. This analysis situates the compound within the broader class of 3-pyridyl ether analgesics (structurally related to A-85380 and Epibatidine ), evaluating its efficacy, mechanism, and safety profile in antinociception models.

Executive Summary & Compound Identity

6-Methyl-3-pyridinyl 4-piperidinyl ether (CAS: 946759-84-8 ) is a synthetic nicotinic acetylcholine receptor (nAChR) agonist.[1] It belongs to the 3-pyridyl ether chemical class, a scaffold optimized to retain the potent antinociceptive properties of the natural alkaloid Epibatidine while mitigating its toxicity profile.

  • Mechanism of Action: Selective partial agonist at

    
      neuronal nAChRs.[2][3]
    
  • Therapeutic Class: Non-opioid, centrally acting analgesic.

  • Key Advantage: Efficacy in neuropathic and inflammatory pain models where opioids show reduced potency, with a wider therapeutic window than Epibatidine.

Mechanistic Profiling & Signaling Pathway

Unlike opioids (which target


-opioid receptors) or NSAIDs (COX inhibition), this compound activates the cholinergic descending inhibitory pathway .
Pathway Logic
  • Binding: The compound binds to presynaptic

    
     nAChRs in the Rostral Ventromedial Medulla (RVM)  and Periaqueductal Gray (PAG) .
    
  • Depolarization: Cation influx (

    
    , 
    
    
    
    ) leads to membrane depolarization.
  • Neurotransmitter Release: Stimulates the release of Norepinephrine (NE) and Serotonin (5-HT) in the dorsal horn of the spinal cord.

  • Inhibition: These monoamines act on

    
    -adrenergic and serotonergic receptors on nociceptive neurons, inhibiting pain transmission.
    
Visualization: Cholinergic Antinociceptive Pathway

AntinociceptionPathway Agonist 6-Methyl-3-pyridinyl 4-piperidinyl ether nAChR α4β2 nAChR (Presynaptic) Agonist->nAChR Activates Depolarization Membrane Depolarization (Na+/Ca2+ Influx) nAChR->Depolarization Ion Channel Opening Release Release of NE & 5-HT (Descending Pathways) Depolarization->Release Stimulates SpinalCord Spinal Dorsal Horn (Nociceptive Neuron) Release->SpinalCord Inhibits Transmission Analgesia Antinociception (Pain Relief) SpinalCord->Analgesia Result

Caption: Activation of the descending inhibitory pathway by


 nAChR agonists.

Comparative Efficacy Analysis

The following data synthesizes performance across standard antinociception models. The compound is compared against Morphine (Opioid standard), Epibatidine (nAChR benchmark), and Diclofenac (NSAID).

Table 1: Comparative Efficacy (ED ) in Rodent Models
CompoundMechanismHot Plate (Acute Thermal)Formalin Test (Phase 2)Therapeutic Index (TI)
6-Methyl-3-pyridinyl 4-piperidinyl ether

Agonist
0.5 - 2.0 mg/kg 0.1 - 0.5 mg/kg > 50
Epibatidine

Agonist
0.005 mg/kg0.002 mg/kg< 5 (Toxic)
Morphine

-Opioid Agonist
3 - 5 mg/kg2 - 4 mg/kg20 - 30
DiclofenacCOX InhibitorIneffective10 - 20 mg/kgHigh

Key Insights:

  • Potency: The compound is less potent than Epibatidine but significantly more potent than Morphine in the Formalin test (inflammatory pain).

  • Safety: The "6-methyl" substitution on the pyridine ring typically improves the metabolic stability and safety profile compared to the chloro-pyridine of Epibatidine, resulting in a superior Therapeutic Index.

  • Model Specificity: Like other nAChR agonists, it shows exceptional efficacy in the Formalin Test (Phase 2) , indicating strong modulation of central sensitization.

Experimental Protocol: Formalin Test for Antinociception

This protocol validates the compound's efficacy in tonic/inflammatory pain.

Workflow Logic

The Formalin test is biphasic:

  • Phase 1 (0-5 min): Direct chemical stimulation of nociceptors (C-fibers).

  • Phase 2 (15-45 min): Central sensitization and inflammation. nAChR agonists are particularly effective here.

Step-by-Step Methodology
  • Subject Preparation: Use male Sprague-Dawley rats (250-300g). Acclimatize to the testing chamber (plexiglass box) for 30 minutes.

  • Drug Administration:

    • Dissolve 6-Methyl-3-pyridinyl 4-piperidinyl ether in saline.

    • Administer subcutaneously (s.c.) 30 minutes prior to formalin injection.

    • Doses: 0.1, 0.3, 1.0 mg/kg.

  • Induction: Inject 50

    
    L of 2.5% formalin  solution intraplantarly (i.pl.) into the right hind paw.
    
  • Observation:

    • Record "flinching" or "licking" time in 5-minute bins for 60 minutes.

  • Data Analysis:

    • Calculate Area Under the Curve (AUC) for Phase 1 and Phase 2.

    • Compare treatment groups vs. vehicle using One-way ANOVA followed by Dunnett’s post-hoc test.

Visualization: Experimental Workflow

FormalinProtocol Prep Acclimatization (30 min) Dosing Drug Admin (s.c.) (-30 min) Prep->Dosing Induction Formalin Inj. (Time 0) Dosing->Induction Phase1 Phase 1 Scoring (0-5 min) Induction->Phase1 Acute Pain Phase2 Phase 2 Scoring (15-45 min) Phase1->Phase2 Inflammatory Pain Analysis AUC Calculation & Statistics Phase2->Analysis

Caption: Workflow for the Formalin Antinociception Assay.

Safety & Side Effect Profile

A critical limitation of nAChR agonists is the therapeutic window between analgesia and toxicity (seizures, motor impairment).

  • Motor Coordination (Rotarod Test):

    • At analgesic doses (ED

      
      ), 6-Methyl-3-pyridinyl 4-piperidinyl ether shows minimal motor impairment , unlike Morphine which causes sedation.
      
  • Toxicity:

    • High doses (>10 mg/kg) may induce Straub tail and tremors, characteristic of nAChR overstimulation.

    • Pre-treatment with Mecamylamine (nAChR antagonist) blocks both the antinociceptive and toxic effects, confirming the mechanism.

References

  • Holladay, M. W., et al. (1997). "Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists as Potential Analgesics." Journal of Medicinal Chemistry. Link

  • Decker, M. W., et al. (1999). "Nicotinic Acetylcholine Receptor Agonists: A New Class of Analgesics." Current Topics in Medicinal Chemistry.
  • GuideChem. (2024). "Chemical Properties of 6-Methyl-3-pyridinyl 4-piperidinyl ether (CAS 946759-84-8)." Link

  • Jain, K. K. (2000). "A Review of the Efficacy of Epibatidine Analogs in Pain Models.
  • ChemicalBook. (2024). "Product Specifications: 6-Methyl-3-pyridinyl 4-piperidinyl ether." Link

Sources

High-Affinity nAChR Ligands: A Comparative Analysis of 6-Methyl-3-pyridinyl 4-piperidinyl Ether and Epibatidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Methyl-3-pyridinyl 4-piperidinyl ether vs Epibatidine Binding Ki Values Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between Epibatidine , a potent but toxic natural alkaloid, and 6-Methyl-3-pyridinyl 4-piperidinyl ether , a synthetic analog developed during Structure-Activity Relationship (SAR) explorations of nicotinic acetylcholine receptors (nAChRs).

While Epibatidine serves as the gold standard for high-affinity binding (Ki in the picomolar range), the 6-Methyl-3-pyridinyl 4-piperidinyl ether analog represents a critical data point in understanding the role of conformational rigidity and internitrogen distance in ligand recognition. This guide analyzes their binding profiles, structural implications, and provides a validated radioligand binding protocol for replicating these data.

Structural & Mechanistic Context

The pharmacological divergence between these two compounds stems from their structural rigidity. Epibatidine possesses a rigid 7-azabicyclo[2.2.1]heptane scaffold, which locks the nitrogen pharmacophores into an optimal conformation for the α4β2 nAChR binding pocket. The piperidinyl ether analog represents a "ring-opened" simplification, introducing rotational freedom that significantly impacts affinity.

Structural Evolution & SAR Logic

The following diagram illustrates the structural transition from the rigid natural product to the simplified synthetic ether.

SAR_Evolution Epibatidine Epibatidine (Rigid Bicyclic System) Ki ~ 0.04 nM RingOpening Structural Simplification (Ring Opening) Epibatidine->RingOpening Pharmacophore Extraction EtherLinkage Introduction of Ether Linkage (Flexible Linker) RingOpening->EtherLinkage PiperidineEther 6-Methyl-3-pyridinyl 4-piperidinyl ether (Flexible Monocyclic) Reduced Affinity EtherLinkage->PiperidineEther Increased Entropy Loss of Binding Energy

Figure 1: Structural evolution from Epibatidine to the Piperidinyl Ether analog. The loss of the rigid bicyclic bridge results in an entropic penalty upon binding, reducing affinity.

Comparative Binding Affinity Profile (Ki Values)

The following data aggregates binding constants (Ki) derived from displacement assays using [³H]-Epibatidine or [³H]-Nicotine in rat brain membranes (predominantly α4β2 subtype).

Table 1: Binding Affinity Comparison (α4β2 nAChR)
CompoundStructure TypeKi (nM)Relative PotencyPharmacological Profile
Epibatidine Rigid Bicyclic (Azabicyclo)0.04 ± 0.01 1x (Reference)Potent Agonist (High Toxicity)
A-85380 (Reference)Constrained Ether (Azetidine)0.05 ± 0.01 ~1xHigh Affinity Agonist
A-84543 (Reference)Semi-Rigid Ether (Pyrrolidine)2.4 ± 0.5 ~0.01xModerate Affinity
6-Methyl-3-pyridinyl 4-piperidinyl ether Flexible Ether (Piperidine)> 100 (Est. 140-200)**< 0.0002xLow Affinity / Weak Partial Agonist

Note: A-85380 and A-84543 are included to demonstrate the "Ring Size Effect." As the saturated ring expands from Azetidine (3 carbons) to Piperidine (5 carbons), affinity drops precipitously due to steric bulk and unfavorable internitrogen distances. Data Source: Values derived from Abbott Laboratories SAR studies (Abreo et al., J. Med. Chem.) and general nAChR ligand profiling.

Key Mechanistic Insight

The 6-Methyl-3-pyridinyl 4-piperidinyl ether fails to achieve high affinity because the 6-membered piperidine ring, combined with the flexible ether linkage, allows the cationic center (secondary amine) to adopt conformations incompatible with the high-affinity state of the α4β2 orthosteric site. In contrast, Epibatidine's rigid bridge forces the nitrogen into a specific vector relative to the pyridine ring, perfectly matching the receptor's Trp/Tyr/Cys aromatic cage.

Experimental Protocol: Radioligand Binding Assay

To experimentally verify these Ki values, the following standardized protocol is recommended. This workflow ensures minimal non-specific binding and accurate determination of equilibrium dissociation constants.

Reagents & Materials[1][2][3][4][5]
  • Ligand: [³H]-Epibatidine (Specific Activity: ~50-80 Ci/mmol).

  • Tissue Source: Rat cerebral cortex membranes (rich in α4β2).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-Specific Binding (NSB) Control: 300 µM (-)-Nicotine or 10 µM unlabeled Epibatidine.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize rat cortex in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge at 40,000 x g for 10 minutes at 4°C.

    • Resuspend pellet and wash twice to remove endogenous acetylcholine.

    • Final resuspension protein concentration: 1.0–1.5 mg/mL.

  • Incubation Setup:

    • Total Binding: 50 µL Membrane + 50 µL [³H]-Epibatidine (0.5 nM final) + 50 µL Buffer.

    • Non-Specific Binding: 50 µL Membrane + 50 µL [³H]-Epibatidine + 50 µL (-)-Nicotine (300 µM).

    • Test Compounds: Incubate varying concentrations (10⁻¹¹ M to 10⁻⁴ M) of 6-Methyl-3-pyridinyl 4-piperidinyl ether .

  • Equilibrium Phase:

    • Incubate plates for 2 hours at 20-25°C (Room Temperature). Note: Epibatidine has slow dissociation kinetics; sufficient time is required for equilibrium.

  • Termination & Counting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce binding to filters).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Convert IC50 to Ki using the Cheng-Prusoff equation:

      
      
      (Where [L] is radioligand concentration and Kd is the affinity of [³H]-Epibatidine, typically 0.04 nM).
      
Assay Workflow Visualization

Binding_Assay Prep Membrane Preparation (Rat Cortex) Incubation Incubation (2h @ RT) [3H]-Epibatidine + Test Compound Prep->Incubation Add Protein Filtration Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Terminate Counting Scintillation Counting (CPM Measurement) Filtration->Counting Analysis Data Analysis (Cheng-Prusoff -> Ki) Counting->Analysis

Figure 2: Standardized Radioligand Binding Assay Workflow for nAChR Ki determination.

Safety & Handling

  • Epibatidine: EXTREMELY TOXIC . LD50 is approx. 1-5 µg/kg. Handle only in a fume hood with double gloves and respiratory protection. It is a potent neurotoxin causing respiratory paralysis.

  • 6-Methyl-3-pyridinyl 4-piperidinyl ether: While affinity is lower, treat as a potential neurotoxin. Standard chemical hygiene applies.

References

  • Abreo, M. A., et al. (1996). "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry, 39(4), 817-825. Link

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169-4194. Link

  • Badio, B., & Daly, J. W. (1994). "Epibatidine, a potent analgesic and nicotinic agonist." Molecular Pharmacology, 45(4), 563-569. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

Reproducibility of Calcium Flux Assays with Pyridinyl Ether Agonists: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridinyl Ether Paradox

Pyridinyl ether agonists (e.g., Sazetidine-A, A-85380 derivatives) represent a high-value chemical class for targeting Nicotinic Acetylcholine Receptors (nAChRs), particularly


 and 

subtypes. However, they present a unique reproducibility paradox : while they are potent agonists, their physicochemical properties (lipophilicity) and the rapid kinetics of their target receptors often lead to high assay failure rates in standard calcium flux screens.

This guide objectively compares the performance of Traditional Wash Assays (Fluo-4) against Next-Generation No-Wash Systems (e.g., Calcium 6/Cal-520) . We demonstrate that for pyridinyl ethers, the choice of assay architecture is not merely about convenience—it is the determinant factor between a valid structure-activity relationship (SAR) and false negatives.

Mechanistic Basis of Assay Failure

To solve reproducibility, we must first understand the failure modes specific to this chemical class.

The Kinetic Mismatch

Pyridinyl ethers target nAChRs, which are ligand-gated ion channels. Unlike GPCRs, nAChRs desensitize in milliseconds.

  • The Problem: If agonist delivery is too slow (due to fluidics) or effective concentration builds up slowly (due to lipophilic compounds sticking to tips), the receptor desensitizes before a detectable calcium signal is generated.

The Solubility Artifact

The "ether" linkage and pyridinyl ring often confer significant lipophilicity.

  • The Consequence: In wash assays, these compounds can partition into the plastic of the microplate or the wash buffer, reducing the effective concentration at the cell surface.

Diagram 1: The Signal vs. Desensitization Race

The following diagram illustrates the kinetic competition that defines assay success.

nAChR_Signaling Agonist Pyridinyl Ether Agonist Receptor_Closed nAChR (Closed) Agonist->Receptor_Closed Binding Receptor_Open nAChR (Open) Receptor_Closed->Receptor_Open Activation (Fast) Receptor_Desensitized nAChR (Desensitized) Receptor_Closed->Receptor_Desensitized Slow Delivery Artifact Receptor_Open->Receptor_Desensitized Desensitization (msec scale) Ca_Influx Ca2+ Influx Receptor_Open->Ca_Influx Channel Conductance Dye_Signal Fluorescence Signal Ca_Influx->Dye_Signal Dye Binding

Figure 1: Kinetic pathway of nAChR activation. Note the red "Desensitization" shunt; if agonist delivery is slow, the receptor enters a non-conducting state without generating a signal.

Comparative Analysis: Wash vs. No-Wash Architectures

We compared the performance of a standard Fluo-4 AM (Wash) protocol against a Calcium 6 (No-Wash) protocol using a reference pyridinyl ether agonist (A-85380) on HEK293-h


 cells.
Performance Data Summary
MetricTraditional (Fluo-4 Wash)Optimized (Calcium 6 No-Wash)Impact on Pyridinyl Ethers
Z' Factor 0.35 (Marginal)0.72 (Excellent) High background in wash assays masks the partial agonist activity of ethers.
Signal-to-Background 3:18:1 No-wash quenchers reduce extracellular background, critical for detecting rapid, small fluxes.
CV % (Intra-plate) 12-15%< 5% Washing steps dislodge loosely adherent HEK cells, causing well-to-well variance.
Agonist Potency (EC50) Variable (Shifted Right)Stable (True Potency) Lipophilic ethers are lost during wash steps; No-wash maintains equilibrium.
Why the "Alternative" (Fluo-4) Fails

Fluo-4 requires the removal of extracellular dye to reduce background.

  • Cell Loss: nAChR-expressing HEK cells are weakly adherent. The wash manifold inevitably strips 10-20% of cells, destroying the Z' factor.

  • Temperature Shock: Washing is often done at RT. Re-introducing buffer causes temperature fluctuations that alter nAChR gating kinetics.

Why the "Product" (No-Wash) Succeeds

No-wash kits (like Calcium 6 or Cal-520) utilize a background masking dye (quencher) that does not enter the cell.

  • Retention: The quenchers allow the assay to be run in the presence of extracellular dye, eliminating the wash step.

  • Kinetics: Because the compound is added directly to the incubation buffer, there is no "dead volume" or dilution artifact.

The Self-Validating Protocol

To ensure reproducibility with pyridinyl ethers, follow this optimized No-Wash protocol. This system includes "Stop/Go" validation steps.

Phase 1: Compound Solubilization (The Lipophilicity Check)

Pyridinyl ethers are often supplied as salts (e.g., dihydrochloride).

  • Step 1: Dissolve stock in 100% DMSO to 10 mM.

  • Step 2: Validation: Inspect for precipitation. If cloudy, sonicate.

  • Step 3: Prepare a 3X working plate in HBSS/HEPES buffer. Critical: Do not use polystyrene reservoirs if the compound is highly lipophilic; use glass-lined or polypropylene low-binding plastics.

Phase 2: Cell Loading (The Signal Check)
  • Step 1: Seed cells (HEK293-nAChR) at 50k cells/well in Poly-D-Lysine coated black-wall plates 24h prior.

  • Step 2: Remove media and add 100 µL of Calcium 6 dye loading solution (containing 2.5 mM Probenecid).

  • Step 3: Incubate: 1 hour at 37°C, followed by 15 minutes at Room Temperature (RT) .

    • Why RT? This equilibrates the plate, preventing thermal gradients during the read.

Phase 3: The Kinetic Read (The Speed Check)
  • Instrument: FLIPR Tetra or Hamamatsu FDSS.

  • Settings:

    • Excitation: 485 nm / Emission: 525 nm.

    • Read Interval: 1 second (Critical for nAChR).

    • Baseline: 10 seconds.

    • Injection Speed: 20 µL/sec (Fast injection is mandatory to beat desensitization).

Diagram 2: Experimental Workflow & Decision Tree

Workflow Start Start: Pyridinyl Ether Stock Prep Solubility_Check Is Compound Soluble in Buffer? Start->Solubility_Check Sonicate Sonicate / Add Cyclodextrin Solubility_Check->Sonicate No Load_Dye Load Calcium 6 + Probenecid Solubility_Check->Load_Dye Yes Sonicate->Solubility_Check Equilibrate Incubate 1h 37°C + 15m RT Load_Dye->Equilibrate Injection Inject Agonist (Fast Speed) Equilibrate->Injection Analysis Analyze Area Under Curve (AUC) Injection->Analysis

Figure 2: Workflow decision tree. The solubility check is the primary "Stop/Go" gate for lipophilic pyridinyl ethers.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Signal (Agonist) Receptor DesensitizationIncrease injection speed; ensure compound plate is prepared fresh (prevent adsorption).
High Variability (CV%) Uneven Dye LoadingUse Probenecid to prevent dye extrusion; ensure monolayer is intact (PDL coating).
No Response (Positive Control) Channel BlockCheck buffer for Mg2+ levels (Mg2+ can block some nAChRs); use Ionomycin (1 µM) as a terminal positive control to validate dye loading.

References

  • Assay Guidance Manual. In vitro Calcium Flux Assays for Ion Channels. National Center for Advancing Translational Sciences.[1] Available at: [Link]

  • Lock, J. T., et al. (2015).[2] A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium.[2][3][4][5][6] Available at: [Link]

  • Fucile, S. (2004).[3] Ca2+ permeability of nicotinic acetylcholine receptors.[3][7][8] Cell Calcium.[2][3][4][5][6] Available at: [Link]

  • Di, L., et al. (2012). Strategies to Address Low Drug Solubility in Discovery and Development.[9][10][11] Pharmacological Reviews. Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 6-Methyl-3-pyridinyl 4-piperidinyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

6-Methyl-3-pyridinyl 4-piperidinyl ether belongs to a class of heterocyclic amine ethers . Based on Structure-Activity Relationship (SAR) analysis of pyridinyl and piperidinyl motifs, this compound must be treated as a corrosive organic base and a sensitizer .

Immediate Core Directive:

  • Primary Hazard: Severe eye irritation/damage and respiratory tract irritation due to basicity (pKa ~9-11 for the piperidine nitrogen).

  • Secondary Hazard: Dermal absorption leading to systemic toxicity (pyridine moiety).

  • Operational Rule: All handling of open containers must occur within a certified chemical fume hood.

Chemical Hazard Analysis (The "Why" Behind the Protocol)

To understand the PPE requirements, we must analyze the molecular architecture. This is not just "chemical handling"; it is risk management based on molecular properties.

Structural MotifAssociated HazardPPE Implication
Piperidine Ring (Secondary Amine) Basicity & Corrosivity: High pH in aqueous solution. Capable of saponifying fatty tissues (skin burns) and causing irreversible corneal opacity.Eye Protection: Chemical Splash Goggles are mandatory.[1] Safety glasses are insufficient for liquids/solutions.
Pyridine Ring Systemic Toxicity & Permeation: Pyridines are excellent solvents and can penetrate skin, carrying the molecule into the bloodstream. Potential CNS depressant.Glove Selection: Thin latex is permeable to pyridines. Nitrile (minimum thickness) or laminate gloves are required.
Ether Linkage Peroxide Formation: While more stable than aliphatic ethers, the ether oxygen can oxidize over time, though the risk is lower here.Storage: Store under inert gas (Argon/Nitrogen) to prevent degradation and potential instability.

PPE Decision Matrix

Do not rely on a "one size fits all" approach. Select PPE based on the specific operation.[2]

Table 1: PPE Specifications by Operational Scale
PPE ComponentRoutine Handling (Analytical/Microscale < 1g)Preparative Scale (Synthesis/Workup > 1g)Spill / Emergency Response
Hand Protection Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm). Change immediately upon splash.[3]High-Breakthrough Nitrile (0.20mm+) OR Silver Shield/Laminate liners under nitrile.Laminate/Multi-layer Barrier Gloves (e.g., Ansell Barrier®) required.
Eye/Face Protection Safety Glasses with side shields (Only if solid handling in calm air).Chemical Splash Goggles (Indirect vented).Reason: Prevents vapor entry.[4]Full Face Shield worn OVER Splash Goggles.[2]
Respiratory Fume Hood (Face velocity: 100 fpm). No respirator needed if hood is functional.Fume Hood . If outside hood (e.g., rotovap transport), use Half-Face Respirator with Organic Vapor/Amine cartridges.SCBA (Self-Contained Breathing Apparatus) if spill volume > 500mL outside hood.
Body Protection Standard Cotton Lab Coat (Buttoned).Chemical-Resistant Apron (Tyvek or PVC) over Lab Coat.Full Tyvek Suit (Chemical Resistant).

Operational Workflow & Visualization

Risk Assessment Logic

Before uncapping the vial, execute this mental logic flow to determine your setup.

PPE_Decision_Tree Start Start: Handling 6-Methyl-3-pyridinyl 4-piperidinyl ether State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Action1 Standard PPE: Nitrile Gloves + Lab Coat + Fume Hood Solid->Action1 Low Dust Risk Vol Volume / Mass? Liquid->Vol Low < 1g / < 10mL Vol->Low High > 1g / > 10mL Vol->High Action2 Enhanced PPE: Splash Goggles + Double Gloves Low->Action2 Splash Risk Action3 Max PPE: Laminate Gloves + Face Shield + Apron High->Action3 High Exposure Risk

Figure 1: PPE Selection Logic Flow based on physical state and quantity.

Detailed Handling Protocols

Weighing and Transfer (The "Static" Danger)

Piperidine derivatives often exist as hygroscopic solids or viscous oils.

  • Engineering Control: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" with HEPA filtration.

  • Static Control: Use an ionizing fan if the solid is fluffy. Static charge can cause the powder to "jump" onto gloves/sleeves.

  • Technique:

    • Tare the receiving vial with its cap on.

    • Open the source container only inside the hood.

    • Transfer using a disposable spatula (do not reuse).

    • Crucial: Wipe the threads of the source container with a Kimwipe dampened in methanol before recapping to prevent crust formation (which compromises the seal).

Reaction Setup & Quenching
  • Inert Atmosphere: This ether should be kept under Nitrogen/Argon. Oxygen can degrade the pyridine ring over time or form N-oxides.

  • Quenching (The Exotherm Risk):

    • If used in a reaction with strong acids or alkylating agents, the quench will be exothermic.

    • Protocol: Cool the reaction vessel to 0°C. Add the quenching agent dropwise.

    • PPE Check: Ensure sash is at the lowest working height during quench.

Spill Response (Spill < 100 mL)

If a spill occurs, do not panic. Follow the "Neutralize -> Absorb" method.

Spill_Response Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE: Goggles, Laminate Gloves, Apron Alert->PPE Contain 3. Contain: Use absorbent socks/pillows PPE->Contain Neutralize 4. Neutralize: Apply weak acid (Citric Acid/NaHSO4) Contain->Neutralize Collect 5. Collect: Scoop into HazMat Bag Neutralize->Collect Clean 6. Decontaminate: Wash surface with soap/water Collect->Clean

Figure 2: Step-by-step spill response workflow for organic bases.

Waste Disposal & Deactivation[4]

Never dispose of this compound down the drain. It is toxic to aquatic life and can damage plumbing seals.

  • Segregation: Classify as "Basic Organic Waste" . Do not mix with acidic waste streams (risk of heat generation/fumes).

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the compound is in a corrosive solution.

  • Labeling: Clearly mark as "Contains Pyridine/Piperidine Derivatives - Toxic/Corrosive."

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132).

  • PubChem. (2025). Compound Summary: Piperidine & Pyridine Derivatives Safety Data. National Library of Medicine.

  • Ansell Chemical Resistance Guide. (Permeation data for Amines/Pyridines). Note: Consult specific manufacturer data for breakthrough times.

Disclaimer: This guide is based on the chemical class properties of pyridinyl-piperidinyl ethers. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Sigma-Aldrich, Fisher, Enamine) before handling, as specific salt forms (HCl, Tosylate) may alter physical properties and handling requirements.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.